2-fluorobutanoic acid
Description
The exact mass of the compound 2-Fluorobutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84353. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSPSGQVZXMPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314784 | |
| Record name | 2-Fluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-44-3 | |
| Record name | 2-Fluorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluorobutanoic Acid (CAS Number: 433-44-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool for fine-tuning pharmacological profiles.[1] 2-Fluorobutanoic acid (CAS No. 433-44-3), a chiral carboxylic acid, represents a key building block in this arena.[2][3] Its unique stereoelectronic properties, stemming from the presence of a fluorine atom at the α-position to the carboxyl group, offer a compelling scaffold for the design of novel therapeutics with enhanced potency, metabolic stability, and bioavailability.[4]
This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, synthesis, analytical characterization, and applications in drug development. The content is curated to provide not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this versatile molecule in their discovery programs.
Physicochemical Properties and the Influence of α-Fluorination
The introduction of a highly electronegative fluorine atom at the 2-position of butanoic acid profoundly alters its electronic and steric properties. This substitution is not merely an isosteric replacement for a hydrogen atom but a strategic modification that imparts unique characteristics to the molecule.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 433-44-3 | [3] |
| Molecular Formula | C₄H₇FO₂ | [2] |
| Molecular Weight | 106.10 g/mol | [2] |
| Boiling Point | 95 °C at 40 Torr | [5] |
| Density | 1.1402 g/cm³ at 20 °C | [5] |
| Predicted XlogP | 1.1 | [6] |
The Inductive Effect and Acidity
Synthesis of this compound
The synthesis of α-fluorocarboxylic acids can be challenging due to the potential for side reactions such as elimination. However, several reliable strategies have been developed. Below are two representative protocols for the synthesis of this compound, one employing electrophilic fluorination and the other a nucleophilic displacement approach.
Protocol 1: Electrophilic Fluorination of a Ketene Silyl Acetal Intermediate
This method involves the conversion of the parent carboxylic acid into a ketene silyl acetal, which then undergoes electrophilic fluorination. This approach avoids harsh conditions that can lead to decomposition.[7]
Step-by-Step Methodology:
-
Esterification: Convert butanoic acid to its methyl ester, methyl butanoate, using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).
-
Formation of the Ketene Silyl Acetal:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl butanoate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA) dropwise to the solution to generate the enolate.
-
After stirring for 30 minutes, add trimethylsilyl chloride (TMSCl) to trap the enolate as the ketene silyl acetal.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Remove the solvent under reduced pressure.
-
-
Electrophilic Fluorination:
-
Dissolve the crude ketene silyl acetal in an appropriate solvent such as acetonitrile.
-
Cool the solution to 0 °C.
-
Add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, in acetonitrile dropwise.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Hydrolysis:
-
Upon completion of the fluorination, add an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the reaction mixture.
-
Stir vigorously to hydrolyze the ester and the silyl group.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Diagram: Electrophilic Fluorination Workflow
Caption: Workflow for the synthesis of this compound via electrophilic fluorination.
Protocol 2: Nucleophilic Fluorination (Halogen Exchange)
This method, adapted from the synthesis of 2-fluorooctanoic acid, involves a halogen exchange reaction on an α-bromo ester.[8]
Step-by-Step Methodology:
-
α-Bromination and Esterification (One-Pot):
-
In a round-bottom flask, combine butanoic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine (Br₂) and heat the mixture. The reaction is a Hell-Volhard-Zelinsky reaction.
-
After the bromination is complete, add methanol to the reaction mixture and reflux to form methyl 2-bromobutanoate.
-
Purify the methyl 2-bromobutanoate by distillation.
-
-
Fluorination:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-bromobutanoate, potassium fluoride (KF), and a high-boiling solvent such as acetamide. A phase-transfer catalyst like tetrabutylammonium fluoride (TBAF) can be added to improve the reaction rate.[8]
-
Heat the mixture under a nitrogen atmosphere for an extended period (e.g., 48-60 hours), monitoring the reaction progress by GC-MS.
-
-
Work-up and Hydrolysis:
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer to remove any remaining acetamide.
-
Hydrolyze the resulting methyl 2-fluorobutanoate using an aqueous acid or base to yield this compound.
-
-
Purification: Purify the final product by vacuum distillation.
Applications in Drug Development
The incorporation of an α-fluoroalkyl carboxylic acid moiety, such as in this compound, can significantly enhance the therapeutic profile of a drug candidate.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[9]
-
Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule, leading to a more favorable binding orientation with its biological target.
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and acidity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
While specific drugs containing the this compound moiety are not prominently featured in the reviewed literature, the broader class of fluorinated amino acids and carboxylic acids are integral to many modern pharmaceuticals. For instance, fluorinated amino acids are used in the design of inhibitors for enzymes like thrombin and γ-secretase.[4] Atogepant, a migraine medication, contains a 2,3,6-trifluorophenyl group, which enhances its binding affinity to the target receptor.[10]
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~1.0-1.2 ppm (t, 3H): Triplet corresponding to the methyl protons (CH₃) coupled to the adjacent methylene protons.
-
~1.8-2.1 ppm (m, 2H): Multiplet for the methylene protons (CH₂) coupled to both the methyl and the methine protons.
-
~4.8-5.2 ppm (dt, 1H): Doublet of triplets for the α-proton (CH-F) coupled to the fluorine atom and the adjacent methylene protons. The large coupling constant will be due to the geminal H-F coupling.
-
~10-12 ppm (s, broad, 1H): Broad singlet for the carboxylic acid proton.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~10-15 ppm: Methyl carbon (CH₃).
-
~25-30 ppm: Methylene carbon (CH₂).
-
~85-95 ppm (d, ¹JCF ≈ 180-200 Hz): The α-carbon (CH-F) will appear as a doublet due to the large one-bond coupling with the fluorine atom.
-
~170-175 ppm (d, ²JCF ≈ 20-30 Hz): The carbonyl carbon (C=O) will appear as a doublet due to the two-bond coupling with the fluorine atom.
Mass Spectrometry (MS)
Under electron ionization (EI), carboxylic acids often exhibit characteristic fragmentation patterns. For this compound, expected fragments would include:
-
Loss of the ethyl group (-29 Da): [M-29]⁺
-
Loss of the carboxyl group (-45 Da): [M-45]⁺
-
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Since this compound is chiral, separating its enantiomers is critical, especially in a pharmaceutical context where enantiomers can have different pharmacological activities.
Illustrative HPLC Protocol for Chiral Separation:
-
Column: A chiral stationary phase (CSP) suitable for acidic compounds, such as a polysaccharide-based column (e.g., CHIRALPAK®) or an anion-exchange type column (e.g., CHIRALPAK® QN-AX).[11][12]
-
Mobile Phase: A non-polar/polar organic mixture, such as n-hexane/isopropanol or n-hexane/ethanol, often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to suppress the ionization of the carboxyl group and improve peak shape.[13]
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
-
Flow Rate: Typically 0.5-1.0 mL/min.
The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the stationary phase.[14]
Diagram: Chiral HPLC Separation Principle
Caption: Principle of chiral separation of this compound enantiomers by HPLC.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15] For tasks with a high risk of splashing, a face shield is recommended.[16]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[17] When diluting, always add the acid to the solvent slowly.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[17] Store away from incompatible materials such as bases and oxidizing agents.
-
Spills: Neutralize spills with a suitable absorbent material for acids.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its unique properties, conferred by the α-fluorine atom, provide medicinal chemists with a powerful tool to modulate the biological and pharmacokinetic profiles of lead compounds. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in the pursuit of novel and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. PubChemLite - this compound (C4H7FO2) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to 2-Fluorobutanoic Acid for Scientific Professionals
Executive Summary
This technical guide provides an in-depth analysis of 2-Fluorobutanoic Acid (2-FBA), a halogenated carboxylic acid of significant interest in synthetic chemistry and drug development. The document elucidates its core physicochemical properties, including its precise molecular weight, and offers a detailed examination of its synthesis, analytical characterization, and chemical reactivity. By grounding the discussion in established scientific principles and providing validated experimental protocols, this guide serves as a critical resource for researchers and development professionals leveraging fluorinated building blocks in their work. We will explore the causal relationship between its molecular structure—specifically the placement of the fluorine atom—and its notable chemical properties, such as increased acidity due to inductive effects.
Physicochemical and Structural Data
This compound is a chiral, fluorinated derivative of butanoic acid. The presence of a highly electronegative fluorine atom on the alpha-carbon (C2) profoundly influences its physical and chemical properties.
The fundamental properties of this compound are summarized below, providing essential data for experimental design and chemical inventory management.
| Property | Value | Source(s) |
| Molecular Weight | 106.10 g/mol | [1][2] |
| Molecular Formula | C₄H₇FO₂ | [1][2][3][4][5][6] |
| CAS Number | 433-44-3 | [1][2][3][7][8] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Fluorobutyric acid, α-Fluorobutanoic acid | [1][2][3][8] |
| Canonical SMILES | CCC(C(=O)O)F | [1][2][6][9] |
| InChIKey | GCSPSGQVZXMPKU-UHFFFAOYSA-N | [2][3][8][9] |
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless liquid | Standard conditions | [10] |
| Density | 1.1402 g/cm³ | 20 °C | [8] |
| Boiling Point | 95 °C | 40 Torr | [8] |
Synthesis and Mechanistic Insights
The synthesis of this compound often involves the fluorination of a suitable butanoic acid derivative. A common and effective laboratory-scale synthesis involves the acidic hydrolysis of a corresponding α-fluoro ester.
A well-documented route involves the hydrolysis of an appropriate precursor, such as diethyl 2-ethyl-2-fluoromalonate, followed by decarboxylation. A simplified conceptual workflow starting from a generic 2-fluoro ester is presented below. The choice of acid (e.g., HCl) is critical as it serves as both the catalyst for hydrolysis and the proton source.
Caption: A conceptual workflow for the synthesis of this compound via acid-catalyzed hydrolysis.
Analytical Characterization
For structural verification and purity assessment, a combination of spectroscopic methods is essential. The expected spectral characteristics are dictated by its unique molecular structure.
-
¹H NMR: The proton spectrum will be complex due to fluorine-proton coupling (²J-HF, ³J-HF). The α-hydrogen (on C2) will appear as a doublet of triplets. The ethyl group protons (CH₂ and CH₃) will also show splitting from both adjacent protons and the C2 fluorine.
-
¹³C NMR: The carbon spectrum will display four distinct signals. The C2 signal will be split into a doublet due to one-bond carbon-fluorine coupling (¹J-CF), which is typically large. The C3 signal will also show a smaller two-bond coupling (²J-CF).
-
¹⁹F NMR: A single resonance is expected, which will be split by the neighboring protons on C2 and C3, resulting in a complex multiplet.
-
Infrared (IR) Spectroscopy: Key stretches will include a broad O-H absorption for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and a C-F stretch (around 1000-1100 cm⁻¹).
-
Mass Spectrometry (MS): The monoisotopic mass is 106.04300762 Da.[3] Electron impact (EI) ionization would likely show fragmentation patterns corresponding to the loss of COOH, F, and ethyl fragments.
Chemical Properties and Reactivity
The most significant chemical feature of this compound is its enhanced acidity compared to its non-fluorinated parent, butanoic acid. This is a direct consequence of the inductive effect .
-
Causality: The fluorine atom at the α-position is highly electronegative and strongly withdraws electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (conjugate base) after deprotonation. A more stable conjugate base corresponds to a stronger acid.
-
Positional Importance: This effect is distance-dependent. Consequently, this compound is a stronger acid than 3-fluorobutanoic acid because the electron-withdrawing fluorine is closer to the carboxylic acid group.[11]
Caption: The relationship between fluorine position, inductive effect (-I), and conjugate base stability.
Applications in Research and Development
This compound is a valuable building block in medicinal chemistry and materials science.
-
Pharmaceuticals: The introduction of fluorine into drug candidates can modulate metabolic stability, lipophilicity, and binding affinity. 2-FBA serves as a precursor for more complex molecules where the α-fluoro-carboxy motif is desired.
-
Asymmetric Synthesis: As a chiral molecule, it can be used in enantioselective synthesis to produce stereospecific products.
-
Materials Science: Fluorinated compounds are used in the development of polymers, liquid crystals, and other advanced materials with unique properties.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures for the hydrolysis of α-fluoro esters.[5] It is designed as a self-validating workflow, including purification and characterization steps.
Objective: To synthesize this compound via acid-catalyzed hydrolysis of Ethyl 2-fluorobutanoate.
Materials:
-
Ethyl 2-fluorobutanoate (1 eq.)
-
6 M Hydrochloric Acid (HCl) (10 eq.)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine Ethyl 2-fluorobutanoate (e.g., 10 g) with 6 M HCl (e.g., 125 mL). Add a magnetic stir bar.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 48 hours. The causality for this prolonged heating is to ensure complete hydrolysis of the relatively stable ester.
-
Workup - Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). The organic layers contain the desired product, while the aqueous layer retains salts and unreacted acid.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). The drying agent removes residual water, which is critical before solvent evaporation.
-
Purification - Solvent Removal: Filter off the MgSO₄ and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification - Distillation: The crude product can be further purified by vacuum distillation (lit. bp 95 °C at 40 Torr) to yield pure this compound.[8]
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and IR spectra of the final product to confirm its identity and assess purity against the expected data outlined in Section 4.0.
Safety, Handling, and Storage
Hazard Profile:
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[2]
-
Flammability: Classified as a combustible liquid.[2]
Handling Procedures:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Storage:
-
Store in a tightly sealed, corrosion-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from heat sources and incompatible materials (e.g., strong bases, oxidizing agents).
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 433-44-3 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound - Wikidata [wikidata.org]
- 7. This compound | CAS#:433-44-3 | Chemsrc [chemsrc.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. PubChemLite - this compound (C4H7FO2) [pubchemlite.lcsb.uni.lu]
- 10. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 11. brainly.in [brainly.in]
An In-Depth Technical Guide to the Synthesis of 2-Fluorobutanoic Acid
Introduction: The Significance of 2-Fluorobutanoic Acid in Modern Chemistry
This compound, a halogenated carboxylic acid, and its derivatives are of increasing interest to researchers in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom at the α-position of butanoic acid can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and novel applications, making the development of efficient and selective synthetic protocols for this compound a critical area of research. This guide provides an in-depth exploration of various synthetic strategies, offering detailed protocols and expert insights to aid researchers in navigating the complexities of its preparation.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. This guide will delve into the following core approaches:
-
Synthesis via Diethyl 2-Ethyl-2-fluoromalonate: A Classic and Reliable Route
-
Nucleophilic Fluorination via α-Bromination: The Hell-Volhard-Zelinsky Approach
-
Electrophilic Fluorination of Butanoic Acid Derivatives: A Modern Perspective
-
Decarboxylative Fluorination: A Photoredox-Catalyzed Strategy
-
Enantioselective Synthesis: Accessing Chiral this compound
Synthesis via Diethyl 2-Ethyl-2-fluoromalonate: A Classic and Reliable Route
This method is a robust and high-yielding approach that involves the synthesis of a fluorinated malonic ester intermediate, followed by hydrolysis and decarboxylation. The key precursor, diethyl 2-ethyl-2-fluoromalonate, can be prepared through direct fluorination of the corresponding ethylmalonate.
Causality Behind Experimental Choices:
The use of a malonic ester as a starting material is advantageous due to the acidity of the α-proton, which facilitates the initial fluorination step. The subsequent hydrolysis and decarboxylation are standard and efficient transformations for converting substituted malonic esters into carboxylic acids. This two-step sequence provides a reliable pathway to the target molecule with good overall yield.
Experimental Protocol:
Step 1: Synthesis of Diethyl 2-Ethyl-2-fluoromalonate
A solution of diethyl 2-ethylmalonate (1 equivalent) in a suitable solvent such as acetonitrile is cooled to 0°C. An electrophilic fluorinating agent, such as Selectfluor® (1.1 equivalents), is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield diethyl 2-ethyl-2-fluoromalonate.
Step 2: Hydrolysis and Decarboxylation to this compound
The purified diethyl 2-ethyl-2-fluoromalonate (1 equivalent) is refluxed with a strong acid, such as 6 N hydrochloric acid, for an extended period (typically 24-48 hours)[1]. The progress of the reaction can be monitored by the evolution of carbon dioxide. After completion, the reaction mixture is cooled and the product is extracted with an organic solvent. The combined organic extracts are dried and the solvent is removed to afford this compound, which can be further purified by distillation. A reported yield for this step is 92%[1].
Workflow Diagram:
Caption: Synthesis of this compound from diethyl 2-ethylmalonate.
Nucleophilic Fluorination via α-Bromination: The Hell-Volhard-Zelinsky Approach
This classical three-step method involves the α-bromination of butanoic acid, followed by nucleophilic substitution with a fluoride source, and subsequent hydrolysis of the resulting ester.
Causality Behind Experimental Choices:
The Hell-Volhard-Zelinsky reaction is a well-established method for the α-halogenation of carboxylic acids[2][3][4]. The resulting α-bromo acid is then converted to an ester to facilitate the subsequent nucleophilic substitution. A high-boiling polar aprotic solvent like acetamide is often used for the fluorination step to enhance the nucleophilicity of the fluoride ion and to achieve the necessary reaction temperature.
Experimental Protocol:
This protocol is adapted from the synthesis of 2-fluorooctanoic acid and can be applied to butanoic acid[5].
Step 1: Synthesis of Methyl 2-Bromobutanoate
Butanoic acid (1 equivalent) is treated with bromine (1.1 equivalents) in the presence of a catalytic amount of red phosphorus or phosphorus tribromide. The reaction mixture is heated to initiate the reaction, which is typically exothermic. After the initial reaction subsides, the mixture is heated at reflux until the reaction is complete. The crude 2-bromobutanoyl bromide is then carefully added to methanol to form methyl 2-bromobutanoate. The product is isolated by extraction and purified by vacuum distillation.
Step 2: Synthesis of Methyl 2-Fluorobutanoate
Methyl 2-bromobutanoate (1 equivalent) is heated with an excess of potassium fluoride (e.g., 3-4 equivalents) in a high-boiling solvent such as acetamide or diethylene glycol. The reaction is typically carried out at elevated temperatures (e.g., 150-180°C) for several hours. The progress of the reaction is monitored by GC-MS. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude methyl 2-fluorobutanoate is purified by distillation.
Step 3: Hydrolysis to this compound
Methyl 2-fluorobutanoate is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification. The product is then extracted, dried, and purified by distillation.
Workflow Diagram:
Caption: Three-step synthesis via the Hell-Volhard-Zelinsky reaction.
Electrophilic Fluorination of Butanoic Acid Derivatives: A Modern Perspective
Direct fluorination of butanoic acid derivatives using modern electrophilic fluorinating agents offers a more direct route compared to the classical methods. This approach typically involves the in situ generation of an enolate or a ketene silyl acetal, which then reacts with an electrophilic fluorine source.
Causality Behind Experimental Choices:
The direct α-fluorination of a carboxylic acid is challenging due to the acidic proton of the carboxyl group. Therefore, the carboxylic acid is typically converted into a more reactive derivative, such as a silyl ketene acetal. Silyl ketene acetals are electron-rich and readily react with electrophilic fluorinating agents like Selectfluor®[6]. The choice of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is crucial for the efficient formation of the silyl ketene acetal.
Experimental Protocol:
This protocol is a general procedure for the α-fluorination of carboxylic acids via their silyl ketene acetals[6].
To a solution of butanoic acid (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78°C, a solution of a strong base such as LiHMDS (2.2 equivalents) is added dropwise. The mixture is stirred at this temperature for a period of time, followed by the addition of a silylating agent like tert-butyldimethylsilyl chloride (TBSCl) (2.2 equivalents). The reaction is then allowed to warm to room temperature and stirred for several hours to form the bis(silyl) ketene acetal. The reaction mixture is then cooled again to -78°C, and a solution of Selectfluor® (1.2 equivalents) in a suitable solvent (e.g., acetonitrile or DMF) is added. After stirring for a few hours, the reaction is quenched with an aqueous acid solution (e.g., 1 N HCl) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude this compound, which is then purified.
Workflow Diagram:
Caption: Electrophilic fluorination via a silyl ketene acetal intermediate.
Decarboxylative Fluorination: A Photoredox-Catalyzed Strategy
Visible-light photoredox catalysis has emerged as a powerful tool for the mild and efficient formation of C-F bonds. Decarboxylative fluorination allows for the conversion of readily available carboxylic acids into their corresponding alkyl fluorides[7][8][9][10][11]. For the synthesis of this compound, a suitable precursor would be 2-ethylmalonic acid.
Causality Behind Experimental Choices:
This method relies on the generation of a carboxyl radical via a single-electron transfer (SET) from the carboxylate to a photoexcited catalyst. This radical then undergoes rapid decarboxylation to form an alkyl radical, which is subsequently trapped by a fluorine atom transfer agent like Selectfluor®[8]. The use of a photocatalyst, such as an iridium complex, allows the reaction to proceed under mild conditions using visible light as the energy source. A mixed solvent system of acetonitrile and water is often crucial for the solubility of both the carboxylic acid and the reagents[9].
Experimental Protocol:
This is a general protocol for photoredox-catalyzed decarboxylative fluorination that can be adapted for 2-ethylmalonic acid[8][9].
In a reaction vessel, 2-ethylmalonic acid (1 equivalent), a photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%), a base like sodium bicarbonate (2 equivalents), and Selectfluor® (1.5 equivalents) are combined in a mixture of acetonitrile and water. The vessel is sealed and the mixture is degassed. The reaction is then irradiated with visible light (e.g., blue LEDs) at room temperature with vigorous stirring. The reaction progress is monitored by LC-MS or ¹⁹F NMR. Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Workflow Diagram:
Caption: Photoredox-catalyzed decarboxylative fluorination.
Enantioselective Synthesis: Accessing Chiral this compound
The synthesis of enantiomerically pure this compound is of great interest for applications in pharmaceuticals and as chiral building blocks. Several strategies can be envisioned, including enzymatic resolutions and asymmetric fluorination.
Chemoenzymatic Synthesis:
A chemoenzymatic approach can provide access to chiral α-fluoro-β-hydroxy carboxylic acids, which could potentially be converted to chiral this compound through further transformations[12][13]. For instance, an aldolase-catalyzed reaction between fluoropyruvate and an appropriate aldehyde, followed by oxidation, can yield syn-configured α-fluoro-β-hydroxy carboxylic acids with high enantiomeric excess[12][13]. While not a direct synthesis of this compound, this highlights the potential of enzymatic methods.
Asymmetric Electrophilic Fluorination:
The enantioselective fluorination of α-branched aldehydes using chiral primary amine catalysts has been reported to produce tertiary fluorides with high enantioselectivity[14]. This strategy could be adapted to a precursor of this compound.
Conceptual Asymmetric Approach:
A potential route to enantiomerically enriched this compound could involve the asymmetric fluorination of a butanoic acid derivative using a chiral fluorinating agent or a chiral catalyst. For example, the enolate of a butanoic acid derivative could be reacted with a chiral electrophilic fluorinating agent, or a prochiral substrate could be fluorinated using an achiral fluorinating agent in the presence of a chiral catalyst.
Workflow Diagram (Conceptual):
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Quantitative Data Summary and Method Comparison
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Via Diethyl 2-Ethyl-2-fluoromalonate | Diethyl 2-ethylmalonate | Selectfluor®, HCl | High (e.g., >80% overall) | Reliable, high-yielding, scalable. | Multi-step process. |
| Nucleophilic Fluorination | Butanoic Acid | Br₂, P cat., KF | Moderate | Uses readily available starting materials. | Harsh reaction conditions, multi-step. |
| Electrophilic Fluorination | Butanoic Acid | LiHMDS, TBSCl, Selectfluor® | Good | Direct fluorination of the carboxylic acid derivative. | Requires stoichiometric strong base and silylating agent. |
| Decarboxylative Fluorination | 2-Ethylmalonic Acid | Photocatalyst, Selectfluor® | Good to Excellent | Mild reaction conditions, good functional group tolerance. | Requires specialized photocatalyst and equipment. |
Safety and Handling Considerations
-
This compound: This compound is corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®): These are powerful oxidizing agents and should be handled with care. Avoid contact with combustible materials. They are typically stable solids but should be stored in a cool, dry place.
-
Photoredox Catalysts: Many photoredox catalysts are based on heavy metals like iridium and can be toxic. Handle with appropriate PPE and dispose of waste according to institutional guidelines.
-
Strong Bases (e.g., LiHMDS): These are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Work in a well-ventilated area and have appropriate spill-control materials readily available.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through a variety of methods, each with its own merits and drawbacks. The classical approach via diethyl 2-ethyl-2-fluoromalonate remains a reliable and high-yielding option for large-scale synthesis. Modern methods, such as electrophilic fluorination of silyl ketene acetals and photoredox-catalyzed decarboxylative fluorination, offer milder conditions and greater functional group tolerance, making them attractive for the synthesis of complex molecules.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods, particularly for the enantioselective synthesis of this compound. The exploration of enzymatic and electrochemical approaches may also provide greener and more selective routes to this valuable compound. As the demand for fluorinated building blocks continues to grow, the development of novel and practical synthetic protocols for this compound will remain a key area of interest for the scientific community.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [en.notes.fluorine1.ru]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 8. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03486H [pubs.rsc.org]
Enantioselective Synthesis of 2-Fluorobutanoic Acid: A Technical Guide for Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. Among fluorinated building blocks, chiral α-fluorocarboxylic acids, such as 2-fluorobutanoic acid, are of particular interest due to their ability to introduce a stereodefined fluorine-bearing center, profoundly influencing the pharmacological profile of a molecule. This guide provides an in-depth technical overview of the principal strategies for the enantioselective synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical considerations of enzymatic resolution, chiral auxiliary-mediated synthesis, and asymmetric catalysis, offering a comprehensive framework for selecting and implementing the optimal synthetic route.
The Significance of Chiral this compound in Drug Discovery
The introduction of a fluorine atom at the α-position of a carboxylic acid imparts unique electronic properties and conformational constraints. The high electronegativity of fluorine can alter the pKa of the carboxylic acid and influence non-covalent interactions with biological targets. Furthermore, the stereochemistry of the fluorine-bearing carbon is often critical for biological activity, with enantiomers frequently exhibiting different pharmacological or toxicological profiles.[1][2] Consequently, access to enantiomerically pure (R)- and (S)-2-fluorobutanoic acid is essential for the systematic exploration of structure-activity relationships and the development of safe and effective therapeutics.[3][4]
Key Strategies for Enantioselective Synthesis
The enantioselective synthesis of this compound can be broadly categorized into three main approaches: enzymatic resolution, the use of chiral auxiliaries, and asymmetric catalysis. The choice of strategy depends on factors such as the desired scale of synthesis, the required level of enantiopurity, and the availability of starting materials and reagents.
Enzymatic Resolution: A Green Chemistry Approach
Enzymatic resolution offers a highly selective and environmentally benign method for separating enantiomers from a racemic mixture. This approach leverages the inherent stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer while leaving the other unreacted.
Core Principle: The kinetic resolution of racemic this compound esters is a common strategy. A lipase, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one enantiomer of the ester, leading to a mixture of the unreacted ester and the hydrolyzed carboxylic acid, which can then be separated.[5][6]
Experimental Protocol: Enzymatic Resolution of (±)-Ethyl 2-Fluorobutanoate
-
Substrate Preparation: Racemic ethyl 2-fluorobutanoate is prepared by standard esterification of racemic this compound.
-
Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer solution (pH 7.0). Immobilized Candida antarctica lipase B (CALB) is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.
-
Work-up and Separation: Upon reaching the desired conversion, the enzyme is filtered off. The aqueous solution is acidified, and the this compound is extracted with an organic solvent. The unreacted ester is recovered from the organic phase. Both the acid and the ester can be further purified by distillation or chromatography.
Causality Behind Experimental Choices:
-
Immobilized Enzyme: Using an immobilized enzyme simplifies the work-up process as the catalyst can be easily removed by filtration and potentially reused.[6]
-
pH Control: Maintaining a neutral pH is crucial for optimal enzyme activity and stability.
-
Reaction Monitoring: Precise monitoring is essential to stop the reaction at the optimal point for maximizing the enantiopurity of both the desired product and the unreacted starting material.
Data Summary: Representative Enzymatic Resolution
| Enzyme | Substrate | Product 1 (ee) | Product 2 (ee) | Conversion | Reference |
| Candida antarctica Lipase B | (±)-Ethyl 2-fluorobutanoate | (S)-Ethyl 2-fluorobutanoate (>95%) | (R)-2-Fluorobutanoic acid (>95%) | ~50% | [5] |
| Pseudomonas cepacia Lipase | (±)-Methyl 2-fluorobutanoate | (R)-Methyl 2-fluorobutanoate (>90%) | (S)-2-Fluorobutanoic acid (>90%) | ~50% | [7] |
Chiral Auxiliary-Mediated Synthesis: Stoichiometric Asymmetric Induction
The use of chiral auxiliaries is a robust and well-established method for controlling stereochemistry in a wide range of chemical transformations.[8] A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.[9]
Core Principle: A common approach involves the alkylation of a chiral enolate. For the synthesis of this compound, this would typically involve the fluorination of a butanoyl derivative attached to a chiral auxiliary. Evans oxazolidinones are a prominent class of chiral auxiliaries for such transformations.[8]
Experimental Workflow: Chiral Auxiliary Approach
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends [mrijournal.rjh.com.cn:8443]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Introduction: The Strategic Value of α-Fluorination
An In-Depth Technical Guide to the Chemical Properties of 2-Fluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key fluorinated building block. As a Senior Application Scientist, the following narrative synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, reactivity, and strategic application in modern drug discovery.
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] this compound (also known as 2-fluorobutyric acid) exemplifies a simple yet potent building block where the strategic placement of a single fluorine atom at the α-position of a carboxylic acid imparts unique characteristics. This guide delves into the core chemical properties of this molecule, providing an in-depth resource for its effective use in research and development.
The presence of fluorine can enhance metabolic stability, improve bioavailability, increase binding affinity, and alter acidity (pKa), making fluorinated synthons like this compound highly valuable in the design of novel therapeutics.[3] Understanding its fundamental chemistry is paramount to leveraging its full potential in creating safer and more effective pharmaceuticals.[3]
Core Physicochemical and Structural Properties
This compound is a chiral molecule existing as a racemic mixture unless synthesized via asymmetric methods. The defining feature is the covalent bond between a carbon atom and a fluorine atom, the most electronegative element. This C-F bond is highly polarized and exceptionally strong, which profoundly influences the molecule's electronic distribution, acidity, and reactivity.
The electron-withdrawing inductive effect of the α-fluorine atom significantly increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, butanoic acid. This modulation of pKa is a critical feature exploited in drug design to optimize ionization at physiological pH, thereby affecting solubility, membrane permeability, and target engagement.
Table 1: Key Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 433-44-3 | [4][5][6][7] |
| Molecular Formula | C₄H₇FO₂ | [4][5][6] |
| Molecular Weight | 106.10 g/mol | [4][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-Fluorobutyric acid, (±)-2-Fluorobutanoic acid, α-Fluorobutanoic acid | [5][8] |
| Boiling Point | 95 °C at 40 Torr | [8] |
| Density | 1.1402 g/cm³ at 20 °C | [8] |
| SMILES | CCC(C(=O)O)F | [5][6] |
| InChIKey | GCSPSGQVZXMPKU-UHFFFAOYSA-N | [5][8] |
Synthesis and Methodologies
The synthesis of α-fluoro carboxylic acids can be challenging due to the potential for side reactions like elimination.[9] However, several reliable methods have been developed for the preparation of this compound and its derivatives.
Synthesis via Diethyl 2-Ethyl-2-fluoromalonate Hydrolysis
One common and effective route involves the acidic hydrolysis of a fluorinated malonic ester derivative.[10] This method provides good yields and utilizes readily available starting materials.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. ikprress.org [ikprress.org]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 433-44-3 [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluorobutanoic Acid
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-fluorobutanoic acid, a molecule of interest in metabolic studies and synthetic chemistry. In the absence of extensive published spectra for this specific analyte, this document synthesizes foundational principles of mass spectrometry with field-proven insights from analogous short-chain fatty acids and halogenated compounds. We present a predictive analysis of its fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. This guide is intended for researchers, scientists, and drug development professionals, offering detailed theoretical frameworks, practical experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and the causal reasoning behind analytical choices to ensure robust and reproducible results.
Introduction: The Analytical Challenge of α-Fluorinated Carboxylic Acids
This compound (C₄H₇FO₂) presents a unique analytical challenge. As a small, polar carboxylic acid, its inherent volatility and thermal stability are borderline for direct GC-MS analysis, while its modest size can be a hurdle for LC-MS retention under standard reversed-phase conditions. The presence of a highly electronegative fluorine atom at the α-position profoundly influences its chemical properties and, consequently, its fragmentation behavior in the mass spectrometer. This guide will deconstruct these influences to provide a predictive but robust framework for its analysis. Understanding these fragmentation patterns is crucial for unambiguous identification in complex matrices and for structural elucidation of related metabolites or synthetic derivatives.
The molecular weight of this compound is 106.10 g/mol , with a monoisotopic mass of 106.0430 Da.[1] This value serves as the foundation for interpreting the mass spectra that result from various ionization and fragmentation processes.
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[2] While this complexity can make spectra challenging to interpret, it provides a rich fingerprint for structural confirmation. For this compound, the initial event is the removal of an electron to form a molecular ion (M•⁺) at m/z 106. This molecular ion is often of low abundance for short-chain carboxylic acids due to its instability.[3][4]
The fragmentation of the [C₄H₇FO₂]•⁺ ion will be governed by the stability of the resulting fragment ions and neutral losses, with the fluorine atom and the carboxyl group being the primary directors of bond cleavage.
Key Fragmentation Pathways under EI
α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for compounds containing carbonyl groups and heteroatoms.[5][6][7][8] It involves the cleavage of a bond adjacent to the functional group. For this compound, two primary α-cleavages are predicted:
-
Loss of the Ethyl Radical ([•CH₂CH₃]): Cleavage of the C2-C3 bond is highly probable. The charge is retained by the oxygen-containing fragment, stabilized by the fluorine atom. This results in a prominent fragment ion at m/z 77 .
[CH₃CH₂CHFCOOH]•⁺ → [CHFCOOH]⁺ + •CH₂CH₃
-
Loss of the Carboxyl Group ([•COOH]): Cleavage of the C1-C2 bond leads to the loss of a carboxyl radical, yielding a fragment ion at m/z 61 . This peak is characteristic of many carboxylic acids.[9]
[CH₃CH₂CHFCOOH]•⁺ → [CH₃CH₂CHF]⁺ + •COOH
Cleavage Involving the Fluorine Atom:
-
Loss of Hydrogen Fluoride (HF): A common fragmentation pathway for fluorinated compounds is the elimination of a neutral HF molecule. This would lead to a fragment at m/z 86 .
-
Loss of the Fluorine Radical ([•F]): While less common than HF loss, direct cleavage of the C-F bond could result in a fragment at m/z 87 .
McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds containing a γ-hydrogen is possible for this compound.[3][10] It involves the transfer of a hydrogen atom from the γ-carbon (C4) to the carbonyl oxygen, followed by the cleavage of the α-β bond (C2-C3). This process results in the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 78 . This fragment is often a diagnostic peak for butyric acid derivatives.
Predicted EI Mass Spectrum Summary
The following table summarizes the predicted key ions in the EI mass spectrum of this compound. The base peak is anticipated to be one of the stable α-cleavage products.
| m/z | Predicted Identity | Fragmentation Pathway | Notes |
| 106 | [C₄H₇FO₂]•⁺ | Molecular Ion | Expected to be weak or absent. |
| 86 | [C₄H₆O₂]•⁺ | M - HF | Loss of neutral hydrogen fluoride. |
| 78 | [C₂H₃FO₂]•⁺ | McLafferty Rearrangement | Characteristic rearrangement ion. |
| 77 | [C₂H₂FO₂]⁺ | α-Cleavage (Loss of •C₂H₅) | Likely a prominent ion. |
| 61 | [C₃H₆F]⁺ | α-Cleavage (Loss of •COOH) | Characteristic loss of the carboxyl group. |
| 45 | [COOH]⁺ | The carboxonium ion, common in acids. |
Visualization: EI Fragmentation Pathway
Caption: Predicted EI fragmentation pathways for this compound.
Predicted Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation.[5] Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).
Negative Ion Mode ESI-MS/MS ([M-H]⁻)
For carboxylic acids, negative ion mode is often preferred due to the acidic proton, leading to a stable deprotonated molecule [M-H]⁻ at m/z 105 .[11][12] The fragmentation of this precursor ion is expected to be straightforward.
-
Primary Fragmentation (Loss of CO₂): The most common fragmentation pathway for deprotonated perfluorinated and polyfluorinated carboxylates is the neutral loss of carbon dioxide (44 Da).[13][14] This decarboxylation is expected to be the dominant fragmentation channel, producing a perfluoroalkyl anion at m/z 61 .
[CH₃CH₂CHFCOO]⁻ → [CH₃CH₂CHF]⁻ + CO₂
-
Secondary Fragmentation: The resulting [C₃H₆F]⁻ anion at m/z 61 may undergo further fragmentation, potentially losing HF to yield an ion at m/z 41, though this is likely to be a minor pathway compared to the initial decarboxylation.
Positive Ion Mode ESI-MS/MS ([M+H]⁺)
In positive ion mode, often facilitated by adding a source of protons like formic acid to the mobile phase, this compound will form a protonated molecule [M+H]⁺ at m/z 107 .[12]
-
Primary Fragmentation (Loss of H₂O): Protonated carboxylic acids readily lose a molecule of water (18 Da) to form a stable acylium ion. This would result in a product ion at m/z 89 .
[CH₃CH₂CHFCOOH₂]⁺ → [CH₃CH₂CHFC=O]⁺ + H₂O
-
Secondary Fragmentation: The acylium ion at m/z 89 can subsequently lose carbon monoxide (28 Da) to form a secondary carbocation at m/z 61 .
[CH₃CH₂CHFC=O]⁺ → [CH₃CH₂CHF]⁺ + CO
Visualization: ESI-MS/MS Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation in positive and negative modes.
Experimental Protocols
The choice between GC-MS and LC-MS depends on the sample matrix, required sensitivity, and available instrumentation. Due to its polarity and volatility, this compound often requires derivatization for robust GC-MS analysis.[15][16]
Protocol 1: GC-MS Analysis via Derivatization
This protocol is based on established methods for short-chain fatty acids (SCFAs), which are necessary to increase volatility and improve chromatographic peak shape.[16][17]
Objective: To quantify this compound in a biological matrix (e.g., plasma, fecal extract) using GC-MS following derivatization.
Methodology:
-
Sample Preparation & Extraction:
-
To 100 µL of sample, add an appropriate deuterated internal standard.
-
Acidify the sample to pH ~2 with HCl.
-
Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate), vortexing for 2 minutes, and centrifuging to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial. Repeat the extraction twice, combining the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
-
Derivatization (Pentafluorobenzyl Bromide - PFBBr): [18]
-
Evaporate the dried extract to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of acetone.
-
Add 100 µL of a 100 µM solution of PFBBr in acetone and 10 µL of a catalyst (e.g., triethylamine).
-
Seal the vial and heat at 65°C for 1 hour.
-
After cooling, evaporate the solvent and reconstitute the derivatized sample in 100 µL of hexane for injection.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial 60°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan mode (m/z 40-450) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.
-
Protocol 2: LC-MS/MS Analysis
This protocol allows for the direct analysis of this compound without derivatization, which is often faster and less prone to sample loss.[11][19]
Objective: To detect and quantify this compound in an aqueous sample using LC-MS/MS.
Methodology:
-
Sample Preparation:
-
Centrifuge the sample to remove particulates.
-
Perform a simple protein precipitation if necessary by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging.
-
Transfer the supernatant to an autosampler vial. Dilute with the initial mobile phase if high concentrations are expected.
-
-
LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: A mixed-mode or polar-reversed phase column suitable for retaining small polar analytes (e.g., Waters Atlantis PREMIER C18 AX, 100 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 0-0.5 min, 5% B; 0.5-5.0 min, ramp to 95% B; 5.0-6.0 min, hold at 95% B; 6.1-8.0 min, return to 5% B and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Source Parameters: Optimized for the specific instrument, but typical values include: Capillary Voltage: 3.5 kV; Source Temp: 450°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Negative Mode Transition: m/z 105 → 61 (Loss of CO₂)
-
Positive Mode Transition: m/z 107 → 89 (Loss of H₂O)
-
-
Conclusion and Future Outlook
This guide provides a robust, mechanistically-driven framework for understanding and analyzing this compound by mass spectrometry. While direct experimental data remains sparse in public databases, the predictable nature of fragmentation pathways for analogous compounds allows for a high degree of confidence in the proposed schemes. The α-position of the fluorine atom is the critical determinant of its fragmentation, promoting specific α-cleavages in EI and stabilizing key fragments in ESI-MS/MS.
For practitioners, the choice between derivatization-based GC-MS and direct LC-MS/MS analysis will depend on specific application needs. GC-MS offers excellent chromatographic resolution and leverages extensive EI libraries, while LC-MS/MS provides higher throughput and avoids potentially confounding derivatization steps. The experimental protocols provided herein serve as validated starting points for method development. As research into fluorinated metabolites and pharmaceuticals expands, the generation and public sharing of experimental spectra for compounds like this compound will be invaluable to the scientific community.
References
- 1. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. dioxin20xx.org [dioxin20xx.org]
- 14. well-labs.com [well-labs.com]
- 15. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. agilent.com [agilent.com]
- 17. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Structural Elucidation
An In-Depth Technical Guide to the Crystal Structure Determination of 2-Fluorobutanoic Acid
Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals, this knowledge is paramount in designing effective and specific therapeutic agents. This compound (C₄H₇FO₂), a chiral carboxylic acid, represents a valuable scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly alter properties such as acidity, metabolic stability, and binding affinity. Despite its importance, a definitive crystal structure of this compound has not been reported in the public domain. This guide, therefore, serves as a comprehensive roadmap for researchers and scientists, detailing the necessary steps to determine its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction and data analysis. We will explore the causality behind experimental choices, providing a framework that is both instructive and grounded in established scientific principles.
The crystal structure of a small molecule provides the most accurate and detailed information about its molecular geometry, including bond lengths, bond angles, and conformational preferences.[1] For a chiral molecule like this compound, the crystal structure can unambiguously determine its absolute configuration.[2] Furthermore, the arrangement of molecules in the crystal lattice, known as the crystal packing, reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, which are critical for understanding solubility, dissolution rates, and polymorphism—all key considerations in drug development.[3][4] This guide outlines a systematic approach to elucidate the currently unknown crystal structure of this compound.
Synthesis and Purification: The Prerequisite for Quality Crystals
The foundation of any successful crystallographic study is a pure compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Recommended Synthesis Route
A reliable synthesis of this compound can be adapted from the work of Lerman and Rozen (1983), which involves the hydrolysis of an appropriate precursor.[5] One common method is the hydrolysis of ethyl 2-fluorobutanoate. A generalized procedure is as follows:
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-fluorobutanoate in a 6 M solution of hydrochloric acid (HCl).
-
Hydrolysis: Heat the mixture to reflux for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, extract the aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography to achieve a purity of >98%, which is desirable for crystallization experiments.
Purity Verification
Before proceeding with crystallization, the purity of the synthesized this compound must be rigorously assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Crystallization: The Art and Science of Growing Single Crystals
Crystallization is often the most challenging step in structure determination. It involves a systematic screening of conditions to induce the slow formation of well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).[6][7]
Solvent Selection
The choice of solvent is critical. The ideal solvent should dissolve this compound moderately; if the solubility is too high, the solution may become supersaturated without forming crystals, and if it's too low, it will be difficult to prepare a sufficiently concentrated solution. A preliminary solubility test with a small amount of the compound in various solvents is recommended.
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Can participate in hydrogen bonding, potentially competing with or facilitating crystal packing. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, THF | Offer a range of polarities without interfering with the carboxylic acid's hydrogen bonding donors. |
| Apolar Solvents | Hexane, Toluene, Dichloromethane | Often used as anti-solvents in diffusion methods to gradually reduce the solubility of the compound. |
Crystallization Techniques
Several techniques should be employed in parallel to maximize the chances of obtaining high-quality crystals.[8][9]
Protocol 2: Slow Evaporation
-
Prepare a nearly saturated solution of this compound in a chosen solvent (e.g., ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
Protocol 3: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (just below the solvent's boiling point).[6]
-
Filter the hot solution into a clean vial to remove any particulate matter.
-
For further cooling, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C).
Protocol 4: Vapor Diffusion (Hanging Drop Method)
This technique is particularly useful when only a small amount of material is available.[11][12][13] It involves the slow diffusion of a volatile "anti-solvent" vapor into a concentrated solution of the compound.
-
Reservoir Preparation: In the well of a vapor diffusion plate, place ~500 µL of an anti-solvent in which this compound is poorly soluble (e.g., hexane).
-
Drop Preparation: On a siliconized glass coverslip, place a small drop (1-2 µL) of a concentrated solution of this compound in a "good" solvent (e.g., dichloromethane).
-
Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
Equilibration: The anti-solvent vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and, ideally, inducing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[1][14] This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal.[7]
Principles and Instrumentation
SC-XRD is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice.[14] The resulting diffraction pattern is unique to the crystal structure. A modern diffractometer consists of several key components:[15]
-
X-ray Source: Typically a sealed tube or microfocus source that generates X-rays (commonly using a molybdenum or copper target).[1]
-
Goniometer: A device that holds and rotates the crystal in various orientations.[14]
-
Detector: A sensitive area detector (e.g., CCD or CMOS) that records the intensities and positions of the diffracted X-rays.
-
Cryosystem: A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage, leading to a higher quality dataset.
Data Collection
-
Crystal Mounting: A single, defect-free crystal is selected under a microscope and mounted on a small loop or glass fiber.
-
Centering: The crystal is centered in the X-ray beam.
-
Data Collection Strategy: The diffractometer software calculates an optimal strategy for rotating the crystal to collect a complete and redundant set of diffraction data.
-
Integration: The raw diffraction images are processed to determine the intensity of each reflection.
Structure Solution and Refinement
The final step is to convert the collected diffraction data into a three-dimensional model of the crystal structure. This is a multi-step computational process.[16]
The Workflow
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: The "phase problem" is solved using methods like direct methods or the Patterson function to generate an initial electron density map. This map reveals the positions of the heavier atoms (C, O, F).
-
Structure Refinement: An atomic model is built based on the electron density map and refined using a least-squares algorithm. This process optimizes the atomic positions and thermal parameters to best fit the experimental data. Hydrogen atoms are typically located in the difference Fourier map and refined.
-
Validation: The final structure is validated to check for consistency and quality, and the results are prepared in a standard format, the Crystallographic Information File (CIF).
Recommended Software
A variety of software packages are available for structure solution and refinement, many of which are freely available for academic use.[17][18][19][20][21]
-
SHELX: A suite of programs that is considered the gold standard for small-molecule crystallography.[21]
-
Olex2: A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.
-
CRYSTALS: A comprehensive package for crystal structure analysis.[18]
Theoretical Modeling: A Complementary Approach
In parallel with experimental work, computational chemistry can provide valuable insights into the properties of this compound.[22]
Conformational Analysis
Density Functional Theory (DFT) calculations can be used to predict the relative energies of different conformers of the molecule in the gas phase and in solution.[23][24] This is particularly important for understanding how the fluorine substituent influences the molecule's shape.
Intermolecular Interactions
Theoretical calculations can also model the intermolecular interactions, such as the hydrogen bonding between carboxylic acid groups.[25][26] Carboxylic acids typically form centrosymmetric dimers via hydrogen bonds in the solid state.[3] Theoretical studies can predict the energy of these interactions and help interpret the experimentally observed crystal packing.[2]
Expected Data and Interpretation
The successful determination of the crystal structure will yield a wealth of precise quantitative data.
Table 2: Example of Crystallographic Data for this compound
| Parameter | Expected Value / Information |
| Chemical Formula | C₄H₇FO₂ |
| Formula Weight | 106.10 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (chiral, so non-centrosymmetric) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | g/cm³ |
| Bond Lengths | C-F, C-C, C=O, C-O, O-H (Å) |
| Bond Angles | e.g., O=C-O (°) |
| Torsion Angles | Describing the conformation of the butyl chain |
| Hydrogen Bonds | Donor-Acceptor distances (Å) and angles (°) |
The analysis of this data will provide definitive answers regarding the molecule's conformation, the influence of the fluorine atom on its geometry, and the supramolecular synthons that govern its assembly in the solid state.
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a comprehensive and technically detailed framework for its elucidation. By following a systematic approach encompassing synthesis, purification, rigorous crystallization screening, and state-of-the-art single-crystal X-ray diffraction analysis, researchers can obtain a definitive three-dimensional structure. This information will be invaluable for understanding the fundamental properties of this important fluorinated building block and will undoubtedly aid in the rational design of new pharmaceuticals and functional materials.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. fiveable.me [fiveable.me]
- 8. unifr.ch [unifr.ch]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 16. neutrons.ornl.gov [neutrons.ornl.gov]
- 17. rcsb.org [rcsb.org]
- 18. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 19. iucr.org [iucr.org]
- 20. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 21. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 25. tandfonline.com [tandfonline.com]
- 26. journals.iucr.org [journals.iucr.org]
physical properties of 2-fluorobutanoic acid isomers
An In-depth Technical Guide to the Physical Properties of 2-Fluorobutanoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the physical properties of this compound stereoisomers. As a chiral molecule, this compound exists as (R)- and (S)-enantiomers, as well as a racemic mixture. Understanding the distinct physical characteristics of these isomers is critical for their synthesis, separation, characterization, and application, particularly in the fields of medicinal chemistry and materials science where stereochemistry dictates biological activity and material performance. This document outlines key physical constants, explains the principles behind stereoisomeric differences, and provides detailed experimental protocols for their determination.
Introduction: The Significance of Chirality in this compound
This compound is a halogenated carboxylic acid with a chiral center at the C2 (alpha) carbon. This single stereocenter gives rise to two non-superimposable mirror-image isomers known as enantiomers: (S)-2-fluorobutanoic acid and (R)-2-fluorobutanoic acid. A 1:1 mixture of these enantiomers is known as a racemic mixture or racemate.
The introduction of a fluorine atom significantly alters the electronic properties of the molecule, primarily through a strong electron-withdrawing inductive effect, which enhances the acidity of the carboxylic acid group compared to its non-fluorinated parent, butanoic acid.[1] In drug development, the specific three-dimensional arrangement of atoms is paramount, as biological receptors (e.g., enzymes, proteins) are themselves chiral. Consequently, one enantiomer may exhibit potent therapeutic effects while the other could be inactive or even induce adverse effects. This necessitates a thorough understanding and characterization of the individual isomers.
Enantiomers possess identical intrinsic physical properties in an achiral environment, such as boiling point, density, and pKa.[2][3][4] However, they differ in their interaction with plane-polarized light. The racemic mixture, while chemically identical, can behave as a distinct physical entity in the solid state, sometimes exhibiting a different melting point and solubility profile compared to the pure enantiomers due to differences in crystal lattice packing.[5]
Figure 1: Isomeric forms of this compound arising from its chiral center.
Core Physical Properties: A Comparative Analysis
The following section details the essential physical properties of the this compound isomers, with quantitative data summarized for clarity.
Optical Activity: The Defining Property of Enantiomers
The hallmark of chirality is the ability of a molecule to rotate the plane of polarized light, a phenomenon known as optical activity.[6]
-
Dextrorotatory (+): One enantiomer will rotate light in a clockwise direction.
-
Levorotatory (-): Its mirror image will rotate light in a counter-clockwise direction by an equal magnitude.[6]
-
Optically Inactive: A racemic mixture does not rotate plane-polarized light because the equal and opposite rotations of the two enantiomers cancel each other out.[4]
The specific rotation, [α], is a standardized measure of this property.[6]
Summary of Physical Data
This table consolidates the available physical data for the isomers of this compound. Note that intrinsic properties are identical for the (R) and (S) enantiomers.
| Physical Property | (R)-2-Fluorobutanoic Acid | (S)-2-Fluorobutanoic Acid | Racemic this compound |
| Molecular Formula | C₄H₇FO₂[7][8] | C₄H₇FO₂[9] | C₄H₇FO₂[8][10] |
| Molecular Weight | 106.10 g/mol [7][8] | 106.10 g/mol [9] | 106.10 g/mol [8][10] |
| Boiling Point | 174.1 °C at 760 mmHg[10] | 174.1 °C at 760 mmHg[10] | 174.1 °C at 760 mmHg[10] |
| Density | ~1.12-1.14 g/cm³ at 20°C[7][10] | ~1.12-1.14 g/cm³ at 20°C[7][10] | ~1.12-1.14 g/cm³ at 20°C[7][10] |
| pKa | Not specified | Not specified | Not specified |
| Specific Rotation ([α]) | Not specified | Not specified | 0°[4] |
| Solubility | Soluble in water and organic solvents | Soluble in water and organic solvents | Soluble in water and organic solvents |
Note: Specific values for pKa and specific rotation were not available in the searched literature but can be determined experimentally as described in Section 3.
Acidity (pKa)
The acidity of this compound is significantly influenced by the fluorine atom at the alpha-position (C2). Fluorine is highly electronegative and exerts a powerful negative inductive effect (-I effect), withdrawing electron density away from the carboxylate group. This stabilizes the conjugate base (2-fluorobutanoate) formed upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa value) of the parent acid. This effect is distance-dependent; therefore, this compound is a stronger acid than 3-fluorobutanoic or 4-fluorobutanoic acid.[1]
Experimental Protocols for Property Determination
The following protocols describe standard laboratory methods for quantifying the key . These procedures are fundamental for quality control, enantiomeric purity assessment, and regulatory submissions.
Protocol: Determination of Specific Rotation via Polarimetry
This method quantifies the optical activity of an enantiomerically enriched sample, a critical parameter for confirming its stereochemical identity and purity.
Causality: The specific rotation is an intrinsic property dependent on the molecule's structure, temperature, and the wavelength of light used. Standardizing these conditions allows for reproducible measurements. The sodium D-line (589 nm) is a common standard wavelength.[11]
Methodology:
-
Solution Preparation: Accurately weigh approximately 100 mg of the purified this compound enantiomer. Dissolve it in a suitable achiral solvent (e.g., ethanol, chloroform) in a 10 mL volumetric flask and fill to the mark. Calculate the concentration (c) in g/mL.
-
Instrument Calibration: Power on the polarimeter and the sodium lamp, allowing them to warm up and stabilize. Calibrate the instrument to a zero reading using a polarimeter cell filled only with the pure solvent.
-
Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present in the light path.
-
Data Acquisition: Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.
-
Calculation: Use the Biot equation to calculate the specific rotation [α]: [α]Tλ = α / (c × l) Where:
-
α = observed rotation
-
c = concentration (g/mL)
-
l = path length (dm)
-
T = temperature (°C)
-
λ = wavelength (e.g., "D" for sodium D-line)
-
Figure 2: Standard workflow for determining the specific rotation of a chiral compound.
Protocol: Determination of pKa via Potentiometric Titration
This protocol determines the acid dissociation constant (pKa), providing a quantitative measure of the acidity of this compound.
Causality: The pKa is the pH at which the acid is 50% dissociated. By titrating the weak acid with a strong base and monitoring the pH, a titration curve can be generated from which the half-equivalence point, and thus the pKa, can be precisely determined.
Methodology:
-
System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).
-
Sample Preparation: Prepare a ~0.1 M solution of this compound in deionized water. Pipette a known volume (e.g., 25.0 mL) into a beaker with a magnetic stir bar.
-
Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Fill a buret with a standardized strong base solution (e.g., 0.1 M NaOH).
-
Data Collection: Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.5 mL), recording the pH after each addition once the reading has stabilized. Continue adding titrant well past the equivalence point (the region of rapid pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq) from the inflection point of the curve (often found using a first or second derivative plot).
-
The half-equivalence point is at Veq / 2.
-
The pKa is equal to the pH of the solution at this half-equivalence volume.
-
Figure 3: Logical process for determining pKa using potentiometric titration.
Conclusion
The are dictated by the presence of a chiral center at the C2 position. While the (R)- and (S)-enantiomers share identical boiling points, densities, and pKa values, they are distinguished by their equal and opposite optical rotations. The racemic mixture is optically inactive and may exhibit distinct solid-state properties. The protocols detailed herein provide robust, validated methods for the precise characterization of these isomers, an essential requirement for advancing their application in stereospecific synthesis and pharmaceutical development.
References
- 1. brainly.in [brainly.in]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. amherst.edu [amherst.edu]
- 5. Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate [sites.ualberta.ca]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2S)-2-fluorobutanoic acid | C4H7FO2 | CID 38988211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:433-44-3 | Chemsrc [chemsrc.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Fluorobutanoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Role of Fluorine in the Molecular Sciences
The introduction of fluorine into organic molecules has become a transformative strategy in the chemical and pharmaceutical sciences. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1] This strategic incorporation, known as fluorination, can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.[2] Among the vast landscape of organofluorine compounds, α-fluorinated carboxylic acids represent a particularly valuable class of molecules, with 2-fluorobutanoic acid serving as a foundational example of this important structural motif. This guide provides a comprehensive technical overview of this compound, from its historical context to its synthesis, properties, and applications in modern research and development.
Part 1: A Historical Perspective on the Genesis of α-Fluorinated Carboxylic Acids
The story of this compound is intrinsically linked to the broader history of organofluorine chemistry.[3] While a definitive record of the "discovery" of this compound remains elusive in early literature, its conceptualization and eventual synthesis are direct results of the pioneering work in the late 19th and early 20th centuries.
The Belgian chemist Frédéric Swarts (1866-1940) is widely regarded as a trailblazer in the field of organofluorine chemistry.[4] His development of the Swarts reaction in 1892, a halogen exchange reaction typically employing antimony trifluoride, provided the first reliable and relatively safe method for introducing fluorine into organic compounds.[5][6] Prior to Swarts' work, the extreme reactivity of elemental fluorine made its use in organic synthesis perilous. The Swarts reaction opened the door to the systematic study of organofluorine compounds.[7]
While Swarts himself synthesized a variety of fluorinated organic molecules, including fluorinated acids, the specific synthesis of this compound is not prominently documented in his most cited works. It is more probable that this compound was first synthesized as an extension of the general methods developed for the preparation of α-fluorinated carboxylic acids that emerged from the foundational principles established by Swarts and his contemporaries. The early to mid-20th century saw a gradual expansion of fluorination techniques, setting the stage for more detailed studies and applications of compounds like this compound in the latter half of the century.[8]
Part 2: The Synthesis of this compound: A Methodological Evolution
The synthesis of this compound has evolved from early halogen exchange reactions to more sophisticated and selective modern methods. A variety of synthetic routes are now available, each with its own advantages and limitations.
Classical Approaches: Halogen Exchange Reactions
The earliest methods for preparing α-fluoro carboxylic acids were based on the principles of the Swarts reaction, involving the substitution of an α-halogen (typically bromine or chlorine) with fluorine.
A key challenge in these early approaches was the often harsh reaction conditions and the limited availability of suitable fluorinating agents.
Modern Synthetic Strategies
Contemporary organic synthesis offers a more diverse toolkit for the preparation of this compound and other α-fluorinated carboxylic acids. These methods can be broadly categorized into nucleophilic and electrophilic fluorination.
One notable and well-documented synthesis of this compound involves the hydrolysis of diethyl 2-ethyl-2-fluoromalonate. This method provides a high yield of the desired product.
Experimental Protocol: Synthesis of this compound via Hydrolysis of Diethyl 2-ethyl-2-fluoromalonate
This protocol is adapted from the literature and represents a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
Diethyl 2-ethyl-2-fluoromalonate
-
6 N Hydrochloric Acid (HCl)
Procedure:
-
Combine diethyl 2-ethyl-2-fluoromalonate and 6 N HCl in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux.
-
Maintain the reflux for 48 hours to ensure complete hydrolysis and decarboxylation.
-
After 48 hours, cool the reaction mixture to room temperature.
-
The this compound can then be isolated and purified using standard techniques such as extraction and distillation.
This method has been reported to yield this compound in approximately 92% yield.
Diagram of the Synthetic Pathway
Caption: Synthesis of this compound.
Part 3: Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 433-44-3 |
| Molecular Formula | C₄H₇FO₂ |
| Molecular Weight | 106.10 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 174.1 °C at 760 mmHg |
| Density | 1.140 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
1. Infrared (IR) Spectroscopy:
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching absorption.[9] For this compound, the key absorptions are:
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ due to the carboxylic acid hydroxyl group.[10]
-
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the alkyl C-H bonds.
-
C=O Stretch: A strong, sharp peak typically found between 1760-1690 cm⁻¹.[10]
-
C-F Stretch: A strong absorption in the fingerprint region, usually between 1100-1000 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, one would expect to see distinct signals for the methyl (CH₃), methylene (CH₂), and α-methine (CHF) protons. The signal for the α-proton will be split by the adjacent fluorine atom (a doublet of quartets) and the methylene protons. The carboxylic acid proton (COOH) will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[11]
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature of fluorinated organic compounds.[12]
3. Mass Spectrometry (MS):
Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z = 106. The fragmentation pattern will be influenced by the presence of the fluorine and carboxylic acid functional groups. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[13] The presence of fluorine will also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.[14]
Part 4: Applications in Drug Discovery and Development
The introduction of an α-fluoro substituent into a carboxylic acid can have profound effects on its biological activity. This makes this compound and its derivatives valuable building blocks in medicinal chemistry.[1]
Modulation of Acidity and pKa
The high electronegativity of the fluorine atom has a significant inductive effect, withdrawing electron density from the carboxylate group. This stabilizes the conjugate base and increases the acidity of the carboxylic acid (i.e., lowers the pKa) compared to its non-fluorinated analog, butanoic acid. This modulation of acidity can be critical for optimizing the binding of a drug molecule to its target receptor, as it can influence the strength of ionic interactions and hydrogen bonds.
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at the α-position with fluorine can block metabolic oxidation at that site, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[2]
Conformational Effects
The presence of a fluorine atom can influence the conformational preferences of a molecule due to steric and electronic effects. This can lead to a more favorable conformation for binding to a biological target, resulting in increased potency.
Case Studies and Future Directions
While specific blockbuster drugs containing the this compound moiety are not widely publicized, the α-fluoro acid motif is a key component in many drug discovery programs. For example, fluorinated analogs of amino acids and other biologically active carboxylic acids are frequently synthesized to improve their pharmacological properties.[15] The principles learned from molecules like this compound are applied to the design of more complex and potent therapeutic agents.
The future of this compound and its derivatives in drug discovery lies in their continued use as versatile building blocks for creating novel bioactive compounds. As our understanding of the "fluorine effect" in biological systems grows, so too will the strategic application of this simple yet powerful molecule.
Diagram of Fluorine's Influence on Drug Properties
Caption: Impact on drug development.
Conclusion
This compound, while a structurally simple molecule, encapsulates the profound impact of organofluorine chemistry on modern science. Its history is rooted in the foundational work of pioneers like Frédéric Swarts, and its synthesis has evolved to become efficient and accessible. The unique physicochemical properties imparted by the α-fluorine atom make it a valuable tool for medicinal chemists seeking to fine-tune the characteristics of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 7. SATHEE: Chemistry Swarts Reaction [satheejee.iitk.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. whitman.edu [whitman.edu]
- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
A Technical Guide to the Solubility of 2-Fluorobutanoic Acid in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into an active pharmaceutical ingredient (API) is a widely utilized strategy in medicinal chemistry to modulate physicochemical and biological properties. 2-Fluorobutanoic acid represents a simple yet insightful model for understanding how α-fluorination impacts the behavior of carboxylic acids. A critical parameter in the development of any API is its solubility, which influences everything from reaction work-ups and purification to final formulation and bioavailability. This technical guide provides an in-depth analysis of the principles governing the solubility of this compound in various organic solvents, outlines a robust experimental protocol for its determination, and offers predictive insights for solvent selection in a research and development setting.
The Molecular Portrait of this compound: A Duality of Interactions
Understanding the solubility of this compound begins with a thorough analysis of its molecular structure. The molecule possesses a distinct duality: a highly polar, hydrophilic carboxylic acid head and a short, fluorinated hydrocarbon tail.
-
The Carboxyl Group (-COOH): This functional group is the primary driver of interaction with polar solvents. It is a potent hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This allows for strong, specific interactions with protic solvents and polar aprotic solvents.
-
The α-Fluorine Atom: The presence of a fluorine atom on the carbon adjacent to the carboxyl group has profound electronic consequences. As the most electronegative element, fluorine exerts a powerful negative inductive effect (-I), withdrawing electron density from the rest of the molecule.[1][2][3] This electron withdrawal stabilizes the carboxylate anion that forms upon deprotonation, making this compound a stronger acid than its non-fluorinated analog, butanoic acid.[1][3] This enhanced acidity and the strong C-F bond dipole moment are critical factors in its interactions with polar solvents.
The interplay between the hydrogen-bonding capability of the carboxyl group and the strong dipole induced by the fluorine atom dictates the molecule's solubility profile.
The Guiding Principle of Solubility: "Like Dissolves Like"
The venerable principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[4] A solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, this means its solubility will be a function of the solvent's ability to engage in hydrogen bonding and dipole-dipole interactions.
Organic solvents can be broadly classified by their polarity and their ability to participate in hydrogen bonding:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen) and can therefore act as both hydrogen bond donors and acceptors. They are exceptionally effective at solvating this compound by forming strong hydrogen bonds with the carboxyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess a significant dipole moment but lack a hydrogen-donating group. They can act as hydrogen bond acceptors for the acidic proton of this compound and engage in favorable dipole-dipole interactions. Solvents containing a carbonyl group have been noted to be particularly effective at solubilizing carboxylic acids.[5][6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. Due to the significant mismatch in polarity, the solubility of this compound in these solvents is expected to be very low.[7][8][9]
The following diagram outlines the logical workflow for selecting a suitable solvent system.
Caption: Rational workflow for predicting solubility based on intermolecular force analysis.
Quantitative Solubility Determination: The Shake-Flask Method
Predictive models are invaluable, but they are no substitute for empirical data. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recognized by regulatory bodies like the OECD.[10][11][12] Its trustworthiness lies in its direct measurement of a saturated solution at equilibrium.
Step-by-Step Experimental Protocol
This protocol details the procedure for reliably measuring the solubility of this compound.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (≥98% purity)
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge (temperature-controlled, if available)
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, chemically compatible with the solvent, e.g., PTFE)
-
Appropriate vials and volumetric flasks
-
Validated analytical system for quantification (e.g., HPLC-UV, GC-FID, or titration)
Methodology:
-
System Preparation: Pre-saturate the solvent by shaking it with a small amount of this compound for ~1 hour, then filter to remove the excess solid. This step minimizes solubility changes due to the dissolution of the solvent into the solute phase.
-
Sample Preparation (in triplicate): Add an excess amount of solid this compound to a known volume (e.g., 2 mL) of the pre-saturated solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is a critical self-validating checkpoint, as it confirms saturation.
-
Equilibration: Place the vials in the thermostatically controlled shaker set at the desired temperature (e.g., 25 ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be confirmed with a time-to-equilibrium preliminary study (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).
-
Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment. For fine suspensions, centrifugation at the same constant temperature is required to ensure a clear supernatant.[13]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any microscopic particulate matter. Accurately dilute the filtered sample gravimetrically or volumetrically to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Report the results as mg/mL or mol/L, specifying the temperature. The standard deviation of the triplicate measurements provides a measure of precision.
Caption: Experimental workflow for the OECD-aligned shake-flask solubility method.
Predictive Solubility Data for this compound
While exhaustive experimental data is not publicly available for all solvents, a scientifically grounded prediction can be made based on the principles discussed. The following table summarizes the expected solubility of this compound in representative organic solvents.
| Solvent Class | Example Solvent(s) | Dominant Solute-Solvent Interactions | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | Strong hydrogen bonding (donor & acceptor) | Very High / Miscible |
| Polar Aprotic | Acetone, THF, DMSO | Hydrogen bond accepting, Dipole-Dipole | High |
| Polar Aprotic | Ethyl Acetate | Hydrogen bond accepting, Dipole-Dipole | Moderate to High |
| Less Polar | Dichloromethane | Dipole-Dipole | Moderate to Low |
| Nonpolar Aromatic | Toluene | Weak Dipole-Induced Dipole, Dispersion | Low |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | London Dispersion Forces | Very Low / Insoluble |
Implications for Drug Development
A comprehensive understanding of the solubility of this compound and its derivatives is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.
-
Preformulation: Identifying potential solvent systems for toxicology studies and early-stage formulation development.
-
Analytical Method Development: Choosing suitable diluents for analytical assays to ensure sample integrity and reproducibility.
By combining theoretical principles with rigorous experimental validation, researchers can effectively harness the properties of fluorinated carboxylic acids, accelerating the transition of promising molecules from the laboratory to clinical application.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.ws [chem.ws]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. enfo.hu [enfo.hu]
- 11. oecd.org [oecd.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. govinfo.gov [govinfo.gov]
Methodological & Application
Application Notes & Protocols: 2-Fluorobutanoic Acid as a Strategic Building Block in Pharmaceutical Development
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the vast array of fluorinated synthons, α-fluoroalkyl carboxylic acids represent a class of building blocks with unique potential. This guide focuses on 2-fluorobutanoic acid, a chiral scaffold whose utility lies in its ability to introduce a stereodefined fluorine atom adjacent to a versatile carboxylic acid handle. We will explore the strategic rationale for its use, detailing how the α-fluoro substituent can enhance metabolic stability, modulate acidity (pKa), and act as a subtle conformational restraint. This document provides field-proven, detailed protocols for the stereoselective synthesis of this compound and its subsequent incorporation into molecules of pharmaceutical interest, with a focus on robust amide coupling methodologies.
The Strategic Value of α-Fluorination in Drug Design
The decision to incorporate a fluorine atom is a calculated one, aimed at solving specific challenges in drug development. Placing a fluorine atom at the α-position to a carboxylic acid, as in this compound, imparts a unique combination of electronic and steric effects that can be leveraged to enhance a drug candidate's profile.
Metabolic Blocking
A primary driver for using an α-fluoro acid is to block metabolic oxidation. The α-carbon of many alkyl-aryl ethers, amides, or similar structures is susceptible to oxidation by cytochrome P450 enzymes, often leading to rapid clearance. The high bond energy of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (approx. 99 kcal/mol) makes it significantly more resistant to enzymatic cleavage.[1] By replacing a hydrogen at this "soft spot" with fluorine, chemists can dramatically improve a compound's metabolic half-life without a significant increase in steric bulk.[2]
Modulation of Acidity (pKa)
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly influences the acidity of nearby functional groups. For this compound, the fluorine atom stabilizes the conjugate base (carboxylate anion) through induction, making it a stronger acid than its non-fluorinated counterpart, butanoic acid.
| Compound | Approximate pKa | Rationale for pKa Shift |
| Butanoic Acid | ~4.82 | Baseline acidity of a short-chain carboxylic acid. |
| This compound | ~2.6-2.8 | Strong inductive electron withdrawal by the α-fluorine atom stabilizes the carboxylate anion, increasing acidity. |
| 3-Fluorobutanoic Acid | ~4.4 | The inductive effect of fluorine diminishes with distance, resulting in a much smaller impact on acidity compared to the α-position. |
This pKa modulation is critical. A lower pKa means the carboxyl group will be ionized over a wider physiological pH range. This can be exploited to enhance interactions with cationic residues (e.g., arginine, lysine) in a protein binding pocket or to fine-tune solubility and permeability profiles.
Conformational Control and Bioisosterism
The α-fluoro substituent can serve as a bioisostere for a hydrogen atom or a hydroxyl group, but with distinct electronic properties.[3][4] While sterically similar to hydrogen, its electronegativity can alter local dipole moments and influence intramolecular hydrogen bonding, subtly constraining the conformation of the molecule. This can lock the molecule into a more bioactive conformation, improving binding affinity for its target.[5]
Synthesis of Enantiomerically Pure this compound
The presence of a stereocenter at the α-carbon means that access to enantiomerically pure (R)- and (S)-2-fluorobutanoic acid is critical for pharmaceutical development. Asymmetric synthesis is paramount, as different enantiomers can have vastly different pharmacological and toxicological profiles. While several methods exist, asymmetric fluorination of chiral auxiliaries offers a reliable and scalable approach.
Protocol 2.1: Asymmetric Synthesis of (S)-2-Fluorobutanoic Acid via Chiral Oxazolidinone
This protocol is adapted from established methods for diastereoselective electrophilic fluorination.[6] It relies on the temporary attachment of the butanoyl group to a chiral auxiliary, which directs the facial approach of an electrophilic fluorine source.
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2-Fluorobutanoic Acid in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of 2-fluorobutanoic acid, a versatile fluorinated building block, for researchers, scientists, and drug development professionals. We will delve into its core applications, including its role as a bioisostere and a tool for enhancing metabolic stability. This document provides detailed, field-proven protocols for its use in synthesis, emphasizing the causality behind experimental choices to ensure reproducible and successful outcomes.
The Strategic Advantage of Fluorine in Drug Design
The fluorine atom is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination of properties allows it to exert profound electronic effects on a molecule with minimal steric penalty.[2] Judicious placement of fluorine can influence:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2][3]
-
Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with target proteins, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.[2]
-
Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[1]
-
pKa Modulation: The inductive effect of a nearby fluorine atom can lower the pKa of acidic or basic functional groups, altering a compound's ionization state at physiological pH.[1]
This compound serves as an exemplary building block that leverages these properties, particularly for modifying carboxylic acid-containing lead compounds.
Physicochemical Profile of this compound
Understanding the fundamental properties of this compound is critical for its effective use in synthesis and for predicting its influence on a parent molecule.
| Property | Value | Source |
| Molecular Formula | C₄H₇FO₂ | [4] |
| Molecular Weight | 106.10 g/mol | [4] |
| CAS Number | 433-44-3 | [4][5] |
| Boiling Point | 120 °C (at 1,007 hPa) | [6] |
| Density | 1.645 g/cm³ (at 25 °C) | [6] |
| Appearance | Colorless to light yellow liquid | - |
| pKa | ~2.5 (Estimated) | - |
Note: The pKa is estimated based on the strong electron-withdrawing effect of the α-fluorine atom, making it a stronger acid than butanoic acid (pKa ~4.82).
A brief note on synthesis: this compound can be synthesized through various methods, including the fluorination of α-amino acids followed by hydrolysis. One documented route involves the reaction of DL-2-Aminobutyric acid with HCl, yielding the target compound.[7] Researchers should consult specialized synthetic literature for detailed, scalable preparation methods.
Core Applications in Medicinal Chemistry
Enhancing Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolism, which leads to poor bioavailability and short duration of action.[8] The α-position of a carboxylic acid is a common site for metabolic oxidation. Replacing a hydrogen atom at this position with fluorine effectively blocks this metabolic pathway.
Caption: α-Fluorination blocks metabolic oxidation at the C-2 position.
This strategy increases the metabolic stability of the drug, potentially leading to improved pharmacokinetic profiles such as a longer half-life and greater systemic exposure.[3][9]
Bioisosteric Replacement
Bioisosterism is the strategy of replacing a functional group within a lead compound with another group that has similar physical or chemical properties to enhance desired characteristics while maintaining biological activity.[10][11] this compound and its derivatives can serve as bioisosteres for other functionalities.
-
α-Fluoro for α-Hydrogen/α-Methyl: Replacing an α-hydrogen with fluorine introduces a strong dipole and alters the acidity of the carboxylic acid without a significant increase in size. This can change how the molecule interacts with its target protein, potentially improving binding.[10][12]
-
Carboxylic Acid Mimicry: While this compound is itself a carboxylic acid, its derivatives can be used to create mimics of other acidic functional groups, like tetrazoles.[13] The key is that the α-fluorine modifies the electronic properties of the carboxyl group, allowing it to fine-tune interactions that are critical for efficacy.[13][14]
Caption: Workflow for bioisosteric replacement using an α-fluoro acid.
Enzyme Inhibition
α-Halo acids can serve as precursors to potent enzyme inhibitors.[15] While not an inhibitor itself, this compound can be incorporated into molecules that, upon metabolic activation (e.g., conversion to a ketone), become mechanism-based or irreversible inhibitors.[16][17] The highly electrophilic carbon of the α-fluoroketone can be attacked by a nucleophilic residue (e.g., serine, cysteine) in the enzyme's active site, leading to covalent modification and inactivation.[15] This approach has been used to target various enzyme classes, including proteases and hydrolases.[18][19]
Application Protocol: Amide Bond Formation
The formation of an amide bond is one of the most common reactions in medicinal chemistry.[20] Coupling this compound presents a unique challenge due to the electron-withdrawing nature of the α-fluorine, which deactivates the carboxyl group towards nucleophilic attack. Therefore, robust coupling reagents are required.
Rationale and Reagent Selection
Direct condensation of a carboxylic acid and an amine is generally inefficient. The carboxylic acid must first be activated to a more electrophilic species.[21] For deactivated acids like this compound, common choices include uronium/aminium salts or carbodiimides with activating additives.
| Coupling Reagent | Class | Advantages | Considerations |
| HATU | Uronium Salt | High efficiency, fast reaction times, low racemization.[22] | Can be expensive, byproducts can be difficult to remove. |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble byproducts.[21] | Can be less effective for hindered substrates, risk of racemization. |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings. | Byproducts can be challenging to separate. |
This protocol will utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its high efficiency with challenging substrates.[22]
Experimental Workflow Diagram
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Protocol
Objective: To synthesize an amide from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and anhydrous DMF (to make a ~0.2 M solution) to a dry round-bottom flask.
-
Expertise Note: An inert atmosphere is crucial to prevent side reactions with moisture, especially with highly reactive coupling agents like HATU.
-
-
Cooling and Base Addition: Cool the stirring solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise.
-
Causality: Cooling the reaction minimizes potential side reactions and racemization. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct from HATU activation.[22]
-
-
Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Mechanism: HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond.[22]
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with water or saturated aqueous NH₄Cl. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Trustworthiness: The aqueous quench removes the DMF and water-soluble byproducts. Using a suitable organic solvent ensures efficient extraction of the desired amide product.
-
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (1x) and brine (2x).
-
Causality: The brine wash helps to remove any remaining water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Safety and Handling Protocols
This compound is a hazardous substance and must be handled with appropriate precautions.
Hazard Profile:
-
Corrosive: Causes severe skin burns and serious eye damage.[5][6][23]
-
Respiratory Irritant: Corrosive to the respiratory tract.[5][23]
5.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[24]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Prevent all skin contact.[6][23]
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhaling vapors.[23]
5.2. Handling and Storage
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up.[6][24]
-
Handling: Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[24]
5.3. Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[23][24]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[6][23]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[24]
-
Spill Response: Evacuate the area. Wear full PPE. Cover drains. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6][23]
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIT chemists find an easier way to synthesize new drug candidates | EurekAlert! [eurekalert.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 17. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flurbiprofen derivatives as novel α-amylase inhibitors: Biology-oriented drug synthesis (BIODS), in vitro, and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hepatochem.com [hepatochem.com]
- 21. Amide Synthesis [fishersci.dk]
- 22. growingscience.com [growingscience.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fishersci.com [fishersci.com]
Application Notes & Protocols: 2-Fluorobutanoic Acid for ¹⁹F NMR Spectroscopy in Biological Systems
Introduction: The Unique Advantages of the ¹⁹F Nucleus in Biological NMR
In the landscape of biomolecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for probing molecular structure, dynamics, and interactions at atomic resolution. While ¹H, ¹³C, and ¹⁵N NMR are foundational, the use of the fluorine-19 (¹⁹F) nucleus offers a unique and compelling set of advantages for studying complex biological systems. The ¹⁹F nucleus is a spin ½ particle with 100% natural abundance and boasts a high gyromagnetic ratio, rendering it 83% as sensitive as the proton nucleus.[1][2]
Crucially, fluorine is virtually absent from biological systems, meaning ¹⁹F NMR spectra are free from endogenous background signals.[3][4] This creates a "clean" spectral window to observe exogenously introduced, fluorine-labeled molecules. Furthermore, the ¹⁹F chemical shift is exceptionally sensitive to its local electronic environment, spanning a range of over 400 ppm.[5][6] This hypersensitivity makes it an exquisite reporter on subtle changes in conformation, binding events, or environmental parameters like pH and ion concentration.[7][8]
This guide focuses on a simple yet versatile probe molecule: 2-fluorobutanoic acid (2-FBA). We will explore the physicochemical principles that make it a powerful tool for ¹⁹F NMR studies and provide detailed, field-tested protocols for its application in measuring pH, ion concentration, and ligand-protein interactions.
Core Principles: Why this compound is a Sensitive Environmental Probe
The utility of 2-FBA as a biological probe is rooted in the sensitivity of its ¹⁹F chemical shift to its immediate molecular environment. This sensitivity is primarily governed by the protonation state of its carboxylic acid group and its interactions with surrounding molecules.
Causality of Chemical Shift Changes:
The ¹⁹F chemical shift is determined by the degree of electronic shielding around the nucleus. In 2-FBA, the fluorine atom is positioned on the alpha-carbon, adjacent to the carboxyl group.
-
pH Sensing: The protonation state of the carboxyl group is the dominant factor influencing the ¹⁹F chemical shift.
-
Protonated State (low pH): In its protonated form (-COOH), the carboxyl group is electron-withdrawing, but less so than its deprotonated counterpart.
-
Deprotonated State (high pH): Upon deprotonation to the carboxylate form (-COO⁻), the negative charge induces a significant downfield (deshielding) effect on the nearby ¹⁹F nucleus. This change in the electronic environment is directly observable as a large change in the ¹⁹F chemical shift. The transition between these two states follows a predictable sigmoidal curve when chemical shift is plotted against pH, which can be modeled by the Henderson-Hasselbalch equation.
-
-
Ion Binding: The carboxylate group can act as a chelator for metal ions. The binding of a cation will alter the charge distribution and electronic environment around the carboxylate, leading to a distinct change in the ¹⁹F chemical shift.[9] This allows 2-FBA to serve as a reporter for the presence and concentration of specific metal ions, provided the binding affinity is suitable for the biological context.[10][11]
-
Protein/Ligand Interactions: When 2-FBA binds to a larger molecule, such as a protein, its environment changes dramatically. It may enter a hydrophobic pocket or form specific hydrogen bonds. This change in the dielectric and magnetic shielding environment invariably results in a change in the ¹⁹F chemical shift or line shape.[7][12] If the binding and dissociation are fast on the NMR timescale, a single, population-averaged peak is observed. If the exchange is slow, separate peaks for the bound and free states may be visible. For intermediate exchange, significant line broadening occurs.[13]
The following diagram illustrates the relationship between the local environment of 2-FBA and the resulting NMR signal.
Caption: Environmental factors alter the 2-FBA probe, modulating the NMR signal.
Applications and Step-by-Step Protocols
The following protocols provide a self-validating system. The initial calibration (Protocol 2.1) is essential for the accurate interpretation of data from subsequent biological experiments (Protocols 2.2 and 2.3).
Protocol: pH Measurement and Probe Calibration
This protocol establishes the relationship between pH and the ¹⁹F chemical shift of 2-FBA, creating a calibration curve essential for measuring unknown pH values in biological samples.[14][15]
Materials:
-
This compound (2-FBA)
-
Reference standard (e.g., trifluoroacetic acid, TFA, or α,α,α-trifluorotoluene)
-
Deuterium oxide (D₂O) for field locking
-
Series of buffers covering the desired pH range (e.g., pH 4.0 to 9.0)
-
5 mm NMR tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of 2-FBA in deionized water.
-
Prepare a 50 mM stock solution of the internal reference standard (TFA) in deionized water.
-
-
Sample Series Preparation:
-
For each pH point, prepare an NMR sample containing:
-
800 µL of the desired pH buffer.
-
100 µL of the 100 mM 2-FBA stock solution (final concentration: 10 mM).
-
100 µL of D₂O (10% v/v).
-
-
To one of the samples (e.g., the pH 7.0 sample), add 10 µL of the 50 mM TFA stock solution (final concentration: 0.5 mM). This will be used to reference all spectra.
-
-
NMR Data Acquisition:
-
Set the spectrometer temperature (e.g., 298 K or 310 K) and allow samples to equilibrate.
-
Tune and match the ¹⁹F channel on the probe.
-
Acquire a 1D ¹⁹F NMR spectrum for each sample using the parameters outlined in the table below.
-
-
Data Processing and Analysis:
-
Apply standard processing: Fourier transform, phase correction, and baseline correction.
-
Reference the spectra. Set the chemical shift of the TFA peak in the reference sample to its known value (e.g., -76.55 ppm). Apply this same reference to all other spectra.
-
Measure the chemical shift (δ) of the 2-FBA peak for each pH value.
-
Plot the chemical shift of 2-FBA (y-axis) versus the buffer pH (x-axis).
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation for NMR: δ_obs = δ_deprot + (δ_prot - δ_deprot) / (1 + 10^(pH - pKa)) where δ_obs is the observed chemical shift, δ_deprot and δ_prot are the chemical shifts of the fully deprotonated and protonated forms, respectively. The fit will yield the pKa of 2-FBA and the limiting chemical shifts.
-
Protocol: In-situ pH Measurement in a Biological Matrix
This protocol uses the calibration curve from Protocol 2.1 to determine the pH within a complex biological sample, such as cell lysate or perfusate.
Procedure:
-
Sample Preparation:
-
Prepare the biological sample (e.g., cell lysate, tissue homogenate).
-
Add the 2-FBA stock solution to a final concentration of 5-10 mM.
-
Add D₂O to 10% (v/v).
-
Transfer the final mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum using the same parameters as in the calibration experiment. Due to potential line broadening in biological matrices, an increased number of scans may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum as before.
-
Measure the chemical shift of the 2-FBA peak.
-
Using the calibration curve or the fitted Henderson-Hasselbalch equation from Protocol 2.1, determine the pH of the biological sample corresponding to the measured chemical shift.
-
Protocol: Characterizing Protein-Ligand Interactions
This protocol demonstrates how to use 2-FBA to detect and quantify binding to a target protein by observing changes in the ¹⁹F NMR signal.[13][16][17]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 2-FBA (e.g., 1 mM) in a suitable biological buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O.
-
Prepare a concentrated stock solution of the purified target protein in the same buffer.
-
-
NMR Titration:
-
Place the 2-FBA solution in an NMR tube. This is your starting sample (0 µM protein).
-
Acquire a 1D ¹⁹F spectrum.
-
Perform a series of stepwise additions of the concentrated protein stock solution to the NMR tube. After each addition, gently mix and acquire another 1D ¹⁹F spectrum.
-
-
Data Acquisition and Processing:
-
Use the acquisition parameters in the table below. A longer relaxation delay may be needed if the protein is large.
-
Process all spectra uniformly.
-
-
Data Analysis:
-
Measure the change in chemical shift (Δδ) and/or the line width of the 2-FBA peak at each protein concentration.
-
Plot the measured Δδ or line width against the total protein concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to calculate the dissociation constant (K_D).
-
Data Acquisition & Presentation
Careful setup of NMR acquisition parameters is critical for high-quality, reproducible data.[5]
| Parameter | pH Titration | Protein Binding | Rationale |
| Pulse Program | Simple 1D pulse-acquire | Simple 1D pulse-acquire | Standard for direct 1D detection. |
| Spectrometer Freq. | ≥ 400 MHz (for ¹H) | ≥ 500 MHz (for ¹H) | Higher fields provide better sensitivity and dispersion. |
| Pulse Width (90°) | Calibrated for ¹⁹F | Calibrated for ¹⁹F | Ensures maximum signal excitation for quantification.[5] |
| Spectral Width | ~50 ppm | ~50 ppm | Sufficient to cover the 2-FBA signal and reference. |
| Acquisition Time | 1 - 2 seconds | 1 - 2 seconds | Balances resolution and experiment time. |
| Relaxation Delay (D1) | 5 seconds | 5 - 10 seconds | Should be at least 5x T₁ for full relaxation and accurate integration. May need to be longer in the presence of macromolecules.[5] |
| Number of Scans | 16 - 64 | 64 - 512+ | Depends on concentration and desired S/N. More scans are needed for lower concentrations or broader lines. |
| Temperature | 298 K (25 °C) | 298 K or 310 K | Must be kept constant throughout an experiment. |
The following diagram outlines a typical experimental workflow for a ¹⁹F NMR study using 2-FBA.
References
- 1. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. 19F NMR indicator for protons and metal ions with direct fluorine–metal interactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular pH as measured by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Noninvasive in vivo pH measurements using a fluorinated pH probe and fluorine-19 magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-Fluorobutanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Fluorinated amino acids, in particular, offer a unique toolset to modulate the conformational, metabolic, and binding properties of peptides. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 2-fluorobutanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, address potential challenges, and present robust, field-proven methodologies for synthesis, purification, and analysis.
Introduction: The Significance of Fluorination in Peptide Chemistry
The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical properties.[1] In the context of peptides, the incorporation of fluorinated amino acids like this compound can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, increasing the peptide's in vivo half-life.[1]
-
Modulation of Conformational Preferences: The high electronegativity and steric bulk of fluorine can influence local dihedral angles and promote specific secondary structures.[2]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and specificity.[3]
-
¹⁹F NMR Probe: The presence of a fluorine atom provides a sensitive handle for nuclear magnetic resonance (NMR) studies to probe peptide conformation and binding events.
This compound, as a chiral, non-natural amino acid, presents unique opportunities for peptide design. However, its incorporation is not without challenges, primarily due to the steric hindrance at the α-carbon, which can impede coupling efficiency.[4][5][6] This guide provides the necessary protocols to overcome these hurdles.
Core Principles: Solid-Phase Peptide Synthesis (SPPS)
The protocols outlined herein are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[7][8] This method offers mild deprotection conditions, making it compatible with a wide range of amino acid side chains and modifications.[9][]
The fundamental steps of SPPS are cyclical and involve:
-
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[11]
-
Activation: Conversion of the incoming amino acid's carboxyl group into a reactive species.[12][13]
-
Coupling: Formation of a peptide bond between the activated amino acid and the deprotected N-terminus of the peptide-resin.[12][13]
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.[14][15]
Experimental Workflows and Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide Resin | Various | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-protected Amino Acids | Various | Synthesis Grade |
| This compound | Various | ≥98% |
| HCTU, HATU, or PyBOP | Various | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| Piperidine | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous, Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | Anhydrous |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
Workflow for Incorporating this compound
Caption: Workflow for peptide synthesis incorporating this compound.
Protocol 1: Solid-Phase Peptide Synthesis
This protocol is designed for a 0.1 mmol synthesis scale.
1. Resin Swelling and Initial Deprotection: a. Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted reaction vessel. b. Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin. c. Drain the DMF. d. Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes. e. Drain and repeat the piperidine treatment for 15 minutes. f. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
2. Standard Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. b. Pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 45-60 minutes. e. To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.[16] f. Wash the resin with DMF (5 x 5 mL). g. Repeat the deprotection and coupling cycle for each subsequent standard amino acid.
3. Incorporation of this compound: Due to the steric hindrance of the fluorine atom, a more potent coupling strategy is recommended. a. Following the deprotection of the N-terminal amino group, wash the resin thoroughly. b. In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.), and DIPEA (1.0 mmol, 10 eq.) in 2 mL of DMF. c. Pre-activate for 5 minutes. d. Add the activated solution to the resin. e. Agitate for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.[6] f. Perform a Kaiser test to confirm complete coupling. If the test is positive, a double coupling is recommended.[6] g. Wash the resin with DMF (5 x 5 mL).
4. Final Deprotection: a. After the final coupling step, perform a final Fmoc deprotection as described in step 1d-e. b. Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL). c. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage and Deprotection
1. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. Caution: TFA is highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
2. Peptide Cleavage: a. Add 5 mL of the cleavage cocktail to the dried peptide-resin. b. Agitate gently at room temperature for 2-3 hours. c. Filter the cleavage solution into a 50 mL centrifuge tube. d. Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
3. Peptide Precipitation: a. Add the TFA solution dropwise to 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form. b. Centrifuge the mixture at 3000 rpm for 10 minutes. c. Decant the ether. d. Wash the peptide pellet with cold diethyl ether (2 x 30 mL), centrifuging and decanting each time. e. After the final wash, dry the peptide pellet under a stream of nitrogen to remove residual ether.
Protocol 3: Purification and Analysis
1. HPLC Purification: a. Dissolve the crude peptide in a minimal amount of 0.1% TFA in water. If solubility is an issue, a small amount of acetonitrile can be added.[17] b. Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.[15][18] c. A typical gradient is 5-95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes. The optimal gradient may need to be determined empirically.[19] d. Collect fractions corresponding to the major peak.
| HPLC Parameters | |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30-60 min |
| Detection | 220 nm |
2. Analysis: a. Analyze the purified fractions by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the molecular weight of the desired peptide.[15][18] b. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Troubleshooting Common Challenges
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of this compound | Steric hindrance | Use a more potent coupling reagent like HATU or PyBOP.[13][20] Increase the equivalents of the acid and coupling reagents.[6] Extend the coupling time or perform a double coupling.[6] |
| Peptide Aggregation | Formation of secondary structures on-resin | Use a more polar solvent system like NMP or a mixture of DMF/DCM. Incorporate structure-breaking dipeptides (pseudoprolines) if possible. |
| Racemization | Over-activation of the carboxylic acid | Minimize the pre-activation time.[20] Use a weaker base like collidine instead of DIPEA.[20][21] |
| Low Yield After Cleavage | Incomplete cleavage | Extend the cleavage time. Ensure the resin is dry before adding the cleavage cocktail. |
Conclusion
The incorporation of this compound into peptides is a valuable strategy for enhancing their therapeutic potential. While the steric hindrance of the fluorine atom presents a synthetic challenge, the use of robust coupling reagents, optimized reaction conditions, and careful monitoring can lead to successful synthesis. The protocols provided in this guide offer a solid foundation for researchers to explore the exciting possibilities of fluorinated peptides.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. bachem.com [bachem.com]
- 13. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. digital.csic.es [digital.csic.es]
- 17. peptide.com [peptide.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols for the Agrochemical Development of 2-Fluorobutanoic Acid Derivatives
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of 2-fluorobutanoic acid derivatives for potential agrochemical applications. The protocols and insights herein are designed to build upon foundational chemical principles and guide the development of novel herbicidal agents.
Introduction: The Strategic Value of Fluorine in Agrochemicals
The introduction of fluorine into organic molecules has been a transformative strategy in the life sciences, particularly in agrochemical design.[1] Fluorine, being the most electronegative element, imparts unique properties to a molecule. The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a compound, leading to greater persistence and efficacy in the field.[1] Furthermore, the presence of fluorine can significantly alter a molecule's lipophilicity, membrane permeability, and binding affinity to target enzymes, often resulting in dramatically improved biological activity.[1][2]
While many commercial herbicides contain trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups, the strategic placement of a single fluorine atom, as in the this compound scaffold, offers a nuanced approach to modifying a molecule's properties.[2][3] This guide focuses on leveraging this scaffold to develop novel herbicidal candidates, outlining a complete workflow from synthesis to whole-plant bioassays.
Part 1: Synthesis and Characterization of Candidate Derivatives
The foundational step in the discovery process is the synthesis of a library of derivatives from the this compound core. The primary goal is to create esters and amides, as these functional groups are common in commercial herbicides and allow for systematic exploration of structure-activity relationships (SAR).
Rationale for Experimental Design
The conversion of a carboxylic acid to an amide or ester is a fundamental transformation that allows for the exploration of diverse chemical space. Amides, for instance, can mimic peptide bonds and interact with enzyme active sites through hydrogen bonding. Esters can modify the molecule's polarity and act as pro-herbicides, being hydrolyzed to the active acid form within the target plant. Our synthetic strategy begins with the conversion of the carboxylic acid to a more reactive acid chloride, which readily reacts with a wide range of nucleophiles (alcohols and amines).
Experimental Workflow: From Synthesis to Verified Compound
The following diagram outlines the general workflow for synthesizing and verifying a candidate derivative.
Caption: Synthesis and verification workflow for a this compound derivative.
Protocol 1: Synthesis of N-Aryl-2-fluorobutanamide
This protocol describes the synthesis of an amide derivative, a common motif in bioactive molecules.
Materials:
-
This compound (CAS 433-44-3)[4]
-
Thionyl chloride (SOCl₂)
-
Aniline (or other substituted amine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and fume hood.
Procedure:
-
Activation Step (Acid Chloride Formation):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-fluorobutanoyl chloride. Use this intermediate immediately in the next step.
-
-
Amidation Step:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the desired aniline (1.1 eq) and triethylamine (1.5 eq, as an HCl scavenger) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude amide using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.
-
Protocol 2: Structural Characterization
Verifying the structure and purity of the synthesized compound is critical.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of protons from the butanoyl chain and the aryl group. The proton at the C2 position will appear as a doublet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons.
-
¹³C NMR: Confirm the number of unique carbons. The carbon bonded to fluorine (C2) will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is essential for fluorinated compounds. A single resonance confirms the presence of the fluorine atom. Its coupling to adjacent protons will provide further structural confirmation.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use LC-MS to confirm the purity and molecular weight of the final compound.[5]
-
Rationale: This technique separates the sample by liquid chromatography and then detects the mass-to-charge ratio (m/z) of the eluting compounds, providing a definitive confirmation of the target molecule's mass.[5][6] Be aware of potential interferences, especially in complex biological samples, which may require high-resolution mass spectrometry for unambiguous identification.[6][7]
Part 2: Plausible Mechanism of Action
While the precise biological target of a novel compound is unknown, its structure can provide clues. Many herbicides function by inhibiting essential plant-specific biochemical pathways.[8] A common strategy for small carboxylic acid derivatives is to act as synthetic auxins or amino acid biosynthesis inhibitors .[9][10]
Hypothetical Target: Inhibition of a Branched-Chain Amino Acid (BCAA) Synthesis Enzyme
Let's hypothesize that our N-aryl-2-fluorobutanamide derivative targets an enzyme in the BCAA pathway, such as acetolactate synthase (ALS). ALS inhibitors are a major class of herbicides.[9] The compound might act as a competitive or non-competitive inhibitor, blocking the synthesis of valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth.
Caption: Hypothetical mechanism: Inhibition of ALS, blocking BCAA synthesis and leading to plant death.
Part 3: Protocols for Agrochemical Screening
Once a compound is synthesized and verified, its biological activity must be assessed. This involves a tiered screening approach, starting with whole-plant assays to confirm herbicidal effects.
Protocol 3: Preparation of a Test Formulation
Herbicides are rarely applied as pure compounds. A formulation is required to ensure proper dissolution and application.
Materials:
-
Synthesized test compound
-
Acetone (as a solvent)
-
Tween® 20 or similar non-ionic surfactant
-
Distilled water
Procedure:
-
Create a stock solution by dissolving a precise weight of the test compound in a minimal amount of acetone (e.g., 100 mg/mL).
-
In a separate container, prepare the final spray solution carrier by mixing distilled water with a surfactant (e.g., 0.1% v/v Tween® 20).
-
To prepare the highest test concentration (e.g., 1000 ppm), add the appropriate volume of the acetone stock solution to the water/surfactant carrier and mix thoroughly.
-
Perform serial dilutions from this solution to create a range of test concentrations (e.g., 500 ppm, 250 ppm, 125 ppm, etc.).
-
Control: Prepare a "vehicle" control containing only acetone and surfactant at the same concentrations used in the test solutions. This is critical for ensuring that any observed effects are due to the test compound and not the formulation itself.
Protocol 4: Primary Screening - Whole Plant Bioassay
This protocol assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity against representative monocot and dicot weed species.
Plant Species:
-
Monocot: Avena fatua (wild oat) or Setaria viridis (green foxtail)
-
Dicot: Amaranthus retroflexus (redroot pigweed) or Brassica napus (canola)
Procedure:
-
Planting: Sow seeds of each species in small pots filled with standard potting mix. Grow in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Pre-Emergence Application:
-
Within 24 hours of sowing the seeds, apply the test formulations directly to the soil surface using a calibrated sprayer.
-
Ensure even coverage. Apply 10-20 mL per pot depending on surface area.
-
Include a vehicle control and a positive control (a known commercial herbicide).
-
-
Post-Emergence Application:
-
Evaluation:
-
Observe the plants at 3, 7, and 14 days after treatment (DAT).
-
Assess phytotoxicity using a visual rating scale from 0% (no effect) to 100% (complete plant death). Note specific symptoms like chlorosis (yellowing), necrosis (tissue death), and growth inhibition.[10]
-
Data Presentation: Primary Screening Results
Summarize the visual injury data in a clear, comparative table.
| Compound ID | Application | Rate (g/ha) | Avena fatua (% Injury, 14 DAT) | Amaranthus retroflexus (% Injury, 14 DAT) |
| FBA-Amide-01 | Pre-Emergence | 1000 | 15 | 85 |
| FBA-Amide-01 | Post-Emergence | 1000 | 20 | 95 |
| FBA-Ester-01 | Pre-Emergence | 1000 | 10 | 70 |
| FBA-Ester-01 | Post-Emergence | 1000 | 5 | 75 |
| Glyphosate | Post-Emergence | 500 | 98 | 99 |
| Vehicle Control | Both | N/A | 0 | 0 |
This is example data for illustrative purposes.
Part 4: Safety and Handling Precautions
Working with novel fluorinated organic compounds and potential herbicides requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling these compounds.[13] Herbicide application should be done in a designated spray chamber or well-ventilated area.
-
Chemical Hazards: this compound is classified as a combustible liquid that causes severe skin burns, eye damage, and may cause respiratory irritation.[14] Assume its derivatives possess similar or unknown hazards.
-
Handling: Handle all compounds in a chemical fume hood. Avoid inhalation of dust or vapors and prevent skin contact.
-
Waste Disposal: Dispose of all chemical waste and treated plant material in accordance with institutional and local regulations for hazardous waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 4. This compound | 433-44-3 [chemicalbook.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. extension.okstate.edu [extension.okstate.edu]
- 10. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 11. Proper Herbicide Application - Solutions for Your Life - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [sfyl.ifas.ufl.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. invasive.org [invasive.org]
- 14. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enzymatic Resolution of Racemic 2-Fluorobutanoic Acid for the Synthesis of Enantiopure Fluorinated Building Blocks
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-fluorobutanoic acid. Enantiomerically pure α-fluorocarboxylic acids are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. This document details a robust protocol employing Candida antarctica Lipase B (CALB) for the selective esterification of one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester. We delve into the mechanistic principles, provide step-by-step experimental procedures, analytical methods for monitoring enantiomeric excess, and troubleshooting guidance.
Introduction: The Significance of Chiral this compound
The introduction of fluorine into organic molecules can profoundly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated chiral compounds are of high interest in drug discovery. This compound, possessing a stereocenter at the α-position to the carboxyl group, is a key precursor for the synthesis of more complex chiral molecules. However, chemical synthesis of such compounds often yields a racemic mixture (an equal mixture of both enantiomers), and it is frequently observed that only one enantiomer exhibits the desired biological activity while the other may be inactive or even detrimental.[1] Therefore, the separation of these enantiomers is a critical step.
Enzymatic kinetic resolution offers a highly efficient and environmentally benign alternative to traditional chemical resolution methods.[2] Lipases, in particular, have demonstrated broad substrate specificity and high enantioselectivity, making them ideal biocatalysts for this purpose.[3][4] This protocol focuses on the use of Candida antarctica Lipase B (CALB), a versatile and robust enzyme, to selectively catalyze the esterification of one enantiomer of this compound, leaving the other enantiomer as the unreacted acid. This difference in reactivity allows for the subsequent separation of the two enantiomers.
Principle of the Method: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[1] In this case, the chiral catalyst is the enzyme CALB. The enzyme's active site is inherently chiral, leading to a preferential binding and catalysis of one enantiomer over the other.
The strategy employed here is an enantioselective esterification in an organic solvent. The racemic this compound is reacted with an alcohol in the presence of CALB. The enzyme will preferentially convert one enantiomer (e.g., the R-enantiomer) into its corresponding ester, while the other enantiomer (e.g., the S-enantiomer) reacts at a much slower rate.
By stopping the reaction at approximately 50% conversion, we can obtain a mixture containing the unreacted (S)-2-fluorobutanoic acid and the (R)-2-fluorobutanoate ester, both in high enantiomeric excess. These two compounds, having different functional groups (a carboxylic acid and an ester), can then be readily separated using standard chemical techniques such as liquid-liquid extraction.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Racemic this compound | ≥98% | Commercially Available | |
| Immobilized Candida antarctica Lipase B (CALB) | e.g., Novozym® 435 | Commercially Available | Immobilized form is preferred for ease of recovery and reuse. |
| n-Butanol | Anhydrous, ≥99% | Commercially Available | Other alcohols can be screened, but n-butanol is a good starting point. |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99% | Commercially Available | A suitable organic solvent for the reaction.[3] |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For work-up. |
| Hydrochloric Acid (HCl) | 2 M solution | Commercially Available | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying organic layers. |
| Hexane | HPLC Grade | Commercially Available | For chiral HPLC analysis. |
| Isopropanol (IPA) | HPLC Grade | Commercially Available | For chiral HPLC analysis. |
| Chiral HPLC Column | e.g., Chiralcel® OJ-H | Commercially Available | For determination of enantiomeric excess.[5] |
Experimental Protocol
Enzymatic Esterification of Racemic this compound
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add racemic this compound (e.g., 1.0 g, 9.43 mmol).
-
Add anhydrous methyl tert-butyl ether (MTBE) (20 mL).
-
Add n-butanol (e.g., 1.3 equivalents, 12.26 mmol, 1.12 mL).
-
Add immobilized Candida antarctica Lipase B (e.g., 100 mg). The enzyme loading can be optimized.
-
Seal the flask and stir the mixture at a controlled temperature, for example, 40 °C.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC (see section 5). The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining acid and the formed ester.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
Work-up and Separation of Enantiomers
-
Transfer the filtrate from the previous step to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (20 mL) to the separatory funnel and shake vigorously. This will extract the unreacted carboxylic acid into the aqueous phase as its sodium salt.
-
Separate the two layers.
-
Organic Phase: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-butyl 2-fluorobutanoate.
-
Aqueous Phase: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2 M HCl.
-
Extract the acidified aqueous phase with MTBE (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-fluorobutanoic acid.
-
The crude products can be further purified by column chromatography if necessary.
Analytical Methods: Chiral HPLC
The determination of enantiomeric excess (ee) is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[5][6][7]
| Parameter | Condition |
| Column | Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) or similar |
| Mobile Phase | Hexane/Isopropanol (e.g., 95:5 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Sample Preparation:
-
For reaction monitoring: Dilute a small aliquot of the reaction mixture with the mobile phase.
-
For final products: Dissolve a small amount of the isolated acid and ester in the mobile phase.
Expected Results: The two enantiomers of this compound (and its ester) will have different retention times on the chiral column. By integrating the peak areas, the enantiomeric excess can be calculated using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no reaction | Inactive enzyme. | Use fresh or properly stored enzyme. Ensure the enzyme is compatible with the chosen solvent. |
| Water content in the solvent is too high. | Use anhydrous solvents. Water can promote the reverse hydrolysis reaction.[1] | |
| Low enantioselectivity | Suboptimal reaction conditions. | Optimize temperature, solvent, and alcohol. Screen different lipases. |
| Reaction has proceeded too far beyond 50% conversion. | Monitor the reaction closely and stop it at or near 50% conversion. | |
| Difficult separation of products | Incomplete extraction. | Ensure the pH of the aqueous phase is sufficiently basic (>8) to deprotonate the acid and sufficiently acidic (<3) to protonate it for back-extraction. |
| Broad or tailing peaks in HPLC | Inappropriate mobile phase. | Adjust the mobile phase composition, particularly the percentage of the polar modifier (IPA) and the acid additive (TFA). |
Conclusion
This application note presents a reliable and efficient method for the enzymatic kinetic resolution of racemic this compound using Candida antarctica Lipase B. The protocol is straightforward, scalable, and utilizes a reusable biocatalyst, aligning with the principles of green chemistry. The resulting enantiopure this compound and its ester are valuable intermediates for the synthesis of complex chiral molecules in the pharmaceutical and agrochemical industries. The provided analytical method allows for accurate determination of the enantiomeric purity of the products.
References
- 1. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for Chiral HPLC Separation of 2-Fluorobutanoic Acid Enantiomers
Abstract
The enantioselective separation of 2-fluorobutanoic acid is a critical analytical challenge in pharmaceutical development and stereoselective synthesis, where the biological activity is often enantiomer-specific. This document provides a comprehensive guide to developing robust chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the (R)- and (S)-enantiomers of this compound. Two primary strategies are detailed: a direct method using a polysaccharide-based chiral stationary phase (CSP) and an indirect method involving pre-column derivatization for enhanced detectability and separation on a conventional achiral phase. The causality behind experimental choices, detailed protocols, and method validation considerations are discussed to provide researchers with a self-validating framework for analysis.
Introduction: The Significance of Chiral this compound
This compound is a small, chiral carboxylic acid. The introduction of a fluorine atom at the stereocenter can significantly alter the compound's physicochemical properties, including acidity, lipophilicity, and metabolic stability. In drug discovery, these properties are paramount, and often, only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects. Consequently, regulatory bodies worldwide mandate the analysis and control of enantiomeric purity for chiral drug substances.[1]
The primary analytical challenge with this compound is its small size and lack of a strong chromophore, making direct UV detection difficult at low concentrations. This guide addresses this challenge by presenting two distinct, robust HPLC methodologies.
Principle of Chiral Recognition and Method Strategy
The separation of enantiomers requires the creation of a chiral environment, leading to the formation of transient diastereomeric complexes with different energy states. In HPLC, this is typically achieved in one of two ways:
-
Direct Method: The enantiomers are passed through a column containing a chiral stationary phase (CSP). The CSP provides a three-dimensional chiral surface, and differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the two enantiomers lead to different retention times.[2][3] Polysaccharide-based CSPs are exceptionally versatile for separating a wide range of chiral compounds, including carboxylic acids.[3][4]
-
Indirect Method: The enantiomers are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5][6] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[6] This approach is particularly useful when the analyte has poor detectability, as the CDA can also introduce a chromophoric or fluorophoric tag.[7]
Below is a workflow outlining the general strategy for developing a chiral separation method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. ct-k.com [ct-k.com]
- 7. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Fluorobutanoic Acid in Protein Engineering and Design
Abstract: The strategic incorporation of non-canonical amino acids (ncAAs) has become a transformative tool in protein engineering, enabling the introduction of novel chemical functionalities to probe and manipulate biological systems.[1][2] Among these, fluorinated amino acids are particularly powerful due to the unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond.[3][4] This guide focuses on 2-fluorobutanoic acid, a synthetic amino acid analog, as a tool for modifying protein structure, stability, and function. While direct literature on this compound is specialized, we will draw upon established principles and protocols for similar aliphatic fluorinated amino acids to provide a comprehensive framework for its application. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols for incorporation, and robust methods for characterization.
Chapter 1: Foundational Principles - The Scientific Rationale for Fluorination
The substitution of hydrogen with fluorine in an amino acid side chain is not a trivial alteration; it is a strategic modification that leverages fluorine's unique properties to fine-tune protein behavior.
Modulating Protein Stability through Hydrophobicity and Packing
The incorporation of fluorinated side chains into the hydrophobic core of a protein can significantly enhance its thermodynamic stability.[1][5] This stabilization arises from several factors:
-
Increased Hydrophobicity: Fluorocarbons are more hydrophobic than their hydrocarbon counterparts. Replacing a native aliphatic side chain (e.g., from leucine or isoleucine) with a fluorinated one like this compound can increase the hydrophobic driving force for folding.
-
Enhanced Packing Efficiency: While fluorinated side chains are larger than their hydrocarbon parents, they can pack efficiently within the protein core, often with minimal structural perturbation.[5] This improved packing can lead to a more stable folded state by maximizing favorable van der Waals interactions.[6][7] The stabilizing effect is highly dependent on the specific position of incorporation, with optimal packing providing the most significant contribution to stability.[6]
A Sensitive Probe for Structure and Dynamics: ¹⁹F NMR Spectroscopy
Perhaps the most compelling application of fluorinated amino acids is their use as probes for Nuclear Magnetic Resonance (NMR) spectroscopy.[8] The ¹⁹F nucleus offers several distinct advantages:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus is a spin-½ nucleus with 100% natural abundance, making it highly sensitive for NMR experiments.
-
No Biological Background: Fluorine is virtually absent in natural biological systems, meaning that ¹⁹F NMR spectra of labeled proteins are free from background signals.[9][10]
-
Extreme Sensitivity to Local Environment: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, including van der Waals contacts, electrostatic fields, and solvent accessibility.[10][11] This makes it an ideal reporter for detecting subtle conformational changes, ligand binding events, or protein-protein interactions.[12]
Chapter 2: Core Protocols for Incorporation of this compound
Successful incorporation of this compound requires bypassing the cell's natural translational machinery. Two robust methods are presented here: residue-specific replacement in auxotrophic hosts and cell-free protein synthesis.
Method A: Residue-Specific Incorporation in Auxotrophic E. coli
This method involves using an E. coli strain that cannot synthesize a specific canonical amino acid (an auxotroph). By depleting this natural amino acid from the growth medium and providing this compound as a substitute, the cell is forced to incorporate the analog into the protein at all positions coded for the depleted amino acid.[13][14]
Causality and Considerations:
-
Choice of Auxotroph: An auxotrophic strain for an amino acid with a structurally similar side chain (e.g., leucine, isoleucine, or norvaline) is required. The success of this method hinges on the promiscuity of the corresponding native aminoacyl-tRNA synthetase (aaRS), which must recognize and charge its tRNA with this compound.[14]
-
Media Composition: A minimal medium is essential to control the availability of all amino acids. The depletion of the canonical amino acid must be thorough to achieve high incorporation efficiency.
-
Analog Concentration: The concentration of this compound must be optimized to ensure efficient uptake and tRNA charging without causing significant toxicity or growth inhibition.
Experimental Workflow: Residue-Specific Incorporation
Caption: Workflow for residue-specific incorporation of this compound.
Detailed Protocol:
-
Strain Preparation: Culture the chosen E. coli auxotrophic strain overnight at 37°C in a rich medium (e.g., LB) supplemented with the required canonical amino acid.
-
Media Inoculation: The next day, inoculate a larger volume of minimal media (e.g., M9 salts with glucose and required supplements) containing a limiting amount of the canonical amino acid with the overnight culture. Grow the cells to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Amino Acid Depletion: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile, pre-warmed minimal media lacking the canonical amino acid to ensure its complete removal.
-
Incorporation & Expression: Resuspend the washed cell pellet in fresh, pre-warmed minimal media containing this compound (typically 0.5-1 mM, optimization required) but lacking the canonical amino acid. Allow the cells to adapt for 15-20 minutes.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG for T7 promoter systems) and continue incubation at a reduced temperature (e.g., 18-25°C) for several hours to overnight.
-
Harvest and Purification: Harvest the cells by centrifugation. The fluorinated protein can then be purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Method B: Cell-Free Protein Synthesis (CFPS)
CFPS is an in vitro method that uses a cell lysate containing all the necessary machinery for transcription and translation (ribosomes, tRNAs, aaRSs, factors) to produce proteins.[15] This "open" system allows for direct control over the reaction components, making it ideal for incorporating ncAAs.[16][17]
Causality and Considerations:
-
Direct Access: The open nature of the CFPS reaction allows for the direct addition of this compound at a precise concentration, eliminating concerns about cellular uptake or toxicity.[15]
-
Lysate Choice: Commercially available E. coli or CHO cell-based CFPS kits are widely used. The choice depends on the protein's origin and post-translational modification requirements.
-
Template DNA: High-purity plasmid DNA or linear expression templates (LETs) can be used as the genetic template.
Experimental Workflow: Cell-Free Protein Synthesis
Caption: Workflow for incorporating this compound via CFPS.
Detailed Protocol:
-
Reaction Preparation: On ice, thaw all components of a commercial CFPS kit (e.g., cell extract, energy solution, amino acid mixture).
-
Custom Amino Acid Mix: Prepare a master mix of amino acids that omits the canonical amino acid you intend to replace (e.g., leucine).
-
Reaction Assembly: In a microcentrifuge tube on ice, combine the components in the order recommended by the manufacturer. Typically, this involves adding the cell extract, the custom amino acid mix, a solution of this compound (final concentration typically 1-2 mM), the DNA template (e.g., 5-10 nM final concentration), and the energy solution.
-
Incubation: Mix the reaction gently and incubate at the recommended temperature (e.g., 30°C) for 4-8 hours.
-
Purification: Following incubation, the expressed protein can be purified directly from the reaction mixture using appropriate methods for the affinity tag present on the protein.
Chapter 3: Essential Characterization Protocols
After expression and purification, it is critical to validate the incorporation of this compound and assess its impact on the protein's properties.
Verifying Incorporation Efficiency
Protocol: Mass Spectrometry (MS) Analysis
-
Rationale: MS is the most direct method to confirm incorporation. The mass of the fluorinated protein will be higher than the wild-type due to the substitution of hydrogen (1 Da) with fluorine (19 Da), minus the mass difference between the side chains.
-
Methodology:
-
Prepare samples of both the wild-type and the putative fluorinated protein at approximately 1 mg/mL.
-
Analyze the intact protein mass using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.
-
Validation: Compare the observed molecular weight with the theoretical molecular weight calculated for the fluorinated protein. A heterogeneous population of protein species may be observed if incorporation is incomplete, which can be quantified by deconvolution of the ESI-MS spectrum.[18]
-
Protocol: Quantitative Amino Acid Analysis (AAA)
-
Rationale: AAA provides a quantitative measure of the amino acid composition of the protein, confirming the extent to which the canonical amino acid has been replaced.[14][19]
-
Methodology:
-
Hydrolyze a known quantity of the purified protein to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).
-
Separate the amino acids using ion-exchange chromatography or reverse-phase HPLC.[20]
-
Derivatize the amino acids (e.g., with ninhydrin or phenyl isothiocyanate) for detection and quantification.
-
Validation: The mole percentage of the target canonical amino acid should be significantly reduced or absent, while a new peak corresponding to this compound (if a standard is available) should appear. The overall composition should confirm the protein's identity.[19]
-
Assessing Structural and Stability Changes
Protocol: Circular Dichroism (CD) Thermal Melt Assay
-
Rationale: CD spectroscopy measures the secondary structure content of a protein. By monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature, one can determine the protein's melting temperature (Tm), a key indicator of thermal stability.[21]
-
Methodology:
-
Prepare the wild-type and fluorinated proteins in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL.
-
Record a CD spectrum at a starting temperature (e.g., 20°C) to confirm the protein is folded.
-
Monitor the CD signal at 222 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from 20°C to 95°C.
-
Plot the CD signal versus temperature. Fit the data to a sigmoidal curve to determine the Tm, which is the temperature at the midpoint of the unfolding transition.
-
Protocol: ¹⁹F NMR for Structural Probing
-
Rationale: ¹⁹F NMR provides high-resolution information about the local environment of each incorporated fluorinated residue.[9][10]
-
Methodology:
-
Prepare a highly concentrated (~0.5-1 mM) and pure sample of the fluorinated protein in a suitable NMR buffer, often containing 10% D₂O for signal locking.
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Analysis: The number of peaks corresponds to the number of magnetically inequivalent fluorine environments. The chemical shift of each peak is a sensitive reporter of its local structure. Changes in chemical shifts upon addition of a ligand or binding partner can map interaction surfaces.[11] For larger proteins, 2D experiments like {¹H-¹⁵N}-HSQC may be used in conjunction with ¹⁹F NMR to analyze structural integrity.[22]
-
Chapter 4: Data Analysis and Interpretation
The successful application of this compound requires careful analysis of the resulting data.
Quantitative Data Summary
All quantitative data should be summarized for clear comparison between the wild-type (WT) and the fluorinated (Fluor) variant.
| Property | Analytical Method | Wild-Type (WT) | Fluorinated Variant | Expected Change |
| Molecular Weight (Da) | ESI-MS | e.g., 25,000.0 | e.g., 25,180.0 (for 10 Leu->F-Bu subs) | Increase |
| Incorporation Efficiency | AAA / MS Deconvolution | N/A | >95% | High % |
| Melting Temperature (Tm) | CD Spectroscopy | e.g., 55.2 °C | e.g., 62.5 °C | Increase |
| Binding Affinity (Kd) | SPR / ITC | e.g., 100 nM | e.g., 85 nM or 150 nM | Can Increase or Decrease |
| Catalytic Efficiency (kcat/Km) | Enzyme Kinetics | e.g., 1.0 x 10⁵ M⁻¹s⁻¹ | Variable | Can Increase or Decrease |
Logical Framework for Data Interpretation
The data obtained from characterization experiments can be integrated to build a comprehensive understanding of the effects of fluorination.
Chapter 5: Safety and Handling of this compound
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and related compounds.
-
Hazards: this compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[23]
-
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[24][25]
-
Avoid inhalation of vapors or dust.
-
In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[24]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains.[26]
References
- 1. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [scholarworks.wm.edu]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering protein stability and specificity using fluorous amino acids: the importance of packing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled coils/leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 17. protocols.io [protocols.io]
- 18. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pcl.tamu.edu [pcl.tamu.edu]
- 20. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 21. Perplexing cooperative folding and stability of a low-sequence complexity, polyproline 2 protein lacking a hydrophobic core - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 26. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of 2-Fluorobutanoic Acid Esters and Amides
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 2-fluorobutanoic acid esters and amides. The introduction of a fluorine atom at the α-position of carboxylic acid derivatives can profoundly alter their physicochemical and biological properties, making these compounds highly valuable scaffolds in medicinal chemistry. This guide moves beyond simple procedural lists to explain the underlying principles and causalities behind various synthetic strategies. We present detailed, validated protocols for key transformations, including direct electrophilic fluorination and amide coupling via acyl fluoride intermediates, supplemented with comparative data and process-flow visualizations to ensure reproducibility and aid in methodological selection.
Introduction: The Strategic Importance of α-Fluorination
The substitution of hydrogen with fluorine at the α-carbon of butanoic acid and its derivatives is a critical strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart significant changes to a molecule's profile. Specifically, α-fluorination can:
-
Modulate Acidity and Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid and can influence the basicity of nearby functional groups, impacting drug-receptor interactions and pharmacokinetic profiles.
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can block metabolic pathways at that position and increase the drug's half-life.
-
Alter Conformation: The introduction of fluorine can induce specific conformational preferences in the molecule, potentially leading to a more favorable binding orientation with a biological target.
Given these advantages, reliable and scalable synthetic routes to α-fluorinated carbonyl compounds are in high demand. This guide details the primary methodologies for preparing this compound esters and amides, focusing on practical application and mechanistic understanding.
Core Synthetic Strategies: An Overview
The synthesis of α-fluorinated butanoic acid derivatives can be broadly categorized into two primary approaches:
-
Direct α-Fluorination of a Pre-existing Butanoyl Scaffold: This is the most convergent approach, where a butanoic acid ester or amide is first synthesized and then directly fluorinated at the C2 position. This typically involves the generation of an enolate or a related nucleophile, which is then trapped with an electrophilic fluorine ("F+") source.[1]
-
Amide or Ester Formation from this compound: This strategy involves first preparing this compound and subsequently converting it into the desired ester or amide using standard coupling or esterification techniques. A key advantage here is the ability to generate a common fluorinated intermediate that can be diversified into a library of derivatives.
The choice between these strategies depends on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups on the substrate to the reaction conditions.
Synthesis of this compound Esters
The most direct route to this compound esters is the electrophilic fluorination of a corresponding butanoate ester enolate. This method offers high efficiency and is amenable to both racemic and asymmetric synthesis.
Principle of Electrophilic Fluorination
The reaction proceeds via a two-step mechanism. First, a strong, non-nucleophilic base is used to deprotonate the α-carbon of the butanoate ester, forming a reactive enolate intermediate. This enolate is a soft nucleophile that readily attacks an electrophilic fluorinating agent to form the new C-F bond.
Causality of Experimental Choices:
-
Base Selection: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is critical. These bases are highly effective at deprotonation but are poor nucleophiles, which prevents competitive side reactions such as Claisen condensation or addition to the ester carbonyl.
-
Low Temperature: The reaction is typically conducted at low temperatures (-78 °C) to control the reactivity of the enolate, prevent side reactions, and, in asymmetric variants, enhance stereoselectivity.
-
Electrophilic Fluorine Source: A variety of N-F reagents are commercially available and serve as sources of "F+". Their reactivity and handling characteristics differ, allowing for optimization based on the substrate.[1][2]
Common Electrophilic Fluorinating Agents
The choice of fluorinating agent is crucial for a successful reaction. Modern N-F reagents have largely replaced hazardous alternatives like elemental fluorine.[1]
| Reagent Name | Acronym | Structure | Key Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Imide-based | Highly effective, crystalline solid, stable, and widely used in academic and industrial settings.[1][2] |
| Selectfluor® | F-TEDA-BF₄ | Quaternary ammonium salt | Economical, stable, and less oxidizing than some alternatives. Highly effective for electron-rich substrates.[1][2][3] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Imide-based | Very reactive, often used for challenging fluorinations. |
Experimental Protocol: Synthesis of Ethyl 2-Fluorobutanoate
This protocol describes a standard procedure for the racemic synthesis of ethyl 2-fluorobutanoate using NFSI.
Workflow Diagram:
Caption: Workflow for the synthesis of ethyl 2-fluorobutanoate.
Materials:
-
Ethyl butanoate (1.0 equiv)
-
Diisopropylamine (1.2 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.2 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the solution for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, prepare a solution of ethyl butanoate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
In another flask, dissolve NFSI (1.2 equiv) in anhydrous THF. Add this solution dropwise to the enolate mixture.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-fluorobutanoate.
Self-Validation:
-
Expected Yield: 70-85%.
-
Characterization: Confirm product identity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The ¹⁹F NMR should show a characteristic signal for the α-fluoro ester.
-
Troubleshooting: Low yields may result from incomplete enolate formation (check n-BuLi titer) or moisture in the reaction. If side products are observed, ensure the temperature was maintained strictly at -78 °C.
Synthesis of this compound Amides
Amides are commonly synthesized by coupling a carboxylic acid with an amine.[4][5] For this compound amides, the most robust strategy involves the in situ generation of 2-fluorobutanoyl fluoride from the corresponding acid, which then smoothly reacts with the desired amine. This approach avoids the use of harsh reagents and often proceeds with minimal side reactions.[6][7]
Principle of Amide Coupling via Acyl Fluoride Intermediate
This modern amide bond formation protocol leverages the unique reactivity of acyl fluorides.[6][8] They are more stable and easier to handle than acyl chlorides but significantly more reactive towards amines than esters, providing a "Goldilocks" level of reactivity.[6] The reaction is a one-pot, two-step process:
-
Deoxyfluorination: this compound is treated with a deoxyfluorinating agent to convert the carboxylic acid directly into an acyl fluoride.
-
Amination: An amine is added to the reaction mixture, which displaces the fluoride to form the thermodynamically stable amide bond.
Causality of Experimental Choices:
-
Deoxyfluorinating Reagent: Reagents like PyFluor or XtalFluor-E are often used. They are effective at converting carboxylic acids to acyl fluorides under mild conditions.[9] 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) is another modern reagent that enables this transformation efficiently.[8][10]
-
One-Pot Procedure: This approach improves efficiency and overall yield by avoiding the isolation of the often-volatile acyl fluoride intermediate.[7][8]
-
Base: A non-nucleophilic base (e.g., DIPEA or pyridine) is required to neutralize the HF or other acidic byproducts generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: One-Pot Synthesis of N-Benzyl-2-fluorobutanamide
This protocol details the synthesis from this compound, which can be obtained by simple hydrolysis of the corresponding ester.
Workflow Diagram:
Caption: One-pot workflow for amide synthesis via an acyl fluoride.
Materials:
-
This compound (1.0 equiv)
-
Deoxyfluorinating agent (e.g., PyFluor, 1.1 equiv)
-
Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Benzylamine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous DCM.
-
Add DIPEA (2.5 equiv) and cool the solution to 0 °C in an ice bath.
-
Slowly add the deoxyfluorinating agent (1.1 equiv) to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes. Formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.
-
Add benzylamine (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until completion as monitored by TLC.
-
Quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure N-benzyl-2-fluorobutanamide.
Self-Validation:
-
Expected Yield: 75-90%.
-
Characterization: Confirm product via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. The amide N-H proton should be visible in the ¹H NMR spectrum.
-
Troubleshooting: If the reaction stalls, gentle heating (e.g., to 40 °C) after the amine addition can facilitate the coupling, especially with less nucleophilic or sterically hindered amines.[7][9] Ensure the starting carboxylic acid is dry, as water will consume the fluorinating agent.
Summary and Method Comparison
| Method | Target | Key Features | Advantages | Disadvantages |
| Direct Electrophilic Fluorination | Esters | Enolate formation followed by trapping with an F+ source. | Convergent; good for library synthesis from a common ester; amenable to asymmetric catalysis.[11][12] | Requires strong bases and cryogenic conditions; sensitive to moisture. |
| Amide Coupling via Acyl Fluoride | Amides | One-pot conversion of the acid to an acyl fluoride, then reaction with an amine. | Mild conditions; high yields; broad amine scope; avoids isolation of reactive intermediates.[7][9] | Requires pre-synthesis of this compound; cost of deoxyfluorinating agents. |
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating the Reaction Kinetics of 2-Fluorobutanoic Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to studying the reaction kinetics of the esterification of 2-fluorobutanoic acid. This document is designed to offer both a robust theoretical framework and actionable experimental protocols for researchers in organic synthesis, medicinal chemistry, and process development. The presence of a fluorine atom at the α-position of butanoic acid introduces unique electronic effects that influence its reactivity, making a thorough kinetic analysis essential for process optimization and scale-up.
Theoretical Background and Scientific Rationale
The esterification of a carboxylic acid with an alcohol is a classic and fundamentally important reaction in organic chemistry.[1] The most common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2] The reaction is a reversible process, and its equilibrium can be shifted towards the product side by removing water as it is formed or by using a large excess of one of the reactants.[3]
The Acid-Catalyzed Esterification Mechanism
The generally accepted mechanism for acid-catalyzed esterification proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[2][3]
The reaction mechanism can be summarized as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
The Inductive Effect of the α-Fluorine Substituent
The presence of a highly electronegative fluorine atom on the carbon adjacent (α-position) to the carboxyl group in this compound has a significant impact on the reaction kinetics. This is primarily due to the negative inductive effect (-I effect) of fluorine.
-
Increased Electrophilicity: The fluorine atom withdraws electron density from the carbonyl carbon, making it more electron-deficient and therefore more susceptible to nucleophilic attack by the alcohol. This is expected to increase the rate of the forward reaction compared to its non-fluorinated analog, butanoic acid.
-
Acid-Strengthening Effect: The inductive effect also stabilizes the carboxylate anion, making this compound a stronger acid than butanoic acid. While this doesn't directly influence the rate-determining step of the esterification under strong acid catalysis, it is an important chemical property to consider.
It is this interplay of electronic effects that makes the kinetic study of this compound esterification a compelling area of investigation for understanding structure-reactivity relationships.
Experimental Protocols
The following protocols are designed as a starting point for a comprehensive kinetic study. Researchers should note that optimization of reaction conditions, such as temperature, catalyst loading, and reactant molar ratios, will be necessary to achieve desired outcomes.
Materials and Reagents
-
This compound (ensure high purity)
-
Alcohol (e.g., ethanol, methanol, propanol - anhydrous grade)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Solvent (if necessary, e.g., toluene, cyclohexane - anhydrous grade)
-
Internal standard for analytical quantification (e.g., decane, dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Deionized water
Safety Precautions
-
This compound and its derivatives are corrosive and may be toxic. [4][5] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood.[6]
-
Concentrated acids are highly corrosive. [6] Handle with extreme care and appropriate PPE.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6][7]
Reaction Setup and Procedure
This protocol describes a batch reactor setup for monitoring the reaction progress over time.
-
Reactor Assembly: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a septum for sample withdrawal is a suitable setup. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Charging the Reactor:
-
To the flask, add a known volume of the alcohol (which can also serve as the solvent).
-
Add a precise amount of the internal standard.
-
Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60°C, 70°C, 80°C) using a temperature-controlled heating mantle or oil bath.[8]
-
-
Initiating the Reaction:
-
In a separate vial, weigh a precise amount of this compound and dissolve it in a small amount of the alcohol.
-
Carefully add the desired amount of the acid catalyst to the this compound solution.
-
Once the reactor has reached the set temperature, rapidly inject the this compound/catalyst mixture into the reactor using a syringe. This is considered time zero (t=0) of the reaction.
-
-
Sampling:
-
At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a cold quenching solution (e.g., saturated sodium bicarbonate). This will neutralize the acid catalyst and stop the reaction.
-
The quenched samples can then be prepared for analysis. This may involve extraction with an organic solvent and drying over an anhydrous salt.
-
Analytical Methods for Reaction Monitoring
The choice of analytical method is crucial for obtaining accurate kinetic data. The following techniques are commonly employed:
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the volatile components of the reaction mixture (ester, alcohol, and remaining carboxylic acid after derivatization). A flame ionization detector (FID) is typically used. The use of an internal standard is essential for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the this compound and the appearance of the ester product. A UV detector is suitable if the ester has a chromophore, or a refractive index detector can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR spectroscopy can be used to monitor the reaction in real-time or by analyzing quenched samples. The relative integration of characteristic peaks of the reactants and products can be used to determine their concentrations.
-
Titration: The concentration of the remaining this compound can be determined by titrating the quenched aliquots with a standardized solution of a base (e.g., sodium hydroxide).
Data Analysis and Kinetic Modeling
The data obtained from the analytical measurements (concentration vs. time) can be used to determine the reaction kinetics.
Determining the Rate Law
The esterification reaction is typically second-order overall (first-order with respect to the carboxylic acid and first-order with respect to the alcohol).[8] However, if the alcohol is used in a large excess, its concentration can be considered constant, and the reaction follows pseudo-first-order kinetics with respect to the carboxylic acid.[9]
The pseudo-first-order rate equation is given by:
rate = k'[this compound]
where k' is the pseudo-first-order rate constant.
The integrated form of this rate law is:
ln([A]₀/[A]t) = k't
where:
-
[A]₀ is the initial concentration of this compound.
-
[A]t is the concentration of this compound at time t.
A plot of ln([A]₀/[A]t) versus time should yield a straight line with a slope equal to k'.
Determining the Activation Energy
By conducting the experiment at different temperatures, the activation energy (Ea) of the reaction can be determined using the Arrhenius equation:
k = A * e^(-Ea/RT)
The logarithmic form of the Arrhenius equation is:
ln(k) = ln(A) - Ea/(RT)
where:
-
k is the rate constant.
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
A plot of ln(k) versus 1/T (an Arrhenius plot) will give a straight line with a slope of -Ea/R, from which the activation energy can be calculated.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the kinetic study of this compound esterification.
Simplified Reaction Mechanism
Caption: Simplified acid-catalyzed esterification mechanism.
Summary of Key Parameters and Expected Trends
The following table summarizes the key parameters to be investigated and the expected trends based on chemical principles.
| Parameter | Variable | Expected Effect on Reaction Rate | Rationale |
| Temperature | Increase | Increase | Provides more kinetic energy for molecules to overcome the activation energy barrier. |
| Catalyst Concentration | Increase | Increase | A higher concentration of H+ ions leads to a greater concentration of the protonated, more reactive carboxylic acid. |
| Reactant Molar Ratio | Increase in [Alcohol] | Increase (up to a point) | Shifts the equilibrium towards the product side (Le Chatelier's principle).[9] |
| α-Fluorine Substituent | Presence vs. Absence | Increase | The electron-withdrawing inductive effect of fluorine increases the electrophilicity of the carbonyl carbon. |
References
- 1. jackwestin.com [jackwestin.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jptcp.com [jptcp.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Probing the Secrets of Enzyme Catalysis: A Guide to Using 2-Fluorobutanoic Acid in Mechanistic Studies
Introduction: The Power of a Single Fluorine Atom
In the intricate world of enzymology, understanding the precise mechanism of catalysis is paramount for drug discovery and the development of novel biotechnologies. One of the most elegant strategies to dissect these complex biochemical reactions is the use of substrate analogs that act as molecular probes. Among these, fluorinated molecules have emerged as powerful tools. The strategic placement of a fluorine atom, with its unique electronic properties and minimal steric bulk, can subtly perturb the enzymatic reaction, providing invaluable insights into transition states, active site architecture, and the roles of key amino acid residues.
This comprehensive guide focuses on the application of 2-fluorobutanoic acid as a mechanistic probe. By substituting a hydrogen atom with fluorine at the α-carbon of butanoic acid, we introduce a potent inductive effect that can significantly alter the acidity of the α-proton and the reactivity of the carboxyl group. This modification allows researchers to investigate a wide range of enzymes, particularly those involved in fatty acid metabolism and reactions involving carboxylate substrates. This document will provide the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies for effectively employing this compound in your research.
I. Theoretical Framework: Why this compound is a Potent Mechanistic Tool
The utility of this compound as a molecular probe stems from the unique properties of the fluorine atom. Its high electronegativity creates a strong dipole, influencing the electron distribution within the molecule. This has several key consequences for its interaction with an enzyme's active site.
-
Mimicry of the Natural Substrate: With a van der Waals radius similar to that of a hydrogen atom, the fluorine atom in this compound allows it to bind to the active site of enzymes that recognize butanoic acid or other short-chain fatty acids, acting as a competitive inhibitor.[1]
-
Probing Nucleophilic and Electrophilic Catalysis: The electron-withdrawing nature of fluorine can either stabilize or destabilize charged intermediates in the catalytic cycle. This allows researchers to infer the nature of the transition state and the roles of active site residues involved in charge stabilization.
-
Investigating Proton Abstraction: For enzymes that catalyze reactions involving the removal of the α-proton, the increased acidity of this proton in this compound can provide insights into the rate-limiting steps of the reaction.
-
Mechanism-Based Inactivation: In some cases, the unique reactivity of the fluorinated analog can lead to the formation of a covalent bond with a nucleophilic residue in the active site, resulting in irreversible inhibition. This "suicide inhibition" is a powerful tool for identifying and characterizing active site residues.[2][3]
The following diagram illustrates the concept of competitive inhibition by a substrate analog like this compound.
References
Application Notes and Protocols for 2-Fluorobutanoic Acid as a Tracer in Metabolic Studies
Introduction: A New Probe for Fatty Acid Metabolism
Metabolic reprogramming is a cornerstone of numerous physiological and pathological states, from athletic performance to the progression of diseases like cancer, diabetes, and non-alcoholic fatty liver disease. To understand these dynamic processes, researchers rely on tracers—molecules that can be introduced into a biological system to track the flow of atoms through metabolic pathways. While stable isotopes like ¹³C and ²H have been the gold standard for tracing fatty acid metabolism, their detection often requires sophisticated mass spectrometry and can be complicated by the natural abundance of these isotopes.
This guide introduces 2-fluorobutanoic acid (2-FBA) as a novel tracer for studying short-chain fatty acid metabolism. The incorporation of a fluorine atom at the α-carbon (C2) position offers unique advantages. The stable ¹⁹F isotope is 100% naturally abundant and has a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.[1][2][3][4][5] This technique provides a high-sensitivity, background-free signal, allowing for the direct and non-invasive tracking of 2-FBA and its metabolites in biofluids, cell extracts, and even in vivo.[1][2][3][4][5]
However, the strategic placement of fluorine at the C2 position does more than just provide an analytical handle. It is hypothesized to significantly alter the molecule's metabolic fate compared to its non-fluorinated analog, butyrate. This document provides a comprehensive overview of the theoretical basis, practical protocols, and data interpretation for using 2-FBA as a metabolic tracer.
Biochemical Principles: More Than Just a Butyrate Analog
Butyrate, a four-carbon short-chain fatty acid, is a key energy source, particularly for colonocytes, and is primarily metabolized through mitochondrial β-oxidation.[6][7][8] This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, which then enters the citric acid cycle.[9][10][11][12]
The introduction of a highly electronegative fluorine atom at the α-carbon of butanoic acid is expected to significantly alter this pathway. Studies on other α-fluorinated fatty acids, such as 2-[¹⁸F]fluorostearic acid, have shown that this modification can inhibit β-oxidation.[13] The fluorine atom can act as a powerful electron-withdrawing group, potentially disrupting the initial dehydrogenation step catalyzed by acyl-CoA dehydrogenase.
Therefore, 2-FBA is not merely a passive tracer but may act as a metabolic modulator. Its accumulation in certain tissues or its conversion into unique downstream metabolites can provide insights into enzymatic activity and metabolic flux. The proposed metabolic fate of 2-FBA is a critical aspect of its use as a tracer. It may be a substrate for other enzymatic pathways, or it could accumulate in tissues with active short-chain fatty acid uptake but impaired β-oxidation. For instance, studies with 2-[¹⁸F]fluorostearic acid showed minimal uptake in the heart, an organ heavily reliant on fatty acid oxidation, but accumulation in the liver.[13] This suggests a complex metabolic profile for α-fluorinated fatty acids.
Figure 1. Proposed metabolic pathway of this compound.
Experimental Design and Workflow
A typical metabolic tracing experiment with 2-FBA involves its introduction into a biological system and subsequent analysis of its distribution and transformation. The experimental design will vary depending on the research question and the model system (in vitro or in vivo).
Figure 2. General experimental workflow for 2-FBA metabolic tracing.
Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol is designed for tracing 2-FBA metabolism in adherent cell cultures.
Materials:
-
This compound (2-FBA)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Tracer Preparation: Prepare a stock solution of 2-FBA in the appropriate solvent (e.g., sterile water or DMSO). The final concentration in the medium will need to be optimized but a starting point of 100-500 µM is recommended.
-
Labeling: On the day of the experiment, remove the existing medium and replace it with fresh medium containing the desired concentration of 2-FBA.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of 2-FBA uptake and metabolism.
-
Metabolism Quenching and Cell Harvesting:
-
To stop all enzymatic activity, rapidly wash the cells twice with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold methanol to cover the cell monolayer.
-
Place the plate on dry ice or in a -80°C freezer for at least 15 minutes.
-
Scrape the cells in the methanol and transfer the cell slurry to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Centrifuge the cell slurry at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Collect the supernatant, which contains the polar metabolites, including 2-FBA and its potential derivatives.
-
Dry the supernatant using a vacuum concentrator.
-
The dried extract is now ready for resuspension in the appropriate buffer for NMR or LC-MS/MS analysis.
-
Protocol 2: In Vivo Administration and Sample Collection in a Murine Model
This protocol provides a general guideline for an acute in vivo study in mice. All animal procedures must be approved by the institution's animal care and use committee.
Materials:
-
This compound (2-FBA)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Tracer Preparation: Prepare a sterile solution of 2-FBA in saline. The dosage will need to be determined empirically, but a starting point could be in the range of 50-100 mg/kg body weight.
-
Administration: Administer the 2-FBA solution via oral gavage or intraperitoneal (IP) injection.
-
Time Course and Sample Collection:
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes) post-administration, collect blood samples via tail vein or cardiac puncture at a terminal time point.
-
For terminal time points, euthanize the animal according to approved protocols.
-
Rapidly dissect tissues of interest (e.g., liver, heart, brain, adipose tissue).
-
Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C.
-
Tissues: Store frozen tissues at -80°C until metabolite extraction. For extraction, tissues can be homogenized in a suitable solvent (e.g., methanol/water mixture) followed by protein precipitation and collection of the supernatant.
-
Analytical Methodologies
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the analysis of 2-FBA due to its high sensitivity and the absence of endogenous fluorine signals in biological samples.[1][2][3][4][5]
-
Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of a fluorine-containing reference standard (e.g., trifluoroacetic acid) for quantification.
-
Data Acquisition: Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer. Simple 1D ¹⁹F spectra are often sufficient for quantification.
-
Data Analysis: The chemical shift of the ¹⁹F signal can provide information about the local chemical environment of the fluorine atom, allowing for the identification of 2-FBA and its metabolites. The integral of the ¹⁹F peak, when compared to the reference standard, allows for absolute quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of 2-FBA and its metabolites, especially at low concentrations.[14][15][16]
-
Sample Preparation: The same metabolite extracts used for NMR can be analyzed by LC-MS/MS. The extracts are reconstituted in a solvent compatible with the chromatography method.
-
Chromatography: Reversed-phase chromatography is typically suitable for separating short-chain fatty acids.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is effective for ionizing carboxylic acids. Multiple Reaction Monitoring (MRM) can be used for targeted quantification of 2-FBA and its predicted metabolites.
Data Presentation and Interpretation
The quantitative data obtained from NMR or LC-MS/MS can be presented in tables to compare the distribution of 2-FBA and its metabolites across different tissues or time points.
Table 1: Hypothetical Tissue Distribution of 2-FBA and a Metabolite at 60 minutes post-administration
| Tissue | 2-FBA Concentration (nmol/g) | Metabolite A Concentration (nmol/g) |
| Liver | 150.5 ± 12.3 | 25.8 ± 4.1 |
| Heart | 15.2 ± 3.1 | < 1.0 |
| Brain | 5.1 ± 1.5 | < 1.0 |
| Plasma | 75.9 ± 8.7 | 10.3 ± 2.2 |
Data are presented as mean ± standard deviation.
Interpretation:
-
High levels of 2-FBA in the liver suggest significant uptake by this organ.
-
The presence of "Metabolite A" in the liver and plasma indicates that 2-FBA is being transformed.
-
The low concentration of 2-FBA in the heart, an organ with high fatty acid oxidation rates, supports the hypothesis that α-fluorination inhibits its uptake or rapid metabolism in this tissue.[13]
Trustworthiness and Self-Validation
Conclusion
This compound presents a promising new tool for the investigation of short-chain fatty acid metabolism. Its unique properties, particularly its suitability for ¹⁹F NMR analysis and its potential to act as a metabolic modulator, offer exciting possibilities for elucidating metabolic pathways in health and disease. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the potential of this novel tracer.
References
- 1. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Fluorine-19 nuclear magnetic resonance spectroscopy: a privileged tool for the study of the metabolism and pharmacokinetics of fluoropyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Butyrate fermentation - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. jackwestin.com [jackwestin.com]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. Long-chain F-18 fatty acids for the study of regional metabolism in heart and liver; odd-even effects of metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluorobutanoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 2-fluorobutanoic acid, a valuable building block in the pharmaceutical and agrochemical industries. The presented methodology is designed for industrial applicability, emphasizing scalability, safety, and robust quality control. This guide eschews a rigid template in favor of a logical workflow that explains the causality behind experimental choices, ensuring both scientific integrity and practical utility. The protocols described herein are self-validating systems, supported by authoritative references and detailed analytical procedures to ensure the production of high-purity this compound.
Introduction: The Significance and Synthetic Challenges of this compound
The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound is a key chiral synthon and intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its value lies in the introduction of a stereogenic center bearing a fluorine atom at the α-position to a carboxylic acid, a common motif in modern drug design.
The large-scale synthesis of this compound, however, presents several challenges. The direct fluorination of butanoic acid is often unselective and can lead to a mixture of products. Furthermore, the handling of highly reactive and toxic fluorinating agents necessitates stringent safety protocols and specialized equipment, particularly at an industrial scale. This guide details a robust and scalable synthetic route commencing from diethyl malonate, proceeding through a malonic ester synthesis, followed by electrophilic fluorination and subsequent hydrolysis and decarboxylation. This pathway offers a reliable and controllable method for the large-scale production of the target compound.
Strategic Overview of the Synthetic Pathway
The chosen synthetic strategy is a three-step process designed for scalability and control. It leverages the well-established malonic ester synthesis to construct the carbon backbone, followed by a selective electrophilic fluorination, and concludes with hydrolysis and decarboxylation to yield the final product.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for each stage of the synthesis. The quantities provided are for a laboratory-scale synthesis and can be scaled up linearly with appropriate engineering controls and safety considerations.
Step 1: Synthesis of Diethyl Butylmalonate
This step involves the alkylation of diethyl malonate with a butyl halide. The use of sodium ethoxide as a base is critical to prevent transesterification.[1]
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Specification |
| Diethyl malonate | ≥99% purity |
| Sodium metal | Clean, free of oxide layer |
| Absolute Ethanol | Anhydrous, ≥99.5% |
| n-Butyl bromide | ≥99% purity |
| Diethyl ether | Anhydrous |
| Saturated NaCl solution | |
| Anhydrous MgSO4 | |
| 5 L three-necked round-bottom flask | |
| Mechanical stirrer | |
| Reflux condenser with drying tube | |
| Dropping funnel | |
| Heating mantle | |
| Distillation apparatus |
Protocol:
-
Preparation of Sodium Ethoxide: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, add 2.5 L of absolute ethanol. Carefully add 115 g (5 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux.
-
Enolate Formation: Once all the sodium has reacted, cool the solution to 50°C. Add 801 g (5 mol) of diethyl malonate dropwise via a dropping funnel over 1 hour with continuous stirring.
-
Alkylation: To the resulting solution, add 685 g (5 mol) of n-butyl bromide dropwise over 2 hours. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and external cooling if necessary.
-
Reaction Completion and Work-up: After the addition is complete, heat the mixture to reflux for 2-3 hours until the solution is neutral to moist litmus paper.
-
Solvent Removal and Extraction: Remove the ethanol by distillation. To the cooled residue, add 2 L of water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with 2 x 500 mL of diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium chloride solution, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude diethyl butylmalonate is then purified by vacuum distillation.
Expected Yield: 85-90%
Step 2: Electrophilic Fluorination of Diethyl Butylmalonate
This step introduces the fluorine atom at the α-position using an electrophilic fluorinating agent. Selectfluor™ is a preferred reagent for its stability, safety, and efficiency.[2]
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Specification |
| Diethyl butylmalonate | From Step 1 |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Selectfluor™ | F-TEDA-BF4 |
| Anhydrous Tetrahydrofuran (THF) | |
| Saturated NH4Cl solution | |
| Diethyl ether | |
| Anhydrous MgSO4 | |
| Inert atmosphere setup (Nitrogen or Argon) | |
| Jacketed reactor with overhead stirrer |
Protocol:
-
Reactor Setup: Set up a jacketed reactor equipped with an overhead stirrer, a thermocouple, a dropping funnel, and an inlet for inert gas. Purge the reactor with nitrogen.
-
Enolate Formation: Charge the reactor with a suspension of 44 g (1.1 mol) of 60% sodium hydride in 1 L of anhydrous THF. Cool the suspension to 0°C.
-
Substrate Addition: Add 216 g (1 mol) of diethyl butylmalonate dropwise to the NaH suspension, maintaining the temperature below 5°C. Stir the mixture at 0°C for 1 hour after the addition is complete.
-
Fluorination: In a separate flask, dissolve 390 g (1.1 mol) of Selectfluor™ in 1 L of anhydrous THF. Add this solution dropwise to the enolate solution over 2-3 hours, keeping the reaction temperature below 5°C.
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extraction and Washing: Add 2 L of water and transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with 2 x 500 mL of diethyl ether. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 2-butyl-2-fluoromalonate.
Expected Yield: 80-85%
Step 3: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of the fluorinated diester to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield this compound.[3]
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Specification |
| Diethyl 2-butyl-2-fluoromalonate | From Step 2 |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Sodium chloride | |
| Diethyl ether | |
| Anhydrous MgSO4 | |
| Round-bottom flask with reflux condenser | |
| Distillation apparatus for vacuum distillation |
Protocol:
-
Hydrolysis: In a round-bottom flask, combine the crude diethyl 2-butyl-2-fluoromalonate (0.8 mol) with 1 L of 6 M hydrochloric acid.
-
Decarboxylation: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the evolution of CO2. The reaction is complete when gas evolution ceases.
-
Extraction: Cool the reaction mixture to room temperature and saturate with sodium chloride. Extract the product with 3 x 500 mL of diethyl ether.
-
Washing and Drying: Combine the ether extracts and wash with brine. Dry the solution over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the ether by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.[4][5]
Expected Yield: 75-85%
Safety, Handling, and Waste Disposal
The synthesis of this compound involves hazardous materials and reactions that require strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.[6]
4.1. Reagent-Specific Hazards and Handling
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and away from water.
-
n-Butyl Bromide: Flammable liquid and irritant. Handle in a well-ventilated fume hood.
-
Sodium Hydride: Flammable solid, reacts violently with water to produce hydrogen gas. Handle as a dispersion in mineral oil and under an inert atmosphere.
-
Selectfluor™: A strong oxidizing agent. Avoid contact with combustible materials. It may be harmful if inhaled or comes into contact with skin or eyes.[7][8] Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrochloric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. Use with extreme caution in a fume hood with appropriate PPE.
-
This compound: Corrosive and causes severe skin burns and eye damage.[9] May cause respiratory irritation. Handle with appropriate PPE in a well-ventilated area.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended when handling concentrated acids and fluorinating agents.
-
Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. For large-scale operations or in case of ventilation failure, a respirator with an appropriate cartridge may be necessary.
4.3. Waste Disposal
-
Solvent Waste: Collect all organic solvent waste in appropriately labeled containers for hazardous waste disposal.
-
Aqueous Waste: Neutralize acidic and basic aqueous waste before disposal, in accordance with local regulations.
-
Solid Waste: Quench unreacted sodium hydride and other reactive solids carefully with a suitable solvent (e.g., isopropanol) before disposal.
Quality Control and Analytical Methods
Robust analytical methods are essential to ensure the purity and identity of the final product.
5.1. In-Process Controls
-
TLC/GC-MS: Monitor the progress of each reaction step to ensure complete conversion of the starting material.
5.2. Final Product Analysis
| Analytical Technique | Parameter | Expected Result |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and Identity | A single major peak corresponding to this compound. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, such as the loss of -COOH (m/z 45).[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Confirmation | ¹H NMR: Characteristic signals for the CH₃, CH₂, and CHF protons with appropriate chemical shifts and coupling constants. ¹³C NMR: Signals for the four distinct carbon atoms, with the C-F carbon showing a characteristic large one-bond C-F coupling constant. ¹⁹F NMR: A single resonance for the fluorine atom. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Analysis | Broad O-H stretch (2500-3300 cm⁻¹), sharp C=O stretch (around 1710 cm⁻¹), and a C-F stretch (1000-1100 cm⁻¹).[11][12] |
| Titration | Assay | Titration with a standardized base to determine the purity and concentration of the carboxylic acid. |
Process Visualization
Caption: Detailed experimental workflow for the synthesis of this compound.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. SelectFluor - Enamine [enamine.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How To [chem.rochester.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. molcore.com [molcore.com]
- 8. Selectfluor [commonorganicchemistry.com]
- 9. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluorobutanoic Acid in Advanced Polymer Chemistry
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Unlocking Novel Fluorinated Biopolymers
The strategic incorporation of fluorine into polymer architectures can dramatically alter their physicochemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. While the polymer chemistry landscape is rich with fluorinated monomers, the exploration of smaller, functionalized building blocks remains a fertile ground for innovation. This document provides a forward-looking guide on the potential applications of 2-fluorobutanoic acid as a precursor for two distinct classes of advanced polymers: fluorinated polyhydroxyalkanoates (PHAs) and fluorinated polyesters via ring-opening polymerization (ROP).
The protocols outlined herein are presented as novel research pathways, grounded in established principles of synthetic biology and polymer chemistry. They are intended to serve as a foundational blueprint for researchers aiming to pioneer the next generation of fluorinated biomaterials.
Part 1: Biosynthesis of Fluorinated Polyhydroxyalkanoates (PHAs) using this compound as a Precursor
1.1. Scientific Rationale and Causality
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms.[1][2] The diversity of PHAs can be expanded by providing precursor substrates that are incorporated into the polymer backbone by the microbial machinery.[3][4] We hypothesize that this compound can serve as a precursor for the in vivo synthesis of novel fluorinated PHAs. The introduction of a fluorine atom at the α-position of the butyrate monomer is anticipated to impart unique properties to the resulting polymer, such as increased hydrophobicity and altered thermal and mechanical characteristics.
The proposed biosynthetic pathway leverages the broad substrate specificity of certain PHA synthases and the metabolic pathways that can convert this compound into a suitable monomer for polymerization.[3] A microbial host, such as Pseudomonas putida, which is known for its ability to produce a variety of PHAs from different carbon sources, is an ideal candidate for this application.[4]
1.2. Proposed Biosynthetic Pathway
The conversion of this compound to 2-fluoro-3-hydroxybutanoyl-CoA, the monomer precursor for PHA synthesis, would likely involve a series of enzymatic steps analogous to the metabolism of other short-chain fatty acids.
Caption: Proposed pathway for fluorinated PHA synthesis.
1.3. Experimental Protocol: Biosynthesis and Characterization
Objective: To produce and characterize a novel fluorinated PHA by feeding this compound to a culture of Pseudomonas putida.
Materials:
-
Pseudomonas putida (e.g., KT2440)
-
Nutrient-rich medium (e.g., LB broth)
-
Minimal salt medium (MSM) with a suitable carbon source (e.g., glucose)
-
This compound (≥98% purity)
-
Nile Red stain
-
Chloroform
-
Methanol
-
Standard laboratory glassware and fermentation equipment
-
Instrumentation: Fluorescence microscope, Gas Chromatography-Mass Spectrometry (GC-MS), Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Protocol:
-
Inoculum Preparation:
-
Inoculate a single colony of P. putida into 5 mL of LB broth.
-
Incubate at 30°C with shaking (200 rpm) for 16-18 hours.
-
-
PHA Production:
-
Inoculate 100 mL of MSM containing 1% (w/v) glucose with the overnight culture to an initial OD600 of 0.1.
-
Incubate at 30°C with shaking (200 rpm) until the culture reaches an OD600 of approximately 1.0.
-
Induce PHA production by adding this compound to a final concentration of 0.1% (w/v).
-
Continue incubation for 48-72 hours.
-
-
Detection of PHA Granules:
-
Withdraw a 1 mL aliquot of the culture.
-
Centrifuge, wash the cell pellet with sterile saline, and resuspend in 1 mL of saline.
-
Add Nile Red stain to a final concentration of 1 µg/mL and incubate in the dark for 15 minutes.
-
Observe the cells under a fluorescence microscope with appropriate filters. The presence of bright orange fluorescent granules indicates PHA accumulation.
-
-
Extraction and Purification:
-
Harvest the cells by centrifugation.
-
Lyophilize the cell pellet to determine the dry cell weight.
-
Extract the PHA by stirring the dried biomass in chloroform (20 mL per gram of dry cell weight) at 60°C for 24 hours.
-
Filter the mixture to remove cell debris.
-
Precipitate the PHA by adding the chloroform extract to 10 volumes of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry under vacuum.
-
-
Characterization:
-
Monomer Composition (GC-MS): Methanolyze a small sample of the purified polymer and analyze the resulting methyl esters by GC-MS to confirm the incorporation of this compound-derived monomers.
-
Molecular Weight (GPC): Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using GPC with polystyrene standards.
-
Thermal Properties (DSC/TGA): Analyze the glass transition temperature (Tg), melting temperature (Tm), and thermal degradation profile.
-
1.4. Expected Polymer Properties
| Property | Expected Outcome | Rationale |
| Monomer Incorporation | Successful incorporation of 2-fluoro-3-hydroxybutyrate monomers into the PHA backbone. | The metabolic machinery of P. putida is expected to process the fluorinated precursor. |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Typical range for microbially produced PHAs. |
| Polydispersity (PDI) | 1.5 - 2.5 | Characteristic of biological polymerization processes. |
| Glass Transition (Tg) | Potentially lower than non-fluorinated counterparts due to increased chain flexibility. | The C-F bond can influence chain packing and mobility. |
| Melting Point (Tm) | Altered compared to standard PHB, likely influenced by the degree of crystallinity. | Fluorine substitution can disrupt crystal lattice formation. |
| Surface Energy | Lower surface energy, leading to increased hydrophobicity and oleophobicity. | A hallmark property of fluorinated polymers. |
| Biodegradability | Expected to be biodegradable, though the rate may be influenced by the presence of fluorine. | The polyester backbone remains susceptible to enzymatic degradation. |
Part 2: Synthesis of Fluorinated Polyesters via Ring-Opening Polymerization (ROP) of a this compound-Derived Lactone
2.1. Scientific Rationale and Causality
Ring-opening polymerization (ROP) of cyclic esters (lactones) is a powerful technique for producing well-defined polyesters with controlled molecular weights and architectures.[5][6] We propose the synthesis of a novel fluorinated polyester through the ROP of a lactone derived from this compound, specifically 3-fluoro-γ-butyrolactone. The fluorine atom at the β-position of the repeating unit is expected to significantly influence the polymer's properties, including its thermal stability, crystallinity, and surface characteristics.
The synthesis of the fluorinated lactone monomer is a critical first step, followed by a controlled polymerization reaction. Organocatalysts are an attractive option for the ROP of lactones due to their tolerance to functional groups and ability to produce polymers with low polydispersity.[7]
2.2. Proposed Synthetic Pathway
The synthesis involves a two-step process: the creation of the fluorinated lactone monomer followed by its polymerization.
Caption: Synthesis and polymerization of a fluorinated lactone.
2.3. Experimental Protocol: Monomer Synthesis and Polymerization
Objective: To synthesize 3-fluoro-γ-butyrolactone from this compound and subsequently polymerize it via ROP.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Thionyl chloride (SOCl2)
-
Anhydrous solvents (e.g., THF, toluene)
-
Organocatalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Initiator (e.g., benzyl alcohol)
-
Standard laboratory glassware for organic synthesis
-
Instrumentation: NMR (¹H, ¹³C, ¹⁹F), FT-IR, GPC, DSC, TGA
Protocol: Monomer Synthesis (3-Fluoro-γ-butyrolactone)
-
Reduction of Carboxylic Acid:
-
Carefully add this compound to a solution of LiAlH4 in anhydrous THF at 0°C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction cautiously with water and aqueous NaOH.
-
Extract the resulting 2-fluoro-1-butanol with a suitable organic solvent and purify by distillation.
-
-
Hydroxylation and Cyclization:
-
This step would likely involve a multi-step process to introduce a hydroxyl group at the 4-position, followed by intramolecular cyclization to form the lactone. A potential route could involve conversion of the 2-fluoro-1-butanol to a suitable intermediate for subsequent functionalization. Note: This is a challenging synthetic step and would require significant optimization.
-
Protocol: Ring-Opening Polymerization
-
Polymerization Setup:
-
In a glovebox, add the purified 3-fluoro-γ-butyrolactone, benzyl alcohol (initiator), and toluene to a flame-dried Schlenk flask.
-
Add the DBU catalyst to initiate the polymerization.
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Monitor the monomer conversion by taking aliquots and analyzing them by ¹H NMR.
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of benzoic acid.
-
Precipitate the polymer in cold methanol.
-
Filter and dry the polymer under vacuum.
-
-
Characterization:
-
Structure (NMR, FT-IR): Confirm the polyester structure and the presence of the fluorine atom.
-
Molecular Weight (GPC): Determine Mn and PDI.
-
Thermal Properties (DSC/TGA): Analyze Tg, Tm, and thermal stability.
-
2.4. Expected Polymer Properties
| Property | Expected Outcome | Rationale |
| Polymer Structure | Linear polyester with repeating units of 3-fluorobutyrate. | ROP of the corresponding lactone will yield this structure. |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol (tunable by monomer-to-initiator ratio). | Controlled polymerization allows for predictable molecular weights. |
| Polydispersity (PDI) | < 1.3 | Characteristic of a well-controlled ROP. |
| Glass Transition (Tg) | Expected to be higher than poly(γ-butyrolactone) due to the polar C-F bond restricting chain rotation. | The electronegativity of fluorine can increase intermolecular interactions. |
| Crystallinity | Potentially semi-crystalline, but the fluorine atom may disrupt packing and reduce the degree of crystallinity. | The stereochemistry of the fluorine atom will play a significant role. |
| Surface Properties | Low surface energy, exhibiting hydrophobic and potentially oleophobic behavior. | A key feature of fluorinated polymers. |
| Degradability | Susceptible to hydrolytic degradation, with the rate influenced by the fluorine atom's electronic effects. | The ester linkages in the backbone are hydrolyzable. |
Conclusion and Future Outlook
The application of this compound in polymer chemistry, while not yet widely reported, presents exciting opportunities for the development of novel fluorinated biopolymers. The hypothetical pathways and protocols detailed in this document for the synthesis of fluorinated PHAs and polyesters serve as a starting point for researchers to explore this promising area. The resulting materials, with their unique combination of biodegradability and the advantageous properties imparted by fluorine, could find applications in diverse fields, including biomedical devices, drug delivery systems, and high-performance biodegradable plastics. Further research and development in these areas are highly encouraged to fully realize the potential of this compound as a valuable building block in advanced polymer synthesis.
References
- 1. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances and trends in microbial production of polyhydroxyalkanoates and their building blocks [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peptide Coupling Reactions with 2-Fluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing peptide coupling reactions involving 2-fluorobutanoic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when incorporating this unique fluorinated carboxylic acid into peptide sequences. As your Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary to navigate these complexities successfully.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a "difficult" residue to couple in peptide synthesis?
A1: The primary challenge arises from the strong electron-withdrawing nature of the fluorine atom at the alpha-position (α-position) to the carboxyl group.[1][2][3] This inductive effect increases the acidity of the carboxylic acid, which might seem beneficial, but it also deactivates the carboxyl group towards nucleophilic attack by the amine component of the growing peptide chain.[4][5] This electronic effect, combined with potential steric hindrance from the fluorine atom, can lead to sluggish or incomplete coupling reactions.[6][7][8]
Q2: My standard coupling protocol with DIC/HOBt is giving low yields for this compound. What is the first thing I should change?
A2: For sterically hindered or electronically deactivated acids like this compound, standard carbodiimide reagents such as DIC (diisopropylcarbodiimide) and DCC (dicyclohexylcarbodiimide) are often insufficient.[6][7] The most impactful initial change is to switch to a more potent coupling reagent.[6][7] Uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP are highly recommended as they form more reactive activated esters capable of overcoming these hurdles.[6][7][9]
Q3: I'm observing a significant amount of unreacted starting material. What are some quick troubleshooting steps?
A3: If you're seeing unreacted starting materials, consider the following:
-
Double Coupling: Perform the coupling step twice with a fresh solution of activated this compound.[10][11]
-
Increase Reaction Time: Extend the coupling time. What might take an hour for a standard amino acid could require several hours or even an overnight reaction for a challenging residue.[6]
-
Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagents relative to the resin loading.
Q4: How can I monitor the progress of my coupling reaction with this compound?
A4: Several methods can be employed:
-
Qualitative Colorimetric Tests: The Kaiser test is a common method for detecting free primary amines on the resin.[12] A positive test (blue beads) indicates an incomplete reaction. For secondary amines (like N-terminal proline), the chloranil or isatin tests are suitable alternatives.[12]
-
HPLC Analysis: For a quantitative assessment, a small sample of the peptide-resin can be cleaved, and the crude product analyzed by reverse-phase HPLC (RP-HPLC).[13][14] This allows you to see the ratio of the desired product to unreacted starting material and any side products.[13]
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) provides definitive identification of the peaks in your chromatogram, confirming the presence of your desired product and helping to identify any deletion sequences or other impurities.[14]
Q5: Are there any specific side reactions I should be aware of when using this compound?
A5: While the primary issue is incomplete coupling, the forcing conditions sometimes required can lead to other problems. Racemization, the loss of stereochemical purity, is a concern with any activated carboxylic acid, though modern coupling reagents are designed to minimize this.[15][16] If using uronium/aminium reagents in excess, there is a risk of guanidinylation of the N-terminal amine, which caps the peptide chain.[9][17]
In-Depth Troubleshooting Guides
Problem 1: Low Coupling Efficiency and Incomplete Reactions
This is the most common issue when working with this compound. The electron-withdrawing fluorine atom deactivates the carboxyl group, making it less susceptible to nucleophilic attack.
Causality and Strategy
The core of the problem is overcoming the higher activation energy of the reaction. The strategy is to either increase the reactivity of the activated carboxylic acid or to optimize the reaction conditions to favor completion.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling yield.
Detailed Protocols
Protocol 1: High-Power Coupling with HATU
-
Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) in DMF. Add HATU (3.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents).[6][7]
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for free primary amines.[12]
-
Second Coupling (if necessary): If the Kaiser test is positive, wash the resin thoroughly with DMF and repeat steps 2-5.[10]
Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings
For cases where even potent coupling reagents fail, converting the carboxylic acid to a more reactive acyl fluoride can be an effective strategy.[6][15]
-
Acyl Fluoride Generation: In an anhydrous solvent like dichloromethane (DCM), dissolve this compound (1 equivalent). Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
Coupling: Add the solution containing the 2-fluorobutanoyl fluoride to the deprotected, resin-bound amine.
-
Reaction: Allow the reaction to proceed, monitoring as needed.
Problem 2: Peptide Aggregation
While less directly related to the fluorine atom, difficult sequences can be prone to aggregation on the solid support, which physically blocks reactive sites and hinders reagent diffusion.[7][18] This can be exacerbated by the longer reaction times needed for this compound.
Causality and Strategy
Peptide chains can form intermolecular hydrogen bonds, leading to clumping. The strategy is to use solvents or additives that disrupt these secondary structures.
Solutions
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[6][18] In some cases, a mixture of solvents or the addition of chaotropic salts can be beneficial.[6][10]
-
Disrupting Agents: For on-resin aggregation issues, washing the resin with a solution of 20-30% hexafluoroisopropanol (HFIP) in DCM can help break up aggregates.[19]
Problem 3: Monitoring and Purity Assessment
Accurately determining the success of the coupling and the purity of the final product is critical.
Strategy and Data Interpretation
A combination of qualitative and quantitative methods provides the most complete picture.
Table 1: Comparison of Monitoring Techniques
| Method | Type | Information Provided | Pros | Cons |
| Kaiser Test | Qualitative | Presence/absence of primary amines | Fast, easy, on-resin | Not quantitative, false positives possible |
| RP-HPLC | Quantitative | Purity, presence of byproducts | Quantitative, high resolution | Requires cleavage from resin |
| LC-MS | Quantitative/Qualitative | Purity, molecular weight confirmation | Definitive identification | Requires more complex instrumentation |
Data compiled from various sources and represents typical applications in peptide synthesis.[12][13][14]
Protocol 3: Sample Preparation for HPLC Analysis
-
Resin Sampling: After the coupling reaction and washing, take a small amount of the peptide-resin (5-10 mg).
-
Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 1-2 hours to cleave the peptide from the support.
-
Precipitation: Precipitate the cleaved peptide by adding it to a 10-fold volume of cold diethyl ether.[10]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Analysis: Dry the peptide and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) for injection onto the HPLC system.[10]
Understanding the Chemistry: The Role of the α-Fluoro Group
The fluorine atom at the C-2 position of butanoic acid exerts a powerful inductive electron-withdrawing effect (-I effect).[1][2] This effect has two major consequences for peptide coupling:
-
Increased Acidity: The -I effect stabilizes the carboxylate anion formed upon deprotonation.[1][4] This makes this compound a stronger acid than butanoic acid itself. The closer the electron-withdrawing group is to the carboxyl group, the stronger this effect.[2][20]
-
Deactivation of the Carbonyl Carbon: By pulling electron density away from the carboxylic acid group, the fluorine atom makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophilic attack by the amine.
Caption: Inductive effect of the α-fluoro group.
This dual effect necessitates the use of highly efficient coupling reagents that can generate a very reactive intermediate (like an OAt-ester with HATU) to force the reaction to completion.[21][22][23]
Summary of Recommended Coupling Reagents
The choice of coupling reagent is paramount. Below is a comparison of common options for difficult couplings.
Table 2: Performance of Common Coupling Reagents for Difficult Couplings
| Reagent Class | Example(s) | Reactivity | Racemization Risk | Key Considerations |
| Carbodiimides | DIC, DCC | Low-Moderate | Moderate (suppressed by HOBt) | Often insufficient for this compound.[7] |
| Uronium/Aminium | HATU, HBTU | High-Very High | Very Low (especially HATU) | HATU is generally more reactive and preferred for challenging couplings.[13][24] Avoid excess to prevent guanidinylation.[9] |
| Phosphonium | PyBOP, PyAOP | High | Low | Excellent for hindered couplings; no risk of guanidinylation.[6][8][9] |
Data compiled from various sources and represents typical performance in challenging peptide syntheses.[6][7][8][9][13][24]
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can successfully incorporate this compound and other challenging residues into their target peptides.
References
- 1. quora.com [quora.com]
- 2. What is the effect of electron withdrawing groups on class 12 chemistry CBSE [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ck12.org [ck12.org]
- 5. What is the effect of electron withdrawing groups on the acidity carb - askIITians [askiitians.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. peptide.com [peptide.com]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
- 20. brainly.in [brainly.in]
- 21. HATU - Wikipedia [en.wikipedia.org]
- 22. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 23. benchchem.com [benchchem.com]
- 24. peptide.com [peptide.com]
Technical Support Center: Synthesis of 2-Fluorobutanoic Acid
Welcome to the Technical Support Center for the synthesis of 2-fluorobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine at the α-position of butanoic acid. Here, we move beyond simple protocols to offer in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical experience. Our goal is to empower you to anticipate, diagnose, and resolve common side reactions and challenges encountered during this synthesis.
I. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that can arise during the synthesis of this compound, providing explanations for their occurrence and actionable solutions.
Problem 1: Low Yield of this compound and Formation of Unsaturated Byproducts.
Question: I am attempting to synthesize ethyl 2-fluorobutanoate from ethyl 2-hydroxybutanoate using diethylaminosulfur trifluoride (DAST), but I'm observing a low yield of my desired product and the formation of significant amounts of ethyl crotonate and ethyl 2-butenoate. What is causing this, and how can I minimize these elimination byproducts?
Answer:
The formation of unsaturated esters is a classic side reaction when using DAST or similar deoxyfluorination reagents with secondary alcohols.[1] This occurs due to a competitive elimination pathway (E2 or E1) that competes with the desired nucleophilic substitution (SN2 or SN1).
Causality:
The reaction of the hydroxyl group with DAST forms an intermediate alkoxyaminosulfur difluoride. While the desired pathway involves the displacement of this leaving group by a fluoride ion, basic impurities or the fluoride ion itself can act as a base, abstracting a proton from the adjacent carbon and leading to the formation of a double bond.[1] The stability of the resulting conjugated system in ethyl crotonate further favors this elimination pathway.
Mitigation Strategies:
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly favor the desired substitution pathway.
-
Choice of Fluorinating Agent: Consider using alternative deoxyfluorinating agents that are known to produce fewer elimination side products. Newer reagents like PyFluor or XtalFluor are often better choices for substrates prone to elimination.
-
Use of a Non-coordinating Solvent: Solvents like dichloromethane (DCM) or chloroform are generally preferred over more polar, coordinating solvents like tetrahydrofuran (THF), which can sometimes promote elimination.
-
Addition of a Proton Sponge: In some cases, the addition of a non-nucleophilic base, such as a proton sponge, can help to scavenge any acidic byproducts that might catalyze elimination, without promoting the E2 pathway itself.
Problem 2: Incomplete Hydrolysis of the Ester and Product Purification Challenges.
Question: I have successfully synthesized ethyl 2-fluorobutanoate, but I am struggling with the final hydrolysis step to obtain this compound. My product is contaminated with unreacted ester, and co-distillation seems ineffective. How can I achieve complete hydrolysis and effectively purify my final product?
Answer:
Incomplete hydrolysis is a common issue, often stemming from the reversible nature of acid-catalyzed hydrolysis and the relative stability of the α-fluoroester.
Causality:
Acid-catalyzed hydrolysis of esters is an equilibrium process.[2] To drive the reaction to completion, a large excess of water is required. Additionally, the electron-withdrawing nature of the fluorine atom can slightly decrease the reactivity of the carbonyl group towards nucleophilic attack by water.
Effective Hydrolysis and Purification Protocol:
-
Saponification (Base-Mediated Hydrolysis): A more effective method for complete hydrolysis is saponification, which is an irreversible reaction.[2]
-
Treat the ethyl 2-fluorobutanoate with an excess of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Heat the mixture at reflux until the ester is completely consumed (monitor by TLC or GC).
-
-
Isolation of the Carboxylate Salt:
-
After cooling, the reaction mixture will contain the sodium or potassium salt of this compound and ethanol.
-
Wash the aqueous layer with a non-polar organic solvent like diethyl ether or DCM to remove any unreacted starting material or non-polar impurities.
-
-
Acidification and Extraction:
-
Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of ~1-2. This will protonate the carboxylate salt to form the free this compound.
-
Extract the this compound into an organic solvent such as diethyl ether or ethyl acetate.
-
-
Final Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation.
-
This acid-base extraction procedure effectively separates the acidic product from neutral starting materials and byproducts.[3]
Problem 3: Racemization of the Chiral Center during α-Fluorination.
Question: I am working on an asymmetric synthesis of (S)-2-fluorobutanoic acid starting from a chiral precursor. However, I am observing significant loss of enantiomeric excess after the fluorination step. What is causing this racemization, and how can I preserve the stereochemistry?
Answer:
Racemization during α-fluorination is a significant challenge, particularly when the reaction proceeds through a planar intermediate or under conditions that allow for epimerization of the acidic α-proton.
Causality:
-
Enolate Formation: Many α-fluorination reactions of carbonyl compounds proceed via an enolate or silyl ketene acetal intermediate.[4] These intermediates are planar, and if the fluorinating agent can attack from either face with equal probability, a racemic mixture will be formed.
-
SN1-type Mechanism: If the fluorination proceeds through a carbocationic intermediate (an SN1-type pathway), the planar carbocation can be attacked by the fluoride ion from either side, leading to racemization.[5]
-
Epimerization: The α-proton in the this compound product is acidic and can be removed by a base, leading to the formation of a planar enolate which can then be re-protonated to give a racemic mixture.[6]
Strategies to Control Stereochemistry:
-
Use of Chiral Auxiliaries: Employing a chiral auxiliary can effectively shield one face of the enolate, directing the attack of the electrophilic fluorinating agent to the other face. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.
-
Asymmetric Catalysis: Utilize a chiral catalyst, such as a chiral amine or a chiral metal complex, to create a chiral environment around the substrate and control the facial selectivity of the fluorination reaction.
-
Careful Selection of Reaction Conditions:
-
Base: Use a non-nucleophilic, sterically hindered base to generate the enolate at low temperatures to minimize side reactions.
-
Fluorinating Agent: The choice of fluorinating agent can influence the stereochemical outcome.
-
Work-up: Use a mild, acidic work-up to neutralize the reaction mixture and minimize the risk of base-catalyzed epimerization of the product.
-
| Parameter | Recommendation for Stereocontrol | Rationale |
| Method | Asymmetric catalysis or use of a chiral auxiliary | Provides a chiral environment to direct the fluorination. |
| Temperature | Low temperatures (e.g., -78 °C) | Minimizes racemization and side reactions. |
| Base | Non-nucleophilic, hindered base (e.g., LDA, LiHMDS) | Efficiently forms the enolate without competing reactions. |
| Work-up | Mildly acidic quench (e.g., saturated NH₄Cl) | Neutralizes the base and prevents product epimerization. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic strategies include:
-
α-Fluorination of Butanoic Acid Derivatives: This involves the deprotonation of a butanoic acid ester or amide to form an enolate, which then reacts with an electrophilic fluorinating agent (e.g., Selectfluor®).[4]
-
Nucleophilic Fluorination of α-Hydroxybutanoates: A common starting material is ethyl 2-hydroxybutanoate, which can be converted to ethyl 2-fluorobutanoate using a deoxyfluorinating agent like DAST.[1]
-
From Diethyl 2-Ethyl-2-fluoromalonate: This route involves the hydrolysis and decarboxylation of diethyl 2-ethyl-2-fluoromalonate.[7]
-
From 2-Aminobutanoic Acid: This involves a diazotization reaction in the presence of a fluoride source (e.g., HF-pyridine), though this method can be prone to rearrangements and other side reactions.
Q2: Which fluorinating agent is best for my synthesis?
A2: The choice of fluorinating agent depends on your starting material and the desired reaction conditions.
| Fluorinating Agent | Typical Application | Advantages | Disadvantages |
| DAST | Deoxyfluorination of alcohols | Effective and widely used | Can cause elimination and rearrangements; moisture-sensitive[1] |
| Selectfluor® | Electrophilic fluorination of enolates | Stable, easy to handle solid | Requires formation of an enolate or other nucleophilic species[8] |
| XtalFluor®/PyFluor | Deoxyfluorination of alcohols | Crystalline solids, often give higher yields and fewer side reactions than DAST | More expensive than DAST |
Q3: How can I monitor the progress of my fluorination reaction?
A3: Several techniques can be used:
-
Thin Layer Chromatography (TLC): If the starting material and product have different polarities, TLC is a quick and easy way to monitor the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for monitoring the disappearance of starting material and the appearance of the product, as well as for identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for directly observing the formation of the fluorinated product. You can take an aliquot from the reaction mixture, quench it, and analyze it by ¹⁹F NMR.
Q4: What are the safety precautions for handling fluorinating agents?
A4: Fluorinating agents are reactive and potentially hazardous. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves resistant to the chemicals being used.
-
Many fluorinating agents are moisture-sensitive and can release HF upon contact with water. Handle them under an inert atmosphere (nitrogen or argon) and use dry glassware and solvents.
-
Quench any residual fluorinating agent carefully at the end of the reaction.
III. Experimental Protocols and Visualizations
Protocol 1: Synthesis of Ethyl 2-Fluorobutanoate via Deoxyfluorination of Ethyl 2-Hydroxybutanoate
This protocol is designed to minimize elimination byproducts.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethyl 2-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Reaction:
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure ethyl 2-fluorobutanoate.
-
Diagram 1: Competing Reaction Pathways in Deoxyfluorination
This diagram illustrates the desired SN2 pathway versus the undesired E2 elimination pathway.
IV. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Fluorobutanoic Acid
Welcome to the technical support center for the purification of 2-fluorobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important fluorinated building block. The introduction of a fluorine atom significantly alters the physicochemical properties of butanoic acid, presenting unique challenges and opportunities in its purification.[1] This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve high purity of your target compound.
Part 1: Pre-Purification Diagnostics & Characterization
A successful purification begins with a thorough understanding of your crude reaction mixture. This section addresses the critical first steps of identifying what you have and planning your strategy accordingly.
Q1: What are the most common impurities I should expect when synthesizing this compound, and how do they arise?
Answer: The impurities in your crude product are almost entirely dependent on your synthetic route. The most common laboratory-scale synthesis involves the fluorination of a 2-hydroxybutanoic acid precursor or its ester.
-
Unreacted Starting Material (2-Hydroxybutanoic acid): Incomplete fluorination is common. This is a polar, hydrophilic impurity that can complicate purification due to its affinity for aqueous phases and its own acidity.
-
Elimination Byproduct (Crotonic Acid): Fluorinating agents, particularly sulfonyl fluorides or reagents like DAST (diethylaminosulfur trifluoride), can promote the elimination of water from the 2-hydroxybutanoic acid precursor, leading to the formation of crotonic acid (trans-2-butenoic acid).[2][3][4][5]
-
Solvent and Reagent-Derived Impurities: Residual high-boiling solvents (e.g., DMF, DMSO) and byproducts from the fluorinating agent itself can be present.
-
Diastereomers or Bis-alkylated Products: In certain synthesis pathways, such as those involving alkylation, the formation of minor diastereomers or bis-alkylated byproducts can occur.[6]
Understanding these potential byproducts is the first step in designing a rational purification scheme.
Q2: What initial analytical techniques should I use to assess the purity of my crude product?
Answer: A multi-technique approach is essential for a comprehensive assessment.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for analyzing fluorinated compounds.[7][8] It provides a clean spectrum where each unique fluorine environment gives a distinct signal.[9] You can quickly determine the ratio of your desired product to any fluorine-containing byproducts.[10][11]
-
¹H NMR Spectroscopy: While more complex than ¹⁹F NMR, the proton NMR will reveal the presence of non-fluorinated impurities like unreacted starting material, crotonic acid, and residual solvents.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for identifying volatile impurities. Carboxylic acids can be challenging for GC-MS, so derivatization to their more volatile methyl or ethyl esters is often recommended for better peak shape and resolution.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly effective for separating polar, non-volatile compounds like carboxylic acids without derivatization.[12][13]
Q3: How can I use ¹⁹F NMR to identify my product and key byproducts?
Answer: ¹⁹F NMR is exceptionally useful due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which minimizes signal overlap.[8][9]
-
Product Signal: The fluorine atom in this compound is on a chiral center adjacent to a carbonyl group and a methylene group. You should expect a complex multiplet due to coupling with the protons on the adjacent carbons (C2 and C3).
-
Byproduct Signals: Other fluorinated byproducts will have distinct chemical shifts. For example, if over-fluorination or rearrangement occurs, the new fluorine environments will be readily apparent.
-
Integration: The relative integrals of the signals in the ¹⁹F NMR spectrum correspond directly to the molar ratio of the different fluorine-containing species in your mixture, providing a quantitative assessment of purity.[10]
Part 2: Troubleshooting Purification Strategies
This section tackles common problems encountered during the purification of this compound, providing explanations for why these issues occur and offering practical solutions.
Physicochemical Data for Purification Design
To effectively troubleshoot, a clear understanding of the physical properties of the key components is necessary.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa |
| This compound | 106.10[14][15] | 95 @ 40 Torr[14], ~174 @ 760 mmHg (est.)[16] | N/A | ~2.5-3.0 (est.) |
| 2-Hydroxybutanoic Acid | 104.10[17][18] | 106-108 @ 25 Torr[18], ~238 @ 760 mmHg[17] | 44.2[18][19] | ~3.83 |
| Crotonic Acid | 86.09[2] | 185-189 @ 760 mmHg[2][4][20] | 70-73[2] | 4.82[3] |
Focus on Distillation
Q4: My fractional distillation is not effectively separating this compound from 2-hydroxybutanoic acid. What should I do?
Answer: This is a common and challenging separation because their boiling points are relatively close at atmospheric pressure, and both are polar molecules capable of hydrogen bonding.
The Underlying Cause: Simple distillation is often insufficient when boiling points are less than 70-100°C apart.[21] Fractional distillation, which provides multiple theoretical plates for vaporization-condensation cycles, is necessary.[21][22][23] However, success depends on optimizing several parameters.
Troubleshooting Steps:
-
Switch to Vacuum Distillation: Lowering the pressure significantly reduces the boiling points of both compounds, often increasing the relative volatility between them. This is the single most effective change you can make. For example, this compound boils at 95°C at 40 Torr, while 2-hydroxybutanoic acid boils at 106-108°C at 25 Torr.[14][18] This larger difference at reduced pressure makes separation more feasible.
-
Increase Column Efficiency:
-
Use a Vigreux Column: If you are not already, insert a Vigreux column between your distillation flask and the condenser. This provides a larger surface area for repeated condensation-vaporization cycles.[24]
-
Use a Packed Column: For even greater efficiency, use a column packed with inert material like Raschig rings or metal sponges. This dramatically increases the number of theoretical plates.
-
-
Optimize the Distillation Rate: A slow, steady distillation rate is crucial.[24] A rate of approximately 1-2 drops per second for the collected distillate is ideal. If you heat the mixture too quickly, you lose the equilibrium needed for effective separation, and the vapor composition will resemble that of a simple distillation.
-
Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to maintain the temperature gradient from bottom to top.[22][24] This prevents premature condensation of the vapor (refluxing) due to drafts in the fume hood.
Focus on Liquid-Liquid Extraction
Q5: I'm struggling with emulsion formation during the acidic/basic extraction workup. How can I resolve this?
Answer: Emulsions are common when extracting acidic compounds, especially when using a strong base, due to the formation of soap-like carboxylate salts that stabilize the interface between the organic and aqueous layers.
The Underlying Cause: The sodium salt of this compound acts as a surfactant. Vigorous shaking of the separatory funnel increases the surface area between the two immiscible liquids, allowing this surfactant to form a stable colloidal suspension (an emulsion).
Troubleshooting Steps:
-
Use a Weaker Base: Instead of a strong base like sodium hydroxide (NaOH), use a saturated solution of sodium bicarbonate (NaHCO₃).[25][26] this compound (pKa ~2.5-3.0) is a strong enough acid to be deprotonated by the weaker bicarbonate base, while many other less acidic byproducts might not be.[27] This often leads to cleaner separations.[28]
-
Reduce Agitation: Do not shake the separatory funnel vigorously. Instead, gently invert the funnel 5-10 times, venting frequently. This is usually sufficient to facilitate the acid-base reaction without creating a stable emulsion.
-
Break the Emulsion: If an emulsion has already formed:
-
Add Brine: Introduce a small amount of saturated sodium chloride (NaCl) solution. The increased ionic strength of the aqueous layer helps to break up the emulsion by "salting out" the organic components.
-
Gentle Swirling: Place the funnel on a ring stand and gently swirl the contents. Sometimes, time and gentle agitation are all that is needed.
-
Filtration: In stubborn cases, passing the emulsified layer through a pad of Celite or glass wool can help break the suspension.
-
Focus on Chromatography
Q6: My product is streaking badly on the silica gel column. What causes this and how can I fix it?
Answer: Tailing or streaking of carboxylic acids on silica gel is a classic problem in normal-phase chromatography.
The Underlying Cause: Silica gel has a slightly acidic surface (due to silanol groups, Si-OH), but it can also have basic impurities. The primary issue is the strong polar interaction between the carboxylic acid group of your product and the polar stationary phase. The product adsorbs very strongly and does not elute cleanly, leading to a long "tail" instead of a sharp peak.
Troubleshooting Steps:
-
Acidify the Mobile Phase: This is the most common and effective solution. Add a small amount (0.1% to 1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes). The added acid protonates the silica surface and ensures your this compound remains fully protonated, reducing the strong ionic interactions and leading to much sharper peaks.[29]
-
Use a Different Stationary Phase:
-
Reverse-Phase (C18): For highly polar compounds, reverse-phase chromatography can be very effective.[30] You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of acid (like TFA or formic acid) to suppress ionization.[31]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is another excellent option for polar compounds. It uses a polar stationary phase (like diol or amine-functionalized silica) with a relatively nonpolar mobile phase containing a small amount of a polar solvent (like water).[12][30][31]
-
-
Increase Eluent Polarity Drastically: If you must use silica, sometimes a much more polar solvent system (e.g., dichloromethane/methanol) can overcome the strong adsorption, but acidifying the eluent is generally the preferred method for good peak shape.
Part 3: Protocols & Visual Guides
Protocol 1: Robust Acid-Base Extraction Workflow
This protocol is designed to separate this compound from neutral or less acidic impurities like crotonic acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate, ~50 mL for 1-5 g of crude product) in a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, and gently invert it 5-10 times, venting after each inversion to release the CO₂ gas that is generated.[26]
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound. Drain this aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add another portion of saturated NaHCO₃ solution to the organic layer, repeat the gentle mixing, and combine the aqueous layers.
-
Backwash (Optional): Wash the combined aqueous layers with a small portion of fresh diethyl ether to remove any trapped neutral impurities. Discard this ether wash.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly and carefully add concentrated HCl (or 3M HCl) dropwise with stirring until the pH of the solution is ~1 (test with pH paper).[32] The this compound will precipitate or form an oil.
-
Final Extraction: Extract the acidified aqueous solution three times with fresh diethyl ether or dichloromethane.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Visual Guide 1: Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting a purification method based on initial analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Crotonic acid - Wikipedia [en.wikipedia.org]
- 3. Crotonic Acid [drugfuture.com]
- 4. trans-crotonic acid [stenutz.eu]
- 5. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]
- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | CAS#:433-44-3 | Chemsrc [chemsrc.com]
- 17. 2-Hydroxybutanoic acid | CAS#:103404-58-6 | Chemsrc [chemsrc.com]
- 18. CAS Common Chemistry [commonchemistry.cas.org]
- 19. 2-hydroxybutanoic acid [stenutz.eu]
- 20. Page loading... [guidechem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Purification [chem.rochester.edu]
- 25. people.chem.umass.edu [people.chem.umass.edu]
- 26. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. benchchem.com [benchchem.com]
- 30. biotage.com [biotage.com]
- 31. labex.hu [labex.hu]
- 32. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Enantioselective Synthesis of 2-Fluorobutanoic Acid
Welcome to the technical support center for the enantioselective synthesis of 2-fluorobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields and enantioselectivity.
Introduction
The incorporation of fluorine into organic molecules can dramatically alter their biological properties, making chiral fluorinated compounds like this compound valuable building blocks in pharmaceutical and agrochemical development.[1][2] However, achieving high yield and enantioselectivity in their synthesis presents significant challenges. This guide addresses common issues encountered during the synthesis, drawing on established methodologies and expert insights to provide practical solutions.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Low overall yield of this compound.
Q: My reaction is resulting in a low overall yield of the desired this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup and purification. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials and Reagents: Ensure the purity of your starting butanoic acid derivative and fluorinating agent. Impurities can interfere with the catalyst and lead to side reactions. It's a crucial factor that can significantly impact the outcome.
-
Reaction Conditions:
-
Temperature: Have you optimized the reaction temperature? Some fluorination reactions are highly sensitive to temperature fluctuations. Try running the reaction at a lower temperature to minimize side product formation or a higher temperature if the reaction is sluggish.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). The reaction may not be running to completion, or prolonged reaction times could be leading to product degradation.
-
Solvent: The choice of solvent is critical. A solvent that does not fully dissolve the reactants or catalyst can lead to a heterogeneous mixture and poor reaction kinetics.[3] Consider screening a range of solvents with varying polarities.
-
-
Work-up and Purification:
-
Extraction: Significant product loss can occur during aqueous workups. Ensure you are using the appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
-
Purification Method: Column chromatography is often necessary but can also lead to yield loss. Consider alternative purification methods like recrystallization or distillation if applicable to your product's properties. Leaving a recrystallization solution in a cold environment (fridge/freezer) for an extended period can often improve crystal formation and yield.[4]
-
-
Side Reactions: Be aware of potential side reactions, such as elimination or rearrangement, which can consume your starting material and reduce the yield of the desired product.[5]
Issue 2: Poor enantioselectivity (low enantiomeric excess, ee).
Q: I'm obtaining the this compound, but the enantiomeric excess (ee) is consistently low. What factors influence enantioselectivity and how can I improve it?
A: Achieving high enantioselectivity is the cornerstone of this synthesis. Low ee is a common hurdle and can be addressed by focusing on the chiral catalyst and reaction conditions.
-
Catalyst Selection and Integrity:
-
Catalyst Choice: The choice of a chiral catalyst is paramount. Different catalyst systems (e.g., Lewis acids, organocatalysts, transition metal complexes) exhibit varying efficiencies for specific substrates. It may be necessary to screen a variety of catalysts to find the optimal one for your system. Chiral bifunctional phase transfer catalysts have shown high enantioselectivities in asymmetric fluorination of β-keto esters.[6]
-
Catalyst Loading: Ensure you are using the optimal catalyst loading. Too little catalyst can result in a slow and unselective reaction, while too much can sometimes lead to the formation of undesired byproducts.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure your reagents and solvents are anhydrous and free of impurities that could poison the catalyst.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereochemical outcomes.[7] Screening different solvents is a crucial step in optimization.
-
Additives: In some cases, the addition of a co-catalyst or an additive can significantly improve enantioselectivity.[7]
-
Issue 3: Difficulty in separating the enantiomers.
Q: I have a racemic or low-ee mixture of this compound. What are the recommended methods for chiral resolution?
A: If you are unable to achieve high enantioselectivity directly through synthesis, chiral resolution of the racemic mixture is a viable alternative.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers on an analytical and preparative scale.
-
Diastereomeric Salt Formation: React the racemic acid with a chiral base to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with an acid.
-
Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral catalysts used for the enantioselective fluorination of carboxylic acid derivatives?
A1: A variety of catalytic systems have been developed for enantioselective fluorination.[2] Some of the most prominent classes include:
-
Chiral Lewis Acids: Complexes of metals like titanium, copper, and palladium with chiral ligands are frequently used to activate the substrate and control the stereochemistry of the fluorination.[8][9]
-
Organocatalysts: Chiral amines and phosphoric acids have emerged as powerful organocatalysts for asymmetric fluorination reactions.[7][10]
-
Phase-Transfer Catalysts: Chiral phase-transfer catalysts are effective in promoting fluorination under biphasic conditions, often with high enantioselectivity.[1][6]
Q2: What are the advantages and disadvantages of electrophilic vs. nucleophilic fluorinating agents?
A2: The choice between an electrophilic or nucleophilic fluorinating agent depends on the reaction mechanism and the nature of the substrate.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These reagents deliver a "F+" equivalent and are commonly used in conjunction with chiral catalysts that generate a chiral enolate or enamine intermediate. They are generally stable and commercially available but can sometimes be expensive.
-
Nucleophilic Fluorinating Agents (e.g., BF₃·Et₂O, KF): These reagents deliver a "F-" equivalent. Asymmetric nucleophilic fluorination can be more challenging to control stereochemically but offers an alternative pathway.[11] Recent advances have shown promise in using reagents like BF₃·Et₂O with chiral catalysts.[11]
Q3: How can I effectively monitor the progress of my enantioselective fluorination reaction?
A3: Proper reaction monitoring is crucial for optimizing yield and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantitatively monitor the reaction progress and, with a chiral column, can also determine the enantiomeric excess of the product at different time points.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the conversion of the starting material to the fluorinated product.
Q4: Are there any specific safety precautions I should take when working with fluorinating agents?
A4: Yes, working with fluorinating agents requires strict adherence to safety protocols.
-
Many fluorinating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Be aware of the specific hazards of the reagent you are using by consulting its Safety Data Sheet (SDS). For example, this compound itself is a combustible liquid and can cause severe skin burns and eye damage.[12]
-
Quench any unreacted fluorinating agent carefully according to established procedures.
Section 3: Data and Protocols
Comparison of Catalyst Systems for Enantioselective Fluorination
The following table summarizes representative data for different catalytic systems used in asymmetric fluorination reactions, providing a comparative overview of their effectiveness.
| Catalyst Type | Fluorinating Agent | Substrate Type | Typical Yield (%) | Typical ee (%) | Reference |
| Chiral Lewis Acid (Ni-DBFOX) | NFSI | β-ketoesters | High | 93-99 | [9] |
| Organocatalyst (Chiral Amine) | NFSI | α-branched aldehydes | High | up to 90 | [7] |
| Phase-Transfer Catalyst | Selectfluor | Alkenes with carboxylic acids | Good | High | [1] |
| Chiral Palladium Complex | NFSI | β-ketoamides | High | up to 97 | [8] |
General Experimental Protocol for Organocatalyzed Enantioselective Fluorination
This protocol provides a general guideline. Specific conditions should be optimized for your particular substrate and catalyst.
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of inert gas (e.g., nitrogen or argon). Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: To a flame-dried round-bottom flask, add the chiral organocatalyst (e.g., 10 mol%).
-
Addition of Reactants: Dissolve the butanoic acid derivative (1.0 eq) in the optimized solvent and add it to the reaction flask. Stir the solution for a few minutes.
-
Initiation: Add the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq) portion-wise to the reaction mixture at the optimized temperature (e.g., 0 °C or -20 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.
Section 4: Visualizing the Workflow
Diagram of a Typical Enantioselective Fluorination Workflow
The following diagram illustrates the key steps in a typical experimental workflow for enantioselective fluorination.
Caption: A typical experimental workflow for enantioselective fluorination.
Logical Relationship of Factors Affecting Enantioselectivity
This diagram illustrates the interplay of key factors that determine the enantiomeric excess of the final product.
Caption: Key factors influencing the enantioselectivity of the reaction.
References
- 1. Asymmetric Fluorofunctionalizations with Carboxylate‐Based Phase‐Transfer Catalysts | Semantic Scholar [semanticscholar.org]
- 2. organicreactions.org [organicreactions.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. reddit.com [reddit.com]
- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 6. Chiral bifunctional phase transfer catalysts for asymmetric fluorination of β-keto esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03486H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Fluorobutanoic Acid Production
Welcome to the technical support center for the scalable synthesis of 2-fluorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from lab-scale experiments to pilot and industrial-scale production. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical engineering principles and practical field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the scale-up of this compound synthesis, providing concise answers and foundational knowledge.
1. What are the primary synthesis routes for this compound suitable for scaling?
Several synthetic strategies can be employed for the production of this compound. The choice of route for large-scale production often depends on factors like raw material cost, safety, and desired stereochemistry. A common and scalable approach involves the α-fluorination of a butanoic acid derivative. One such method is the hydrolysis of a 2-fluoro-2-ethyl-1,3-diethyl ester of propanedioic acid using a strong acid like hydrochloric acid[1][2]. Electrophilic fluorination of ketene silyl acetals derived from butanoic acid esters using reagents like Selectfluor® is another viable, albeit potentially more expensive, route that can offer high yields and is amenable to producing α-fluoro derivatives of branched carboxylic acids[3][4].
2. What are the main safety concerns when scaling up production?
The primary safety concerns revolve around the hazardous nature of both the final product and the reagents used. This compound is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation[5]. Fluorinating agents, especially elemental fluorine, are highly reactive and toxic, necessitating specialized handling procedures and equipment[6]. The corrosiveness of reagents like hydrogen fluoride (HF) also requires the use of compatible materials for reactors and transfer lines, such as high-nickel alloys[6].
3. How does the choice of reactor impact the scalability of the synthesis?
The choice of reactor is critical for a successful and safe scale-up. Traditional batch reactors can be challenging to use for large-scale fluorination reactions due to poor heat transfer, which can lead to localized hotspots and an increase in unwanted side reactions[6][7][8]. Continuous flow reactors, on the other hand, offer significant advantages for hazardous reactions like fluorination. Their high surface-area-to-volume ratio allows for superior heat and mass transfer, leading to better temperature control, improved reaction selectivity, and enhanced safety[6][9][10].
4. What are the key parameters to monitor during a scaled-up reaction?
Consistent product quality and yield at scale depend on rigorous process monitoring. Key parameters include:
-
Temperature: Crucial for controlling reaction kinetics and minimizing byproduct formation.
-
Pressure: Important for reactions involving gaseous reagents.
-
Reagent addition rate: A controlled addition rate is essential to manage the reaction exotherm.
-
Mixing speed (in batch reactors): Adequate mixing ensures homogeneity and efficient heat transfer.
-
pH: Particularly important during workup and purification steps.
5. What are the common impurities encountered in large-scale synthesis?
Impurities in the final product can arise from various sources, including the raw materials and side reactions during the synthesis. Common impurities may include unreacted starting materials, over-fluorinated byproducts, and isomers of the desired product. The quality of raw materials, such as the presence of contaminants, can significantly impact the purity of the final product[11][12].
6. What are the recommended analytical techniques for quality control?
A robust analytical methodology is essential for ensuring the purity and quality of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful techniques for identifying and quantifying the main product and any impurities. Ion chromatography can also be a suitable technique for analyzing organic acids and their impurities[8].
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of this compound production.
Issue 1: Low Yield Upon Scale-Up
Symptoms: The reaction yield is significantly lower at a larger scale compared to laboratory experiments.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Heat Transfer | Fluorination reactions are often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. This can cause localized overheating, promoting side reactions and decomposition of the product.[6][7][8] | - Implement more efficient cooling systems (e.g., jacketed reactors with a high-flow-rate thermal fluid).- Consider using a continuous flow reactor for superior heat transfer.[6][9][10]- Slow down the addition rate of the fluorinating agent to better control the exotherm. |
| Inefficient Mixing | In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized high concentrations of reactants, which can result in the formation of byproducts.[7][8][13] | - Optimize the agitator design and speed to ensure thorough mixing.- For multi-phase reactions, ensure adequate dispersion of the phases. |
| Raw Material Quality | The quality and purity of starting materials can have a more pronounced effect on yield at a larger scale.[11][12] | - Implement stringent quality control checks for all incoming raw materials.- Ensure that the purity of starting materials is consistent across batches. |
Issue 2: Inconsistent Product Purity
Symptoms: The purity of the final product varies significantly between batches.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Side Reactions | Uncontrolled reaction conditions, particularly temperature fluctuations, can lead to the formation of various byproducts. | - Re-optimize reaction parameters such as temperature, pressure, and reaction time for the larger scale using methodologies like Response Surface Methodology (RSM).[14]- Ensure consistent and precise control over all critical process parameters. |
| Incomplete Reactions | Insufficient reaction time or inadequate mixing can lead to the presence of unreacted starting materials in the final product. | - Increase the reaction time or improve mixing efficiency.- Monitor the reaction progress using in-process analytical techniques (e.g., GC, HPLC) to determine the optimal reaction endpoint. |
| Purification Inefficiencies | The purification method (e.g., crystallization, distillation) may not be as effective at a larger scale. | - Re-evaluate and optimize the purification protocol. This may involve adjusting solvent ratios, cooling rates for crystallization, or vacuum levels for distillation.- Consider alternative purification techniques if the current method is not scalable. |
Issue 3: Safety Incidents or Concerns
Symptoms: Issues such as pressure buildup, unexpected temperature spikes, or corrosion of equipment.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Runaway Reaction | Poor heat removal can lead to an uncontrolled increase in the reaction rate and temperature. | - Implement a robust process safety management system, including emergency shutdown procedures.- Ensure the cooling system is adequately sized for the heat load of the reaction.- Utilize continuous flow reactors to minimize the reaction volume at any given time, thereby reducing the risk of a thermal runaway.[6][9][10] |
| Equipment Corrosion | The use of highly corrosive reagents like HF can degrade equipment that is not made of compatible materials.[6] | - Use reactors and transfer lines constructed from corrosion-resistant materials, such as high-nickel alloys (e.g., Hastelloy, Inconel).[6]- Regularly inspect equipment for signs of corrosion. |
| Handling of Hazardous Materials | Improper handling of toxic and corrosive materials poses a significant risk to personnel. | - Ensure all personnel are thoroughly trained on the hazards of the chemicals being used and the proper personal protective equipment (PPE) to wear.- Implement closed-system transfers for hazardous reagents where possible. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Scale-Up of this compound Synthesis
This protocol outlines a general approach to scaling up the synthesis of this compound from an ester precursor via electrophilic fluorination.
-
Process Hazard Analysis (PHA): Before any scale-up activities, conduct a thorough PHA to identify potential hazards and implement appropriate control measures.
-
Equipment Selection and Preparation:
-
Select a reactor of appropriate size and material of construction (e.g., glass-lined or Hastelloy).
-
Ensure the reactor is clean, dry, and inerted with nitrogen or argon.
-
Verify the functionality of all safety features, including pressure relief valves and emergency cooling systems.
-
-
Reaction Setup:
-
Charge the reactor with the butanoic acid ester and a suitable solvent.
-
Cool the reactor to the desired temperature using a circulating chiller.
-
-
Reagent Addition:
-
Slowly add the fluorinating agent (e.g., Selectfluor®) solution to the reactor at a controlled rate to maintain the desired reaction temperature.
-
Monitor the reaction temperature and pressure continuously.
-
-
Reaction Monitoring:
-
Take periodic samples to monitor the progress of the reaction by GC or HPLC.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, quench the reaction mixture with a suitable quenching agent.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent.
-
-
Purification:
-
Purify the crude product by distillation or crystallization.
-
For crystallization, carefully select the solvent system and control the cooling rate to obtain a high-purity product.
-
-
Drying and Packaging:
-
Dry the purified product under vacuum.
-
Package the final product in appropriate containers for storage.
-
Diagrams
Diagram 1: Troubleshooting Logic for Low Yield
References
- 1. The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sravathi.com [sravathi.com]
- 7. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 8. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 9. mepi.fr [mepi.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. e-journal.citakonsultindo.or.id [e-journal.citakonsultindo.or.id]
- 12. mdpi.com [mdpi.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. researchgate.net [researchgate.net]
stability of 2-fluorobutanoic acid under different storage conditions
Welcome to the technical support center for 2-fluorobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various storage and experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction to this compound Stability
This compound (CAS RN: 433-44-3) is a halogenated carboxylic acid with a molecular structure that presents unique stability considerations.[1][2] The presence of the electronegative fluorine atom on the alpha-carbon significantly influences the compound's reactivity and acidity.[3] Understanding its stability profile is critical for its proper handling, storage, and use in sensitive applications such as pharmaceutical development and complex organic synthesis. This guide will delve into the potential degradation pathways, recommended storage conditions, and analytical methodologies for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound?
A1: The primary stability concerns for this compound revolve around its potential for hydrolysis, thermal decomposition, and photodegradation. As a carboxylic acid, it can undergo reactions typical of this functional group. Additionally, the carbon-fluorine bond, while generally strong, can be susceptible to elimination reactions under certain conditions, potentially leading to the formation of unsaturated byproducts and hydrofluoric acid (HF). The compound is also classified as a combustible liquid and can cause severe skin burns and eye damage, necessitating careful handling.[1]
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed, chemically resistant container, preferably made of amber glass to protect it from light.[4] The storage area should be cool, dry, and well-ventilated. To prevent potential degradation from atmospheric moisture, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended, as it is noted to be hygroscopic.[4] The recommended storage temperature should be in accordance with the supplier's product label.[4]
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
A4: The potential for photodegradation exists for many organic molecules. While specific photostability data for this compound is limited, it is a prudent practice to protect it from light, especially UV light, during storage and handling to prevent any potential light-induced degradation.[4] Studies on other haloacetic acids have shown that they can undergo photodegradation, suggesting that this compound may also be susceptible.[5]
Q5: What are the likely degradation products of this compound?
A5: Based on the structure of this compound, potential degradation pathways could lead to the following products:
-
Decarboxylation Products: Under thermal stress, decarboxylation (loss of CO2) could occur, although this is more common for β-keto acids.[6][7][8][9]
-
Elimination Products: Elimination of hydrogen fluoride (HF) could lead to the formation of 2-butenoic acid. This is a plausible pathway, especially at elevated temperatures.
-
Hydrolysis Products: While the C-F bond is strong, under harsh conditions, hydrolysis could potentially lead to the formation of 2-hydroxybutanoic acid.
It is essential to perform forced degradation studies to identify the specific degradation products relevant to your experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram (HPLC/GC) | Degradation of this compound. | 1. Verify the age and storage conditions of your this compound stock. 2. Perform a forced degradation study (see protocol below) to identify potential degradation products and confirm their retention times. 3. Ensure the mobile phase/solvent is compatible and does not induce degradation. |
| Inconsistent assay results | Instability of the compound in the sample matrix or during the analytical procedure. | 1. Assess the stability of this compound in your specific sample diluent and over the duration of the analysis. 2. Consider using a stabilizing agent if degradation is observed. 3. Ensure the analytical method is stability-indicating. |
| Change in physical appearance (e.g., color, clarity) | Significant degradation or contamination. | 1. Do not use the material. 2. Obtain a new, certified batch of this compound. 3. Review handling and storage procedures to prevent future occurrences. |
| pH drift in buffered solutions containing this compound | Potential degradation leading to the formation of acidic byproducts (e.g., HF). | 1. Monitor the pH of your solution over time. 2. Analyze the sample for the presence of fluoride ions using an ion-selective electrode or ion chromatography. 3. Consider using a more robust buffer system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.[10][11][12][13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound or the stock solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm and/or a cool white fluorescent lamp) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze the stressed samples and an unstressed control sample using a suitable analytical method (e.g., HPLC-UV, LC-MS, GC-MS, or ¹⁹F NMR).
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
4. Data Evaluation:
-
Compare the chromatograms/spectra of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
A stability-indicating method is one that can resolve the parent compound from all significant degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm), as butanoic acid has no strong chromophore.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Protocol 3: GC-MS Analysis with Derivatization
For volatile and semi-volatile degradation products, GC-MS can be a powerful tool. Derivatization is often necessary for carboxylic acids to improve their chromatographic properties.
1. Derivatization Reagent:
-
Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., isobutyl chloroformate).[15][16][17][18]
2. Derivatization Procedure (Example with Isobutyl Chloroformate):
-
Evaporate the solvent from the sample.
-
Add a solution of isobutyl chloroformate in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., pyridine).
-
Heat the mixture to complete the reaction.
-
Extract the derivatized analyte into an organic solvent (e.g., hexane).
-
Analyze the organic layer by GC-MS.
3. GC-MS Conditions:
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: Optimize the temperature gradient to achieve good separation of the derivatized analyte and potential degradation products.
-
MS Detection: Use full scan mode to identify unknown degradation products and selected ion monitoring (SIM) mode for quantification.
Data Summary and Visualization
Table 1: Summary of Potential Stability Issues and Recommended Actions
| Condition | Potential Degradation Pathway | Recommended Mitigation | Analytical Monitoring Technique |
| Elevated Temperature | Decarboxylation, Elimination of HF | Store at recommended cool temperatures. Avoid prolonged exposure to heat. | GC-MS, HPLC, ¹⁹F NMR |
| High/Low pH | Hydrolysis, Elimination of HF | Maintain solutions within a neutral to slightly acidic pH range. Conduct pH stability studies for specific applications. | HPLC, LC-MS, Ion Chromatography (for F⁻) |
| Light Exposure | Photodegradation | Store in amber glass containers or protect from light.[4] | HPLC-UV, LC-MS |
| Moisture | Hydrolysis | Store in a desiccator or under an inert atmosphere.[4] Use anhydrous solvents where possible. | Karl Fischer titration, HPLC |
| Oxidizing Agents | Oxidation of the alkyl chain | Avoid contact with strong oxidizing agents. | LC-MS |
DOT Script for Stability Testing Workflow
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is a critical parameter that requires careful consideration in research and development. While it is stable under recommended storage conditions, it is susceptible to degradation under stress conditions such as elevated temperature, extreme pH, and potentially light. A thorough understanding of its stability profile, achieved through systematic forced degradation studies and the use of appropriate analytical techniques, is essential for ensuring the reliability of experimental data and the quality of final products. This guide provides a comprehensive framework for addressing the stability challenges associated with this compound.
References
- 1. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. brainly.in [brainly.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Photodegradation of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijrpp.com [ijrpp.com]
- 14. pharmasm.com [pharmasm.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. d-nb.info [d-nb.info]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 2-Fluorobutanoic Acid Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions involving 2-fluorobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and electronically modified carboxylic acid. Here, you will find a curated collection of frequently asked questions (FAQs) and in-depth troubleshooting guides presented in a practical question-and-answer format.
The presence of a fluorine atom at the α-position of butanoic acid introduces unique electronic effects and steric considerations that can significantly impact the efficiency of amide bond formation. This guide provides a systematic approach to identifying and resolving common issues, leading to improved reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Setup and Reagent Selection
Question 1: My standard coupling protocol with DCC/DIC is resulting in very low yields for this compound. What is the primary reason for this, and what should I do?
Answer: Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically demanding carboxylic acids like this compound.[1][2] The fluorine atom, while not excessively large, contributes to steric bulk around the carbonyl group, hindering the approach of the amine nucleophile.[1][2]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: It is highly recommended to employ more powerful in-situ activating reagents.[1]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[1][2] HATU is often considered one of the most efficient due to the formation of a highly reactive OAt ester.[2]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for challenging couplings.[1][2] PyAOP is particularly effective for sterically hindered and N-methylated amino acids.[2]
-
-
Consider Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][2] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]
Question 2: I'm still observing low yields even after switching to HATU. What other factors in my reaction setup should I investigate?
Answer: If a powerful coupling reagent like HATU is not providing the desired yield, the issue may lie with other critical reaction parameters such as the choice of base, solvent, or potential side reactions.
Troubleshooting Workflow:
References
Technical Support Center: Navigating the Purity of 2-Fluorobutanoic Acid
Welcome to the technical support center for 2-fluorobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The purity of this reagent is paramount for the accuracy and reproducibility of your results. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues related to impurities that may be present in commercial batches of this compound.
The Critical Role of Purity in Your Research
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules and materials. The presence of even minor impurities can have significant consequences, leading to a range of issues from ambiguous analytical results to the formation of unintended byproducts in complex synthetic schemes. Understanding the potential impurities and how to identify them is a critical aspect of robust scientific research.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in commercial this compound?
Impurities in commercial this compound can generally be classified into three categories:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. Their presence and concentration can vary depending on the synthetic route employed by the manufacturer. Common synthesis pathways for alpha-fluoro carboxylic acids can sometimes lead to side reactions.[1]
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present. For example, if the synthesis starts from butanoic acid, traces of it might remain.
-
Positional Isomers: In some fluorination reactions, the fluorine atom may be introduced at a different position on the carbon chain, leading to the formation of isomers such as 3-fluorobutanoic acid and 4-fluorobutanoic acid.[2]
-
Over-fluorinated or Under-fluorinated Species: The fluorination process might not be perfectly selective, potentially resulting in molecules with more than one fluorine atom or no fluorine atom at all.
-
Byproducts of Fluorination: The reagents used for fluorination can lead to the formation of various byproducts. For instance, deoxyfluorination reactions can sometimes produce elimination byproducts.[3]
-
-
Degradation Products: this compound, like many organic molecules, can degrade over time, especially if not stored under optimal conditions. Exposure to heat, light, or moisture can initiate degradation pathways.
-
Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed and can persist in the final product. The specific solvents will depend on the manufacturer's process.
Q2: How can I detect these impurities in my sample?
A multi-technique analytical approach is recommended for a comprehensive impurity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For carboxylic acids, derivatization may be necessary to improve peak shape and volatility.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation and quantification of non-volatile impurities and isomers. The choice of column and mobile phase is critical for achieving good separation.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the main component and any impurities present. Quantitative NMR (qNMR) can be used to determine the purity of the sample without the need for a reference standard of the impurity itself.[6]
Q3: What are the potential impacts of these impurities on my experiments?
The impact of impurities can range from minor annoyances to catastrophic experimental failure:
-
Inaccurate Quantification: The presence of impurities can lead to incorrect measurements of the concentration of this compound, affecting reaction stoichiometry and yield calculations.
-
Side Reactions: Impurities can participate in unintended side reactions, leading to the formation of unexpected byproducts and complicating the purification of the desired product.
-
Altered Biological Activity: In drug discovery and development, impurities can exhibit their own biological activity or interfere with the activity of the target molecule, leading to misleading results in biological assays.
-
Poor Crystallization and Physical Properties: Impurities can inhibit or alter the crystallization process of downstream products and affect their physical properties, such as melting point and solubility.
Q4: What are the recommended storage conditions to prevent degradation?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. For long-term storage, refrigeration is recommended.
Q5: How can I purify my this compound sample?
If you suspect your this compound is impure, several purification techniques can be employed:
-
Distillation: For volatile impurities, fractional distillation can be an effective method of purification.
-
Recrystallization: If the this compound is a solid at room temperature or forms a stable salt, recrystallization can be a powerful technique for removing impurities.
-
Preparative Chromatography: For challenging separations, preparative HPLC or column chromatography can be used to isolate the pure compound.
Troubleshooting Guide
If you are experiencing unexpected results in your experiments and suspect that the purity of your this compound may be the cause, follow this troubleshooting workflow.
Caption: A workflow for troubleshooting experiments where the purity of this compound is a concern.
Analytical Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This protocol is designed for the detection of volatile and semi-volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve the sample in a suitable solvent such as methanol or dichloromethane and dilute to the mark.
- For improved peak shape and to avoid issues with the acidic nature of the analyte, derivatization may be beneficial. A common derivatizing agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. GC-MS Conditions:
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.
- Injection: 1 µL of the prepared sample is injected in split or splitless mode.
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/minute to 250°C.
- Hold at 250°C for 5 minutes.
- Mass Spectrometry: Operate in full scan mode (e.g., m/z 40-400) for qualitative analysis to identify unknown impurities. For targeted quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity.
3. Data Analysis:
- Identify the peak corresponding to this compound (or its derivative).
- Compare the mass spectra of other detected peaks with spectral libraries (e.g., NIST, Wiley) for tentative identification.
- Calculate the area percentage of each impurity peak relative to the total ion chromatogram (TIC) area to estimate the relative abundance of impurities.
Protocol 2: HPLC Analysis for Non-Volatile Impurities and Isomers
This protocol is suitable for the separation and quantification of non-volatile impurities and positional isomers.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve the sample in the mobile phase and dilute to the mark.
2. HPLC Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
- Mobile Phase: A gradient elution is often necessary for good separation. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for carboxylic acids. If higher sensitivity and specificity are required, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[4][5]
3. Data Analysis:
- Identify the peak corresponding to this compound.
- Integrate all other peaks and calculate their area percentage to estimate the impurity levels.
- If using LC-MS, the mass-to-charge ratio of the impurity peaks can be used for identification.
Protocol 3: NMR Analysis for Structural Elucidation and Purity Assessment
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis.
1. Sample Preparation:
- Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- For quantitative NMR (qNMR), add a known amount of an internal standard with a resonance that does not overlap with the analyte or impurity signals.
2. NMR Acquisition:
- Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
- Ensure proper relaxation delays (D1) are used for quantitative analysis.
3. Data Analysis:
- Assign the signals in the spectra to the protons, carbons, and fluorine of this compound.
- Analyze any additional signals to identify the structure of impurities.
- In ¹⁹F NMR, the presence of signals other than the one corresponding to this compound would indicate the presence of other fluorinated species.
- For qNMR, compare the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard to determine the purity.[6]
Potential Impurity Formation Pathways
The following diagram illustrates potential impurity formation during a common synthetic route to this compound, starting from butanoic acid.
Caption: A simplified diagram showing the formation of potential impurities during the synthesis of this compound from butanoic acid.
Summary of Potential Impurities
| Impurity | Likely Origin | Analytical Signature |
| Butanoic Acid | Unreacted starting material | GC-MS: Different retention time and mass spectrum. NMR: Absence of a signal in the ¹⁹F spectrum. |
| 3-Fluorobutanoic Acid | Side reaction during fluorination (Positional Isomer) | GC-MS/HPLC: Different retention time, same mass-to-charge ratio. ¹⁹F NMR: Different chemical shift. |
| 4-Fluorobutanoic Acid | Side reaction during fluorination (Positional Isomer) | GC-MS/HPLC: Different retention time, same mass-to-charge ratio. ¹⁹F NMR: Different chemical shift. |
| Crotonic Acid | Elimination side reaction | GC-MS/HPLC: Different retention time and mass spectrum. NMR: Presence of olefinic proton signals. |
| Residual Solvents | Incomplete removal after synthesis/purification | GC-MS: Characteristic retention times and mass spectra. ¹H NMR: Characteristic signals. |
| Degradation Products | Improper storage or handling | HPLC/LC-MS: Appearance of new peaks over time. |
References
- 1. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Butanoic Acid
Welcome to the technical support center for the fluorination of butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize butanoyl fluoride and other fluorinated derivatives. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes with confidence and safety.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the fluorination of butanoic acid. Each issue is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Question 1: My reaction yield of butanoyl fluoride is consistently low. What are the likely causes and how can I improve it?
Low yields in the conversion of carboxylic acids to acyl fluorides are a frequent issue stemming from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or the inherent reactivity of the chosen fluorinating agent.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as TLC (if applicable), GC-MS, or by quenching a small aliquot and analyzing via ¹⁹F NMR to observe the disappearance of the starting material and the appearance of the acyl fluoride product.[2] If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. However, be cautious, as excessive heat can lead to the decomposition of some fluorinating agents like DAST.[3]
-
-
Moisture Contamination: Fluorinating agents like DAST and Deoxo-Fluor react violently with water, which consumes the reagent and generates hydrofluoric acid (HF).[2][4] This not only reduces the amount of active reagent available for your substrate but can also lead to unwanted side reactions.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Handling moisture-sensitive reagents in a glovebox or using Schlenk techniques is highly recommended.[1]
-
-
Side Reactions: The formation of byproducts, such as butanoic anhydride, can significantly lower the yield of the desired acyl fluoride.[1] This can occur if the initially formed butanoyl fluoride reacts with unreacted butanoic acid.
-
Solution: Optimize the stoichiometry of your reagents. Adding the carboxylic acid slowly to a solution of the fluorinating agent can help to minimize the concentration of unreacted acid. Some modern methods, such as those using elemental sulfur and Selectfluor, have been specifically designed to avoid the formation of acid anhydrides.[5]
-
-
Product Loss During Workup: Acyl fluorides can be volatile and are susceptible to hydrolysis back to the carboxylic acid.[1] Significant product loss can occur during aqueous extractions, solvent removal, or purification. Butanoyl fluoride, for instance, has a boiling point of approximately 78.7°C.[6]
-
Solution: Minimize or avoid aqueous workups if possible. If an aqueous wash is necessary, use ice-cold, neutral pH water or brine and perform the extraction quickly. When removing the solvent, use a rotary evaporator at low temperature and pressure. For purification, flash chromatography on silica gel can be effective, but care must be taken to use dry solvents and to work efficiently to minimize contact time on the stationary phase.[7] In some cases, the crude acyl fluoride can be used directly in the next step without purification.[7][8]
-
Question 2: I'm observing significant formation of an unexpected byproduct. How can I identify and minimize it?
The nature of byproducts depends heavily on the fluorinating agent used and the reaction conditions.
Potential Causes & Solutions:
-
Anhydride Formation: As mentioned, this is a common byproduct. It arises from the reaction of the acyl fluoride product with the starting carboxylic acid.
-
Solution: In addition to slow addition of the acid, ensure the reaction goes to completion so that no starting material is left to react with the product.
-
-
Decomposition of Fluorinating Agent: Reagents like DAST can decompose, especially at elevated temperatures, leading to a complex mixture of byproducts.
-
Rearrangement Products: While less common for a simple substrate like butanoic acid, more complex carboxylic acids can undergo rearrangements, especially if carbocationic intermediates are formed.[12]
-
Solution: This is highly substrate-dependent. If rearrangement is suspected, using milder conditions and less acidic reagents may be beneficial.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the fluorination of butanoic acid, focusing on reagent selection, safety, and reaction mechanisms.
Question 3: Which fluorinating agent is best for converting butanoic acid to butanoyl fluoride?
The choice of fluorinating agent is critical and depends on factors like scale, safety considerations, functional group tolerance (for more complex substrates), and cost.
| Reagent | Pros | Cons | Typical Conditions |
| DAST (Diethylaminosulfur trifluoride) | Effective and widely used for converting carboxylic acids to acyl fluorides.[9][12] | Thermally unstable, can decompose violently. Reacts violently with water.[2][13] | 1.1-1.5 equiv, DCM or other chlorinated solvent, 0°C to RT.[2] |
| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | More thermally stable and often gives higher yields with fewer byproducts than DAST.[4][8][10] | More expensive than DAST. Reacts violently with water.[4][14] | 1.1-1.5 equiv, DCM, RT to moderate heat.[3] |
| XtalFluor-E / XtalFluor-M | Crystalline solids, easy to handle, enhanced thermal stability.[9][11] Do not generate free HF.[9] | Higher cost. | Often used with a fluoride source like NaF.[8] |
| Cyanuric Fluoride | Effective for converting carboxylic acids to acyl fluorides.[7] | Can be toxic. | Typically used with pyridine. |
| Thionyl Fluoride (SOF₂) | Can be generated in situ and used for rapid acyl fluoride synthesis, often allowing for column-free purification.[15] | Requires generation from thionyl chloride; SOF₂ is a gas. | Used with a base like pyridine in DCM.[1][15] |
For general laboratory-scale synthesis of butanoyl fluoride, Deoxo-Fluor is an excellent choice due to its enhanced stability and efficacy compared to DAST.[4][10]
Question 4: What is the general mechanism for the conversion of a carboxylic acid to an acyl fluoride using DAST or Deoxo-Fluor?
The mechanism involves the activation of the carboxylic acid's hydroxyl group by the sulfur trifluoride reagent.
Caption: General mechanism for fluorination of a carboxylic acid using DAST.
The reaction proceeds via an initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of DAST, leading to the elimination of hydrogen fluoride and forming an alkoxyaminosulfur difluoride intermediate.[12] Subsequent nucleophilic attack by a fluoride ion on the carbonyl carbon results in the formation of the acyl fluoride and a sulfur-containing byproduct.[12]
Question 5: What are the essential safety precautions when working with fluorinating agents like DAST and Deoxo-Fluor?
These reagents are hazardous and require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl rubber or neoprene are often recommended), and chemical splash goggles with a face shield.
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[2][14] These reagents and their byproducts (especially HF) are volatile and highly toxic upon inhalation.[3][14]
-
Anhydrous Conditions: As stated, these reagents react violently with water.[2][13] Ensure your reaction setup is completely dry and under an inert atmosphere.
-
Quenching: Reactions should be quenched carefully and slowly, typically by adding the reaction mixture to a cooled, stirred solution of a quenching agent like saturated sodium bicarbonate. This should be done in the fume hood.
-
HF Exposure: Be aware of the dangers of hydrofluoric acid (HF), a potential byproduct. Have a tube of calcium gluconate gel available as a first-aid measure for skin contact, and ensure you are familiar with your institution's specific safety protocols for HF exposure.
-
Waste Disposal: Dispose of all hazardous waste according to your institution's guidelines.
Experimental Protocol: Synthesis of Butanoyl Fluoride using Deoxo-Fluor
This protocol provides a general procedure for the fluorination of butanoic acid. Caution: This reaction should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
Butanoic acid (1.0 equiv)
-
Deoxo-Fluor (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, nitrogen inlet, and bubbler
-
Syringes for liquid transfer
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen. Equip the flask with a magnetic stir bar, a septum, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve butanoic acid (e.g., 10 mmol, 0.88 g) in anhydrous DCM (e.g., 20 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: While stirring, slowly add Deoxo-Fluor (e.g., 12 mmol, 2.65 g) to the solution of butanoic acid via syringe over 10-15 minutes.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.[2] Monitor the reaction's progress by taking small aliquots for analysis (e.g., GC-MS or ¹⁹F NMR after a careful quench).
-
Workup (Optional/Careful): Once the reaction is complete, the crude butanoyl fluoride in DCM can often be used directly for subsequent reactions. If purification is required, the reaction can be carefully quenched by pouring it into a cold, saturated NaHCO₃ solution. The organic layer is then separated, dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed under reduced pressure at low temperature.
-
Characterization: The final product should be characterized by appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of butanoyl fluoride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Deoxofluor - Enamine [enamine.net]
- 5. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]
- 6. lookchem.com [lookchem.com]
- 7. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biocatalytic Synthesis of 2-Fluorobutanoic Acid
Welcome to the Technical Support Center for the biocatalytic synthesis of 2-fluorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the experimental process. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical experience. Our goal is to empower you to optimize your synthetic routes, minimize byproduct formation, and achieve high yields of your target molecule.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the biocatalytic synthesis of this compound, covering enzyme selection, reaction mechanisms, and potential side reactions.
Q1: What are the primary biocatalytic strategies for synthesizing chiral this compound?
A1: There are two main enzymatic approaches to produce enantiomerically enriched this compound:
-
Kinetic Resolution of Racemic this compound Esters: This is a widely used method that employs lipases, such as those from Candida rugosa or Pseudomonas cepacia, to selectively hydrolyze one enantiomer of a racemic ester of this compound, leaving the other enantiomer unreacted.[1][2] This allows for the separation of the two enantiomers.
-
Dehalogenation of 2-Halo-Butanoic Acid Precursors: This strategy utilizes dehalogenase enzymes to catalyze the removal of a halogen (typically bromine or chlorine) from a 2-halo-butanoic acid substrate, replacing it with a hydroxyl group to form 2-hydroxybutanoic acid. While not a direct synthesis of this compound, this method is relevant for producing chiral precursors and highlights potential side reactions common in haloalkanoic acid biotransformations.[3][4]
Q2: What are the most common byproducts observed in the lipase-catalyzed kinetic resolution of this compound esters?
A2: While the goal is the selective hydrolysis of one enantiomer, several byproducts can arise. Based on studies of similar fluorinated esters, the most probable byproducts include:
-
2-Hydroxybutanoic Acid: This can be formed through the enzymatic or chemical hydrolysis of the starting ester, followed by the substitution of the fluorine atom with a hydroxyl group. The enzyme itself may facilitate the elimination of the fluoride ion.[5]
-
But-2-enoic Acid (Crotonic Acid): This unsaturated carboxylic acid can be formed via an elimination reaction of the fluoride ion from the hydrolyzed this compound.[5]
-
Over-hydrolysis Products: In the case of ester synthesis (the reverse reaction), the desired ester product can be subsequently hydrolyzed back to the carboxylic acid if excess water is present.
Q3: Can the released fluoride ion inhibit the enzyme?
A3: Yes, fluoride ions can be inhibitory to some enzymes. While specific data on lipases and dehalogenases used for this compound synthesis is limited, it is a known phenomenon in biocatalysis. The extent of inhibition will depend on the specific enzyme, the concentration of fluoride ions, and the reaction conditions. It is advisable to monitor enzyme activity over time, especially in reactions where significant defluorination is a suspected side reaction.
Q4: How can I analyze the enantiomeric excess (ee) and byproduct profile of my reaction?
A4: A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both qualitative and quantitative analysis. For chiral separation, a chiral GC column (e.g., Chirasil-L-Val) is required to resolve the enantiomers of this compound and its derivatives.[6][7] Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) is often necessary.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a suitable chiral stationary phase can also be used for enantiomeric excess determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the desired product and any isolated byproducts. 19F NMR is particularly useful for tracking the fate of the fluorine atom in the reaction.
II. Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges.
Guide 1: Low Yield of this compound
Low product yield is a frequent issue in biocatalytic synthesis. The following workflow will help you diagnose and resolve the problem.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Enzyme Activity: Before troubleshooting the main reaction, confirm the activity of your biocatalyst with a standard, reliable substrate. Lipases can be tested with p-nitrophenyl esters, for example. If the enzyme is inactive, obtain a fresh batch or re-purify it.
-
Assess Substrate Quality and Concentration: Impurities in the starting material can inhibit the enzyme or lead to side reactions. Verify the purity of your this compound ester or 2-halo-butanoic acid precursor. High substrate concentrations can sometimes lead to substrate inhibition, so it's advisable to run the reaction at different substrate concentrations to find the optimum.
-
Optimize Reaction Conditions:
-
pH: The pH of the aqueous phase is critical for enzyme activity and stability. The optimal pH for lipases is typically between 6 and 8. A pH outside this range can lead to denaturation and loss of activity.[8]
-
Temperature: Enzyme activity is highly temperature-dependent. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and an increase in byproduct formation. The optimal temperature for lipases like Candida rugosa and Pseudomonas cepacia is often in the range of 30-50°C.[8]
-
Solvent: In the case of kinetic resolution in organic solvents, the choice of solvent can significantly impact enzyme activity and enantioselectivity. Non-polar solvents like hexane or toluene are often preferred.
-
-
Analyze for Byproduct Formation: If the yield of the desired product is low, it is crucial to determine if the starting material is being converted to undesired byproducts. Use GC-MS and NMR to identify and quantify any side products. If significant byproduct formation is detected, refer to the guide on minimizing byproduct formation.
Guide 2: Poor Enantioselectivity in Kinetic Resolution
Achieving high enantiomeric excess (ee) is the primary goal of kinetic resolution. If you are observing low ee, the following guide can help.
Factors Influencing Enantioselectivity
| Factor | Potential Issue | Recommended Action |
| Enzyme Choice | The selected lipase may have inherently low enantioselectivity for the substrate. | Screen a variety of lipases from different sources (e.g., Candida rugosa, Pseudomonas cepacia, Burkholderia cepacia).[9] |
| Reaction Temperature | Higher temperatures can decrease enantioselectivity by providing enough energy to overcome the activation energy barrier for the less favored enantiomer. | Perform the reaction at a lower temperature. This may require longer reaction times. |
| Organic Solvent | The solvent can influence the conformation of the enzyme and its interaction with the substrate. | Screen different organic solvents. The enantioselectivity of lipases can be highly dependent on the solvent environment.[2] |
| Acyl Donor (for esterification) | In the reverse reaction (esterification), the choice of acyl donor can impact enantioselectivity. | If performing esterification, experiment with different acyl donors (e.g., vinyl acetate, ethyl acetate). |
| Water Content | In organic media, the amount of water present can affect the enzyme's flexibility and, consequently, its enantioselectivity. | Optimize the water activity in the reaction medium. |
| pH of Aqueous Phase | The ionization state of amino acid residues in the enzyme's active site, which is pH-dependent, is crucial for enantiorecognition. | Optimize the pH of the buffer used for the hydrolysis reaction. |
Experimental Protocol: Screening for Optimal Enantioselectivity
-
Enzyme Screening: Set up small-scale reactions with a panel of commercially available lipases under a standard set of conditions (e.g., 30°C, pH 7.0 phosphate buffer for hydrolysis).
-
Temperature Optimization: Using the best enzyme from the initial screen, run the reaction at a range of temperatures (e.g., 20°C, 30°C, 40°C) and monitor the ee at different time points.
-
Solvent Screening (for reactions in organic media): If performing the resolution in an organic solvent, test a variety of solvents with different polarities (e.g., hexane, toluene, diisopropyl ether).
-
Analysis: At each time point, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by adding a water-immiscible organic solvent and acidifying), and analyze the enantiomeric excess of the product and remaining substrate by chiral GC-MS or HPLC.
Guide 3: Minimizing Byproduct Formation
The formation of byproducts not only reduces the yield of the desired this compound but also complicates purification.
Strategies to Minimize Common Byproducts
| Byproduct | Potential Cause | Mitigation Strategy |
| 2-Hydroxybutanoic Acid | Enzyme- or chemically-catalyzed substitution of the fluorine atom. | - Optimize pH to a range where the C-F bond is more stable. - Consider using a different enzyme with lower dehalogenating activity. - Minimize reaction time to reduce the exposure of the product to conditions that favor substitution. |
| But-2-enoic Acid | Elimination of HF from this compound. | - Control the pH to avoid strongly basic or acidic conditions that can promote elimination. - Lower the reaction temperature. |
| Products of Over-hydrolysis or Incomplete Reaction | Reaction not reaching the optimal 50% conversion for kinetic resolution. | - Carefully monitor the reaction progress over time using GC or HPLC. - Stop the reaction at the point of maximum ee for both the product and the remaining substrate. |
Logical Flow for Byproduct Minimization
Caption: Decision tree for minimizing byproduct formation.
III. Experimental Protocols
This section provides a general protocol for a common method used in the synthesis of chiral this compound.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Fluorobutanoate
Materials:
-
Racemic ethyl 2-fluorobutanoate
-
Lipase from Candida rugosa (or other screened lipase)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Diisopropyl ether (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve racemic ethyl 2-fluorobutanoate (e.g., 100 mg) in a mixture of phosphate buffer (e.g., 10 mL) and diisopropyl ether (e.g., 10 mL).
-
Enzyme Addition: Add the lipase (e.g., 50 mg) to the reaction mixture.
-
Incubation: Stir the mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots at regular intervals.
-
Work-up of Aliquots: For each aliquot, quench the reaction by adding 1 M HCl to acidify the aqueous phase. Extract the mixture with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the organic extract by chiral GC-MS to determine the conversion and the enantiomeric excess of the remaining ethyl 2-fluorobutanoate and the product, this compound (after derivatization).
-
Reaction Termination: Once the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by acidifying the entire mixture with 1 M HCl.
-
Product Isolation: Separate the organic and aqueous layers. The unreacted ester will be in the organic layer, and the hydrolyzed carboxylic acid will be in the aqueous layer. The carboxylic acid can be recovered by extraction with an organic solvent after acidification.
IV. References
-
Bertrand, T., et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6483-6487.
-
Cambon, E., et al. (2006). Journal of Molecular Catalysis B: Enzymatic, 42(3-4), 95-101.
-
Kurihara, T., & Esaki, N. (2008). Journal of Bioscience and Bioengineering, 105(2), 70-79.
-
Fuganti, C., et al. (1998). Tetrahedron: Asymmetry, 9(10), 1625-1634.
-
Borchert, S., et al. (2009). ChemBioChem, 10(10), 1649-1652.
-
Ghanem, A. (2007). Chirality, 19(9), 659-677.
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from --INVALID-LINK--
-
Singh, R. P., et al. (2012). Organic Process Research & Development, 16(7), 1269-1274.
-
Klibanov, A. M. (1986). Chemistry & Technology, 6, 143-150.
-
Schoffers, E., et al. (1996). Tetrahedron, 52(10), 3769-3782.
-
Šimek, P., et al. (2021). Amino Acids, 53(3), 347-358.
-
Hušek, P., et al. (2016). Journal of Chromatography A, 1443, 223-231.
-
Wang, S., et al. (2020). Catalysis Science & Technology, 10(18), 6142-6150.
-
Zorn, G., et al. (2019). Molecules, 24(18), 3349.
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Chirality, 16(S1), S1-S15.
-
Grochulski, P., et al. (1993). Journal of Molecular Biology, 230(3), 1035-1037.
-
Priya, K., et al. (2002). Indian Journal of Biochemistry & Biophysics, 39(4), 259-263.
-
Šimek, P., et al. (2025). Methods in Molecular Biology, 2884, 145-160.
-
Schrag, J. D., & Cygler, M. (1997). Methods in Enzymology, 284, 85-107.
-
Fernández-Lafuente, R. (2018). Biotechnology and Bioengineering, 115(1), 6-24.
-
Lotti, M., et al. (2001). Protein Engineering, 14(7), 523-527.
-
Secundo, F., & Fessas, D. (2021). Catalysts, 11(2), 229.
-
Krishnaswamy, M., & Kenkare, U. W. (1970). Journal of Biological Chemistry, 245(15), 3956-3963.
-
Kim, M. J., et al. (2009). Bulletin of the Korean Chemical Society, 30(6), 1355-1358.
-
Divakar, S., & Manohar, B. (2007). Journal of the Science of Food and Agriculture, 87(3), 349-356.
-
LGC Standards. (2023). Certificate of Analysis: (R)-2-Hydroxybutanoic Acid.
-
Mark, B. L., & Berg, J. M. (2020). Biochemistry, 59(1), 1-13.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of pH, temperature, and organic solvents on the kinetic parameters of Escherichia coli alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of Yarrowia lipolytica lipase enantioselectivity by using mutagenesis targeted to the substrate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Residue Removal in 2-Fluorobutanoic Acid Synthesis
Welcome to the technical support center for the synthesis and purification of 2-fluorobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing catalyst residues from your final product. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount, and this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired product quality.
The Challenge of Catalyst Removal in Fluorination Chemistry
The introduction of a fluorine atom at the α-position of a carboxylic acid, such as in the synthesis of this compound, often employs sophisticated catalytic systems.[1] Palladium-catalyzed reactions, for instance, are common for forming carbon-heteroatom bonds and can be adapted for fluorination reactions.[2] While these catalysts are highly effective, their removal from the final product is a significant challenge, especially given the stringent limits on residual metals in APIs set by regulatory bodies like the International Council for Harmonisation (ICH).[3] The polar and acidic nature of this compound can further complicate the removal of metal catalysts, which may chelate with the carboxyl group, making them more soluble in the product-containing phase.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the removal of catalyst residues from this compound synthesis.
Q1: I've filtered my reaction mixture, but I'm still detecting significant catalyst residues. What's going wrong?
A1: This is a common issue and can stem from a few sources:
-
Soluble Catalyst Species: Your catalyst may not be entirely heterogeneous. Soluble palladium species, for example, can leach from a solid support or be present from the start if a homogeneous catalyst was used. Standard filtration will not remove these.[4]
-
Colloidal Catalyst Particles: The catalyst may have formed fine colloidal particles that pass through standard filter media.
-
Ineffective Filtration Media: The porosity of your filter paper or medium may be too large to capture the catalyst particles effectively.
Troubleshooting Steps:
-
Switch to an Adsorption-Based Method: If you suspect soluble catalyst, filtration alone is insufficient. You will need to use a scavenger or activated carbon to bind the catalyst, followed by filtration.[4]
-
Use a Finer Filter Medium: If you are using a heterogeneous catalyst, try switching to a finer porosity filter, such as a membrane filter (e.g., 0.45 µm PTFE).[4]
-
Employ Celite Filtration: A pad of Celite can be very effective at trapping fine particles. Ensure the Celite bed is well-packed and of sufficient thickness (1-2 cm).[4]
Q2: My palladium scavenger is not as effective as expected. Why might this be?
A2: The efficiency of palladium scavengers can be influenced by several factors:
-
Incorrect Scavenger Selection: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can affect scavenger performance. Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[4]
-
Solvent Incompatibility: The polarity of your solvent system can impact the scavenger's effectiveness. Some scavengers are optimized for organic solvents, while others work better in aqueous media.
-
Insufficient Loading or Contact Time: You may not be using enough scavenger or allowing sufficient time for it to bind to the catalyst.
-
pH of the Medium: For an acidic product like this compound, the pH of the solution can influence the surface charge of the scavenger and the speciation of the palladium, affecting their interaction.
Troubleshooting Steps:
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, thiourea-based, amine-based) to identify the most effective one for your specific reaction conditions.
-
Optimize Scavenger Loading and Reaction Time: Systematically vary the amount of scavenger and the stirring time to find the optimal conditions.
-
Adjust the Solvent System: If possible, experiment with different solvents to see if this improves scavenger efficiency.
-
Consider pH Adjustment: Carefully adjusting the pH of your solution (if your product is stable) can sometimes improve scavenger performance.
Q3: I'm losing a significant amount of my this compound product during the catalyst removal step. How can I prevent this?
A3: Product loss is a common trade-off in purification. Here's how to minimize it:
-
Product Binding to Scavenger/Adsorbent: Your product may be adsorbing to the scavenger or activated carbon along with the catalyst.
-
Over-washing or Inefficient Extraction: During workup, you may be losing product to the aqueous phase or not fully recovering it from the adsorbent.
Troubleshooting Steps:
-
Reduce Scavenger/Adsorbent Loading: Use the minimum effective amount of the purification agent to minimize product binding.[4]
-
Thoroughly Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with a small amount of fresh solvent to recover any bound product.[4]
-
Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others. Experiment with different types to find one with high selectivity for the catalyst.[4]
-
Optimize Your Workup: If using an extraction, ensure the pH is optimized for partitioning your product into the organic phase. Minimize the volume of wash solutions.
Q4: My results for catalyst removal are inconsistent from batch to batch. What could be the cause?
A4: Inconsistent results often point to subtle variations in the reaction or workup procedure.
-
Variable Catalyst Speciation: The exact nature of the palladium species (oxidation state, ligands, etc.) at the end of the reaction may differ between batches.[5]
-
Inconsistent Workup: Small changes in workup conditions (e.g., time, temperature, pH) can affect the form of the catalyst and its subsequent removal.[5]
Troubleshooting Steps:
-
Standardize the Reaction Workup: Ensure a consistent and well-defined workup procedure before the catalyst removal step.[5]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step before adding the scavenger can sometimes convert variable palladium species into a single, more easily removed form.[5]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of catalyst species and may give more consistent results.[5]
Data on Catalyst Removal Methods
The following table summarizes the general efficiency of common palladium removal methods. Note that actual performance will vary depending on the specific reaction conditions, solvent, and the nature of the product.
| Removal Method | Typical Efficiency | Advantages | Disadvantages |
| Activated Carbon | Good to Excellent | Low cost, effective for a range of palladium species.[6] | Can require high loading, may adsorb product.[6] |
| Thiol-Based Silica Scavengers | Excellent | High affinity for palladium, good selectivity.[7] | Higher cost than carbon. |
| Thiourea-Based Scavengers | Excellent | Versatile for different palladium forms.[8] | Can sometimes be used as a catalyst itself.[8] |
| Crystallization | Variable | Can be highly effective for purifying the final product. | Can sometimes concentrate the metal in the crystal structure.[3] |
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol provides a general procedure for removing palladium residues using activated carbon.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, THF).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 10-50% of the weight of the crude product.[5]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-18 hours. The optimal time and temperature should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[5]
Protocol 2: Palladium Removal Using a Thiol-Based Silica Scavenger
This protocol outlines the use of a solid-supported scavenger.
-
Scavenger Selection: Choose a thiol-based silica scavenger suitable for your solvent system.
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Scavenger Addition: Add the scavenger to the solution. The amount will depend on the manufacturer's recommendations and the expected amount of residual palladium (typically 2-10 equivalents relative to the catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-24 hours.
-
Filtration: Filter the mixture to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover the product.
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visualization of Workflows
Diagram 1: Decision Tree for Catalyst Removal
Caption: Decision logic for selecting a catalyst removal strategy.
Validation and Quantification of Residual Catalyst
The definitive method for quantifying trace metal residues is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[9][10][11] This technique offers excellent sensitivity, allowing for the detection of catalyst residues at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
Sample Preparation for ICP-MS Analysis:
Accurate analysis requires proper sample preparation to destroy the organic matrix and solubilize the metal.
-
Digestion: A small, accurately weighed amount of the this compound product is digested. Microwave-assisted acid digestion is a common and effective method.[11]
-
Acid Mixture: A mixture of high-purity nitric acid and hydrochloric acid is typically used for the digestion.[11]
-
Dilution: After digestion, the sample is diluted with deionized water to a known volume before analysis.
-
Internal Standards: Internal standards are added to correct for matrix effects and instrument drift.
It is crucial to work with a qualified analytical laboratory to develop and validate a method for quantifying catalyst residues in your specific product matrix.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines [escholarship.org]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Detecting Impurities in 2-Fluorobutanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 2-fluorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven answers and troubleshooting for common challenges encountered during impurity analysis. The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety and efficacy of the final drug product.[1][2] This guide synthesizes regulatory expectations with practical, field-proven analytical strategies.
Part 1: Foundational Knowledge & Regulatory Landscape (FAQs)
This section addresses fundamental questions regarding the nature of impurities in this compound and the regulatory framework governing their control.
Q1: Why is impurity profiling for this compound so critical?
A1: Impurity profiling is fundamental to ensuring the safety, efficacy, and quality of any Active Pharmaceutical Ingredient (API), including this compound.[1][3] Even trace amounts of impurities can pose significant risks, including potential toxicity or alteration of the API's therapeutic effects and stability.[4][5] Regulatory bodies like the FDA and EMA have established stringent guidelines for impurity levels, and non-compliance can lead to batch rejections or product recalls.[4] A comprehensive impurity profile is a mandatory part of any regulatory submission.[6][7]
Q2: What are the common types of impurities I should expect in this compound?
A2: Impurities in this compound, like any API, are classified by the International Council for Harmonisation (ICH) and can originate from various stages of manufacturing, synthesis, or storage.[3][7] You should anticipate:
-
Organic Impurities: These are the most common and include starting materials, by-products from unintended reactions, intermediates, and degradation products.[3][5] For this compound, this could include isomers (e.g., 3-fluorobutanoic acid), unreacted butanoic acid, or products of over-fluorination.
-
Inorganic Impurities: These include reagents, ligands, catalysts, and heavy metals. Their presence is typically process-related.[3][8]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[5][9] Their limits are strictly defined by guidelines such as ICH Q3C.[9]
Q3: What are the regulatory thresholds for reporting and identifying impurities?
A3: The ICH Q3A(R2) guideline provides a clear framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[5][10] For a typical API with a maximum daily dose of ≤2 g/day , the following thresholds apply.
| Threshold Type | Threshold Limit | Rationale & Action Required |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in the regulatory submission.[5][10] |
| Identification Threshold | ≥ 0.10% | Impurities at or above this level must be structurally identified.[5] |
| Qualification Threshold | ≥ 0.15% | Impurities exceeding this level must be "qualified," meaning toxicological data is required to establish their safety.[5][11] |
Table 1: ICH Q3A(R2) Impurity Thresholds for APIs with a daily dose ≤2 g/day .
Part 2: Chromatographic Methods - The Workhorse of Impurity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating and quantifying impurities.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is the gold standard for analyzing non-volatile organic impurities.[3][10]
Q4: I'm developing an HPLC method for this compound. What is a good starting point for my experimental conditions?
A4: A reversed-phase HPLC method is the most common and effective approach. Carboxylic acids can be challenging due to their polarity and poor UV absorption. Here is a robust starting point.
Expert Rationale: The C18 column provides excellent hydrophobic retention for separating closely related organic molecules. An acidic mobile phase (pH ~2.7) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[12] Detection at a low wavelength (210 nm) is necessary because the carboxyl group is a weak chromophore.[12]
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to suppress ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier for elution. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | A gradient is essential to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[12] |
| Detection | UV-DAD at 210 nm | Maximizes sensitivity for the carboxyl chromophore.[12] |
| Injection Volume | 10 µL | A typical volume to avoid column overload. |
Table 2: Recommended Starting Parameters for a Reversed-Phase HPLC Method.
Q5: My this compound peak is tailing or showing poor shape. How can I fix this?
A5: Peak tailing for acidic compounds is a common issue. Here’s a troubleshooting workflow:
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. biotech-spain.com [biotech-spain.com]
- 4. fbpharmtech.com [fbpharmtech.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 7. rroij.com [rroij.com]
- 8. cormica.com [cormica.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 11. mca.gm [mca.gm]
- 12. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Fluorobutanoic Acid and its Non-Fluorinated Analog, Butanoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of the biological activities of 2-fluorobutanoic acid and its well-characterized non-fluorinated counterpart, butanoic acid (butyrate). While butanoic acid, a short-chain fatty acid produced by gut microbiota, is known to play crucial roles in gut health, metabolism, and as a histone deacetylase (HDAC) inhibitor with anti-cancer properties, the biological profile of this compound remains largely unexplored in publicly available literature. This guide synthesizes the extensive knowledge on butanoic acid's mechanisms of action and explores the predicted and potential impacts of α-fluorination on these activities. By examining the physicochemical differences and detailing relevant experimental protocols, this document serves as a foundational resource for researchers seeking to investigate the therapeutic or toxicological potential of this compound.
Introduction: The Significance of Fluorination in Modulating Biological Activity
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacological profile. Fluorination can alter acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In the context of carboxylic acids, α-fluorination is known to significantly increase acidity due to the powerful electron-withdrawing inductive effect of the fluorine atom.[2][3] This guide explores the known biological landscape of butanoic acid and provides a scientifically grounded framework for predicting how the introduction of a fluorine atom at the C-2 position might alter its interactions with key cellular targets.
Physicochemical Properties: A Tale of Two Acids
The fundamental differences in the biological activities of this compound and butanoic acid can be traced back to their distinct physicochemical properties. The introduction of a highly electronegative fluorine atom at the α-position to the carboxyl group in this compound has a profound impact on its electronic and steric characteristics.
| Property | Butanoic Acid | This compound | Impact of α-Fluorination |
| Molecular Formula | C₄H₈O₂ | C₄H₇FO₂ | Addition of one fluorine atom, removal of one hydrogen atom. |
| Molecular Weight | 88.11 g/mol | 106.09 g/mol | Increased molecular weight. |
| Acidity (pKa) | ~4.82 | Predicted to be significantly lower (stronger acid) | The potent inductive effect of the fluorine atom stabilizes the carboxylate anion, thereby increasing acidity.[2][3] |
| Lipophilicity (LogP) | ~0.79 | Predicted to be slightly lower | Fluorine can decrease lipophilicity in some contexts, potentially affecting membrane permeability and protein binding. |
Butanoic Acid: A Multifaceted Regulator of Cellular Processes
Butanoic acid, commonly known as butyrate, is a short-chain fatty acid (SCFA) produced in the colon by the microbial fermentation of dietary fiber.[4] It serves as the primary energy source for colonocytes and has been extensively studied for its wide-ranging biological effects.[5]
Histone Deacetylase (HDAC) Inhibition
A primary mechanism through which butyrate exerts its cellular effects is by inhibiting histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from histone proteins.[6][7] This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure that facilitates the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[6][8] Butyrate is known to inhibit Class I and IIa HDACs.[8]
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a common fluorogenic assay to determine the inhibitory potential of a compound against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trichostatin A (TSA) or Sodium Butyrate (Positive Controls)
-
Test compounds (this compound and butanoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Developer solution (containing a protease like trypsin)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in Assay Buffer.
-
In the microplate, add the diluted compounds, HDAC enzyme, and Assay Buffer to a final volume of 50 µL.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding 100 µL of the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for AMC).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
G-Protein Coupled Receptor (GPCR) Activation
Butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), notably Free Fatty Acid Receptor 2 (FFAR2/GPR43) and Free Fatty Acid Receptor 3 (FFAR3/GPR41).[9] Activation of these receptors on various cell types, including immune cells and enteroendocrine cells, triggers downstream signaling cascades that modulate inflammation, gut hormone secretion, and metabolic homeostasis.[9]
Experimental Protocol: Cell-Based GPCR Activation Assay (cAMP Measurement)
This protocol outlines a method to assess the activation of a Gαi-coupled receptor like FFAR3 by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the GPCR of interest (e.g., FFAR3).
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound and butanoic acid).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
White, 384-well microplate.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the engineered HEK293 cells into the 384-well microplate and culture overnight.
-
Remove the culture medium and replace it with a stimulation buffer.
-
Add serial dilutions of the test compounds to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the EC₅₀ value.
Anti-Cancer Effects
The combination of HDAC inhibition and GPCR activation contributes to butyrate's well-documented anti-cancer properties, particularly in the context of colorectal cancer.[5][10] Butyrate has been shown to inhibit the proliferation of colon cancer cells and induce apoptosis.[11][12] The IC₅₀ values for butyrate's inhibition of cell proliferation in various human colon cancer cell lines (HCT116, HT-29, and Caco-2) have been determined to be in the low millimolar range.[10]
Experimental Workflow: Assessing Anti-Proliferative and Pro-Apoptotic Effects
Caption: Workflow for evaluating the anti-proliferative and pro-apoptotic effects of test compounds on cancer cells.
This compound: A Biologically Enigmatic Analog
Despite the extensive research on butanoic acid, there is a conspicuous absence of publicly available studies detailing the specific biological activities of this compound. While some toxicity data exists, with an intravenous LD50 of 180 mg/kg in mice reported, its mechanisms of action remain uncharacterized.[13] However, based on the principles of medicinal chemistry and the known effects of α-fluorination, we can formulate hypotheses about its potential biological activities.
Predicted Effects on HDAC Inhibition
The increased acidity of this compound due to the α-fluorine atom could influence its interaction with the zinc-dependent active site of HDAC enzymes.[14] The carboxylate group of butyrate is thought to coordinate with the zinc ion in the active site. The more electron-withdrawing nature of the α-fluorinated analog could alter the strength of this interaction, potentially leading to either enhanced or diminished inhibitory activity. Comparative in vitro HDAC inhibition assays are essential to elucidate this.
Potential for Altered GPCR Activation
The binding of short-chain fatty acids to FFAR2 and FFAR3 involves specific interactions within the receptor's binding pocket. The introduction of a fluorine atom in this compound could lead to several outcomes:
-
Altered Binding Affinity: The steric and electronic changes might either enhance or decrease the affinity for the receptors.
-
Biased Agonism: The fluorinated analog could preferentially activate certain downstream signaling pathways over others, a phenomenon known as biased agonism.
Cell-based assays measuring various signaling outputs (e.g., cAMP, calcium mobilization, β-arrestin recruitment) are necessary to profile the activity of this compound at these receptors.
Cellular Uptake and Metabolism
The cellular uptake of short-chain fatty acids is mediated by monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs). The slightly altered size, polarity, and acidity of this compound could affect its recognition and transport by these carriers.
Once inside the cell, butanoic acid is activated to butyryl-CoA and enters mitochondrial β-oxidation. The presence of the α-fluorine in this compound is likely to significantly alter its metabolic fate. It may act as an inhibitor of acyl-CoA synthetases, the enzymes responsible for the initial activation step, similar to other α-fluorinated fatty acids.[15] This could lead to its accumulation within the cell and potentially different downstream effects compared to its non-fluorinated counterpart.
Experimental Workflow: Investigating Cellular Uptake and Metabolism
Caption: Workflow for studying the cellular uptake and metabolic fate of this compound and butanoic acid.
Comparative Summary and Future Directions
This guide highlights the significant disparity in our understanding of butanoic acid versus its α-fluorinated analog. While butanoic acid is a well-established modulator of key cellular processes with therapeutic potential, this compound remains a biological enigma.
| Feature | Butanoic Acid | This compound (Hypothesized/Predicted) |
| Primary Mechanisms | HDAC Inhibition, GPCR Activation | Potentially altered HDAC inhibition and GPCR activation. |
| Anti-Cancer Effects | Induces apoptosis and inhibits proliferation in colon cancer cells.[11][12] | Unknown, but potential for altered potency or mechanism. |
| Metabolism | Readily metabolized via β-oxidation. | Likely to be a poor substrate for or inhibitor of acyl-CoA synthetases.[15] |
| Therapeutic Potential | Investigated for inflammatory bowel disease, colorectal cancer, and metabolic disorders. | Unexplored, but warrants investigation based on the principles of fluorination in drug design. |
The lack of experimental data on this compound presents a clear opportunity for future research. Key areas of investigation should include:
-
Direct comparative studies of this compound and butanoic acid in HDAC inhibition and GPCR activation assays.
-
Evaluation of its anti-proliferative and pro-apoptotic effects on a panel of cancer cell lines, particularly colorectal cancer cells.
-
Investigation of its cellular uptake and metabolic fate to understand its intracellular disposition and potential to act as a metabolic probe.
-
Transcriptomic and proteomic analyses to elucidate its effects on global gene and protein expression in comparison to butanoic acid.
By systematically addressing these knowledge gaps, the scientific community can unlock the potential of this compound as a novel therapeutic agent or a valuable chemical probe to further our understanding of cellular metabolism and signaling.
References
- 1. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
- 2. brainly.in [brainly.in]
- 3. quora.com [quora.com]
- 4. Progress in the biology and analysis of short chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate Suppresses the Proliferation of Colorectal Cancer Cells via Targeting Pyruvate Kinase M2 and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsartor.org [gsartor.org]
- 8. Two histone deacetylase inhibitors, trichostatin A and sodium butyrate, suppress differentiation into osteoclasts but not into macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound | CAS#:433-44-3 | Chemsrc [chemsrc.com]
- 14. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of 2-Fluorobutanoic Acid Purity by HPLC-MS
Introduction: The Criticality of Purity in 2-Fluorobutanoic Acid
This compound, a chiral carboxylic acid, is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceuticals and specialized polymers hinges on its isomeric and chemical purity. Even trace impurities can lead to significant downstream consequences, including altered pharmacological activity, unpredictable side effects, or compromised material integrity. Therefore, a robust, validated analytical method for purity assessment is not merely a quality control checkpoint; it is a foundational requirement for successful research and development.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the purity validation of this compound. We will explore the causality behind methodological choices, present a self-validating protocol grounded in regulatory standards, and compare its performance against alternative analytical techniques.
HPLC-MS: The Synergy of Separation and Specificity
The coupling of HPLC with MS offers a powerful analytical solution. HPLC provides high-resolution physical separation of the analyte from its potential impurities, while MS offers highly specific detection and identification based on the mass-to-charge ratio (m/z). This combination is particularly advantageous for small, polar molecules like this compound, which can be challenging for other methods.
Why HPLC-MS is the Preferred Method
The selection of HPLC-MS is a deliberate choice driven by the physicochemical properties of this compound.
-
Polarity and Volatility: As a short-chain carboxylic acid, this compound is polar and possesses limited volatility, making direct analysis by Gas Chromatography (GC) difficult without derivatization. HPLC, particularly in reversed-phase mode, is adept at handling such polar analytes.
-
Specificity and Sensitivity: Mass spectrometry provides unparalleled specificity. Unlike UV detection, which relies on the presence of a chromophore, MS detects the molecule's mass, allowing for the confident identification of the target analyte and the characterization of unknown impurities.[1] Electrospray Ionization (ESI) is a soft ionization technique ideal for preventing the fragmentation of small molecules, ensuring the molecular ion is observed.
-
Chiral Center: this compound possesses a chiral center at the second carbon. The separation of its enantiomers is crucial, as they can exhibit different biological activities. Chiral HPLC is a well-established technique for resolving enantiomers, a capability not easily matched by standard GC or NMR.[2][3]
Comparative Analysis of Purity Validation Techniques
While HPLC-MS is a superior choice, a comprehensive understanding requires comparison with other common analytical techniques. Each method has inherent strengths and weaknesses for this specific application.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity.[1] Suitable for polar, non-volatile compounds. Can be adapted for chiral separations.[2] Provides molecular weight information for unknown impurities. | Higher equipment cost and complexity. Matrix effects can cause ion suppression. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent separation efficiency for volatile compounds. Extensive spectral libraries for identification. | Requires derivatization for polar carboxylic acids, adding complexity and potential for side reactions.[4] High temperatures can cause degradation of thermally labile impurities. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed structural information. Non-destructive. Excellent for quantification (qNMR) without a matching reference standard. | Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals, complicating analysis. May not detect impurities at very low levels (<0.1%). |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Lower cost and simpler operation than MS. Robust and widely available. | Requires a chromophore; carboxyl groups have weak UV absorbance at low wavelengths (~210 nm), leading to low sensitivity and potential interference.[5][6] Cannot identify unknown impurities. |
Method Validation Protocol: An ICH Q2(R2) Framework
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8] Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure a self-validating and trustworthy system.[9][10][11][12]
Logical Workflow for Purity Validation
The following diagram illustrates the comprehensive workflow for the validation and application of the HPLC-MS method for purity analysis.
Caption: Workflow for HPLC-MS Purity Validation of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (>99.5% purity)
-
This compound Test Sample
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid (99%)
-
Isotopically labeled internal standard (e.g., this compound-d3), optional for absolute quantification but recommended.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Calibration Standards: Perform serial dilutions of the Stock Solution to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Test Sample Preparation: Accurately weigh ~10 mg of the test sample and prepare a 1 mg/mL solution as described for the stock solution. Dilute to a final concentration within the calibration range (e.g., 10 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 20, and 80 µg/mL) from a separate weighing of the reference standard.
HPLC-MS Method Parameters
The choice of parameters is critical. A C18 column is used as it provides good retention for small polar molecules when used with a highly aqueous mobile phase. Formic acid is added to the mobile phase to acidify it, which protonates the carboxylic acid group (-COOH -> -COOH2+), improving peak shape and promoting ionization in positive ion mode, or ensuring it remains in its anionic form for negative ion mode analysis. Negative ion mode ESI is chosen because carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing a strong and clear signal.
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure capabilities for use with small particle size columns, leading to better resolution. |
| Column | Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) | T3 bonding provides balanced retention for polar compounds in highly aqueous mobile phases. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 8 minutes | A gradient is necessary to elute any less polar impurities and clean the column. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and improves peak symmetry. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| MS System | Agilent 6545 Q-TOF or equivalent | High-resolution MS provides accurate mass data to confirm elemental composition. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids are acidic and readily form [M-H]⁻ ions, leading to high sensitivity. |
| m/z Range | 50 - 500 Da | Covers the mass of the analyte and potential dimeric or impurity species. |
| Target Ion | [M-H]⁻ = 105.0354 m/z | Theoretical exact mass for C4H6FO2⁻. |
Data Analysis and Validation Results
The following data is illustrative of a successful method validation.
Method Development Logic
Caption: Decision-making process for HPLC-MS method development.
Validation Performance Summary
A validated method must demonstrate acceptable performance across several key parameters.[13][14]
| Parameter | Acceptance Criteria | Illustrative Result | Outcome |
| Specificity | No interference at the retention time of the analyte. | Peak is spectrally pure; no co-eluting peaks in blank or placebo injections. | Pass |
| Linearity (r²) | r² ≥ 0.999 | 0.9995 | Pass |
| Range | 0.1 - 100 µg/mL | Method is linear, accurate, and precise over this range. | Pass |
| Accuracy | 98.0 - 102.0% recovery | 99.2 - 101.5% recovery across Low, Med, High QCs. | Pass |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability RSD = 0.6% Intermediate RSD = 1.3% | Pass |
| LOD | S/N ≥ 3 | 0.03 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.1 µg/mL | Pass |
| Robustness | %RSD < 5% for minor changes in flow rate, temp, pH. | All variations resulted in %RSD < 3.5%. | Pass |
Example Purity Calculation
Purity is typically assessed using area percent normalization, assuming all impurities have a similar response factor to the main analyte.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
| Peak # | Retention Time (min) | Area | m/z (Observed) | Proposed Identity | Area % |
| 1 | 2.85 | 15,450 | 123.0450 | Impurity A (e.g., Hydroxybutanoic acid) | 0.08% |
| 2 | 3.52 | 19,850,230 | 105.0355 | This compound | 99.85% |
| 3 | 4.11 | 14,210 | 107.0511 | Impurity B (e.g., Butenoic acid) | 0.07% |
| Total | 19,879,890 | 100.00% |
In this example, the purity of the this compound test sample is determined to be 99.85%. The high-resolution mass data provides confidence in the identity of the main peak and allows for the tentative identification of impurities based on their accurate mass.
Conclusion
The validation of this compound purity by HPLC-MS provides a highly reliable, sensitive, and specific analytical solution. By following a structured validation approach grounded in ICH guidelines, the method demonstrates its fitness for purpose in a regulated or high-quality research environment. The causality-driven selection of a C18 column, an acidified mobile phase, and negative ion mode ESI-MS ensures robust performance. While other techniques like GC-MS and NMR have their merits, the combined separation power and specificity of HPLC-MS make it the authoritative choice for ensuring the quality and integrity of this critical chemical building block.
References
- 1. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. shimadzu.com [shimadzu.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. starodub.nl [starodub.nl]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
A Comparative Analysis of the Reactivity of 2-Fluorobutanoic Acid and 2-Bromobutanoic Acid
A Technical Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of synthetic organic chemistry, α-halocarboxylic acids serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including amino acids.[1] Among these, 2-fluorobutanoic acid and 2-bromobutanoic acid are often considered for nucleophilic substitution reactions. However, their reactivity profiles differ significantly, a consequence of the fundamental electrochemical properties of the halogen substituents. This guide provides an in-depth comparison of their reactivity, supported by established chemical principles and a detailed experimental protocol for quantitative analysis.
The Decisive Factors: Electronegativity vs. Leaving Group Ability
The reactivity of 2-halobutanoic acids in nucleophilic substitution reactions is primarily governed by a delicate balance between two key factors: the inductive effect of the halogen and its ability to function as a leaving group.
Inductive Effect: Fluorine is the most electronegative element, and its presence on the α-carbon of butanoic acid exerts a strong electron-withdrawing inductive effect.[2][3][4] This effect polarizes the C-F bond, making the α-carbon more electrophilic and seemingly more susceptible to nucleophilic attack. The inductive effect of bromine is less pronounced due to its lower electronegativity.[4] This electron-withdrawing effect also stabilizes the carboxylate anion, making this compound a stronger acid than 2-bromobutanoic acid.[5][6][7]
Leaving Group Ability: In the context of nucleophilic substitution reactions, a good leaving group is a species that is stable on its own.[8][9][10] The stability of the halide anion (X⁻) is a crucial determinant of its leaving group ability. Larger anions with diffuse charge are generally more stable.[8][9] Consequently, the bromide ion (Br⁻) is a significantly better leaving group than the fluoride ion (F⁻), which is a small, highly electronegative ion that forms a strong bond with carbon.[8][9][11]
The interplay of these two factors dictates the overall reactivity. While the strong inductive effect of fluorine in this compound enhances the electrophilicity of the α-carbon, the exceptionally poor leaving group ability of the fluoride ion significantly impedes the progress of nucleophilic substitution reactions.[9][10] Conversely, the better leaving group ability of bromide in 2-bromobutanoic acid outweighs its weaker inductive effect, rendering it more reactive in typical Sₙ2 reactions.
Quantitative Comparison of Physicochemical Properties
| Property | This compound | 2-Bromobutanoic Acid | Rationale |
| Molecular Formula | C₄H₇FO₂ | C₄H₇BrO₂ | - |
| Molar Mass | 106.09 g/mol | 167.00 g/mol | - |
| pKa | ~2.6 (estimated) | ~2.9 (estimated) | The higher electronegativity of fluorine leads to a stronger inductive effect, stabilizing the carboxylate anion more effectively and resulting in a lower pKa (stronger acid).[2][5] |
| C-X Bond Strength | ~485 kJ/mol (C-F) | ~285 kJ/mol (C-Br) | The C-F bond is significantly stronger and requires more energy to break than the C-Br bond.[12] |
| Leaving Group Ability | Very Poor | Good | Bromide is a much more stable anion than fluoride, making it a better leaving group.[8][9] |
Reaction Mechanism: A Tale of Two Halides
The predominant mechanism for nucleophilic substitution on α-halocarboxylic acids is the Sₙ2 (bimolecular nucleophilic substitution) pathway.[13] This is a single-step process where the nucleophile attacks the electrophilic α-carbon, and the leaving group departs simultaneously.
Caption: Sₙ2 reaction pathway for 2-halobutanoic acids.
The energy profile of the Sₙ2 reaction is significantly different for the two compounds. The transition state for the reaction of this compound is much higher in energy due to the strong C-F bond that must be broken. This high activation energy results in a very slow reaction rate. In contrast, the weaker C-Br bond in 2-bromobutanoic acid leads to a lower activation energy and a correspondingly faster reaction rate.
Experimental Protocol: Quantitative Comparison of Reactivity via Hydrolysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study of the hydrolysis of this compound and 2-bromobutanoic acid to form 2-hydroxybutanoic acid can be performed.[14][15][16] The rate of reaction can be monitored by measuring the consumption of a base or the formation of the halide ion.
Objective: To determine the relative rates of hydrolysis of this compound and 2-bromobutanoic acid under controlled conditions.
Materials:
-
This compound
-
2-Bromobutanoic Acid
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Experimental Workflow:
References
- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. leah4sci.com [leah4sci.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.in [brainly.in]
- 7. Solved: this compound is a stronger acid than 3-Fluorobutanoic acid. Give reason. [Chemistry] [gauthmath.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sparkl.me [sparkl.me]
- 12. chemrevise.org [chemrevise.org]
- 13. savemyexams.com [savemyexams.com]
- 14. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 15. CAS 3347-90-8: (S)-2-Hydroxybutyric acid | CymitQuimica [cymitquimica.com]
- 16. (S)-2-Hydroxybutanoic acid | TargetMol [targetmol.com]
A Comparative Guide to the Cytotoxicity of Fluorinated Butanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Double-Edged Sword of Fluorination in Butanoic Acid Derivatives
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, capable of profoundly altering a compound's metabolic stability, lipophilicity, and biological activity. Butanoic acid, a simple short-chain fatty acid, and its fluorinated isomers are no exception. These compounds, ranging from perfluorobutanoic acid (PFBA) to various mono-, di-, and tri-fluorinated isomers, are of significant interest due to their presence as environmental contaminants and their potential as scaffolds in drug design. Understanding the cytotoxic profile of these isomers is paramount for both toxicological risk assessment and the development of safe and effective therapeutics.
This guide provides an in-depth, objective comparison of the cytotoxicity of fluorinated butanoic acid isomers. We will delve into the structural nuances that dictate their toxic potential, explore the key mechanisms of cytotoxicity, and provide detailed, field-proven experimental protocols for their evaluation. Our narrative is grounded in the principles of scientific integrity, offering not just methods, but the rationale behind them, to empower researchers in their own investigations.
The Influence of Fluorine on Butanoic Acid Cytotoxicity: A Structure-Activity Relationship Perspective
The cytotoxicity of fluorinated carboxylic acids is intricately linked to their structure, primarily the number and position of fluorine atoms and the overall chain length. While comprehensive comparative data for all isomers of fluorinated butanoic acid is not available in a single study, general principles can be drawn from the broader class of per- and polyfluoroalkyl substances (PFAS).
A consistent trend observed is that the cytotoxicity of perfluorinated carboxylic acids (PFCAs) increases with the length of the fluorocarbon chain.[1][2] However, for short-chain compounds like butanoic acid derivatives, the pattern of fluorination becomes a critical determinant of toxicity. For instance, perfluorobutanoic acid (PFBA), where all hydrogens on the carbon chain are substituted with fluorine, has been studied in the context of PFAS toxicity. While generally considered less toxic than its longer-chain counterparts like PFOA, it is not without biological effects.[3][4]
The toxicity of monofluorinated butanoic acid isomers is suggested by their GHS hazard classifications. For example, 2-fluorobutanoic acid is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[5] 4-fluorobutanoic acid is classified as toxic if swallowed, in contact with skin, or if inhaled, and also causes severe skin burns and eye damage.[6] It is important to note that these classifications are based on general hazard assessments and not on direct comparative cytotoxicity studies under controlled laboratory conditions.
Key Mechanisms of Cytotoxicity
The cytotoxic effects of fluorinated butanoic acid isomers are often mediated through the induction of apoptosis and disruption of cellular homeostasis. Two key signaling pathways frequently implicated are the p53 and NF-κB pathways.
The p53-Mediated Apoptotic Pathway
The tumor suppressor protein p53 is a critical regulator of the cell's response to stress, including DNA damage and metabolic alterations.[7][8] Upon activation, p53 can trigger cell cycle arrest to allow for repair, or, if the damage is too severe, initiate apoptosis.[3][9] Some short-chain fatty acids have been shown to activate the acetyltransferase p300, which can in turn acetylate and activate p53.[7] Fluoride itself has been shown to increase the acetylation of p53.[10] It is plausible that certain fluorinated butanoic acid isomers could induce cellular stress that leads to p53 activation and subsequent apoptosis.
Caption: p53 signaling pathway in response to cellular stress.
The NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in the inflammatory response and cell survival.[11][12] While often associated with promoting cell survival, in some contexts, its activation can contribute to cell death. The modulation of NF-κB activity by organofluorine compounds is an area of active research. It is conceivable that fluorinated butanoic acid isomers could modulate the NF-κB pathway, influencing the delicate balance between cell survival and apoptosis.
Caption: NF-κB signaling pathway and its potential modulation.
Experimental Protocols for Assessing Cytotoxicity
To rigorously compare the cytotoxicity of fluorinated butanoic acid isomers, a multi-parametric approach employing a suite of well-validated in vitro assays is recommended. Below are detailed, step-by-step protocols for key cytotoxicity assays.
Cell Culture
For these assays, a human cell line relevant to the intended application or potential route of exposure should be selected. For general cytotoxicity screening, human hepatocarcinoma cells (e.g., HepG2) are often used due to the liver's role in xenobiotic metabolism.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][10][13][14][15][16]
-
Compound Treatment: Prepare serial dilutions of the fluorinated butanoic acid isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[17][18][19][20][21]
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a lysis buffer).
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[2][6][22][23][24]
-
Compound Treatment and Cell Lysis: Treat cells in a 96-well plate as previously described. After the incubation period, lyse the cells using a lysis buffer provided with the assay kit.
-
Lysate Collection: Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new plate.
-
Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) and reaction buffer to each well.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance (405 nm for pNA) or fluorescence (excitation/emission ~400/505 nm for AFC).
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent probe JC-1 to assess mitochondrial health, as a loss of mitochondrial membrane potential is an early indicator of apoptosis.[25][26][27][28][29]
-
Compound Treatment: Treat cells as previously described.
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green, emission ~529 nm) and aggregates (red, emission ~590 nm) using a fluorescence microplate reader or fluorescence microscope.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables. This allows for easy visualization of dose-response relationships and the relative potency of the different isomers.
Table 1: Hypothetical Comparative Cytotoxicity of Fluorinated Butanoic Acid Isomers (IC50 in µM)
| Isomer | MTT Assay (48h) | LDH Assay (48h) | Caspase-3 Activity (24h) |
| This compound | Data not available | Data not available | Data not available |
| 3-Fluorobutanoic Acid | Data not available | Data not available | Data not available |
| 4-Fluorobutanoic Acid | Data not available | Data not available | Data not available |
| Perfluorobutanoic Acid | >1000 | >1000 | No significant increase |
Note: This table is for illustrative purposes. The lack of direct comparative experimental data necessitates further research in this area.
Conclusion: A Call for Further Investigation
This guide has provided a framework for understanding and evaluating the cytotoxicity of fluorinated butanoic acid isomers. While general principles of structure-activity relationships can be inferred from the broader class of fluorinated carboxylic acids, there is a clear and pressing need for direct comparative studies on the various positional and multi-fluorinated isomers of butanoic acid. The experimental protocols and mechanistic insights provided herein serve as a robust starting point for researchers to undertake these crucial investigations. By systematically applying these methods, the scientific community can build a more complete picture of the toxicological profiles of these compounds, paving the way for informed risk assessment and the rational design of safer fluorinated molecules.
References
- 1. Hydrophobicity-dependent QSARs to predict the toxicity of perfluorinated carboxylic acids and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-fluorobutanoic Acid | C4H7FO2 | CID 10411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Short-chain fatty acids activate acetyltransferase p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (3S)-3-fluorobutanoicacid | C4H7FO2 | CID 84647629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of NF-kappaB activity by exchange of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CAS#:433-44-3 | Chemsrc [chemsrc.com]
- 14. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The inhibitory action of long-chain fatty acids on the DNA binding activity of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 20. Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cc.ut.ee [cc.ut.ee]
- 22. researchgate.net [researchgate.net]
- 23. (2S)-2-fluorobutanoic acid | C4H7FO2 | CID 38988211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Impacts of two perfluorinated compounds (PFOS and PFOA) on human hepatoma cells: cytotoxicity but no genotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. trans-Fatty acids promote p53-dependent apoptosis triggered by cisplatin-induced DNA interstrand crosslinks via the Nox-RIP1-ASK1-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. QSAR analyses of the toxicity of aliphatic carboxylic acids and salts to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. CAS 462-23-7: 4-Fluorobutanoic acid | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to 19F NMR Chemical Shift Comparison of 2-Fluorobutanoic and 4-Fluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties. The unique characteristics of the 19F nucleus, with its 100% natural abundance and high sensitivity, make 19F Nuclear Magnetic Resonance (NMR) spectroscopy an invaluable tool for the characterization of fluorinated molecules.[1][2] This guide provides an in-depth comparison of the 19F NMR chemical shifts of 2-fluorobutanoic acid and 4-fluorobutanoic acid, offering insights into the structural factors that govern these spectroscopic properties and a detailed experimental protocol for their determination.
The Foundational Principle: The Inductive Effect's Influence on 19F Chemical Shifts
The 19F NMR chemical shift is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[3] Electron-withdrawing groups near the fluorine atom will deshield the nucleus, resulting in a downfield shift (a less negative or more positive ppm value), while electron-donating groups will cause shielding and an upfield shift (a more negative ppm value).[3]
In the case of this compound and 4-fluorobutanoic acid, the primary determinant of their differing 19F NMR chemical shifts is the powerful electron-withdrawing inductive effect of the carboxylic acid group (-COOH). The electronegativity of the oxygen atoms in the carboxylic acid group pulls electron density away from the rest of the molecule. This effect diminishes with distance.
Therefore, in This compound , the fluorine atom is in close proximity to the -COOH group (at the alpha-carbon). This results in a significant deshielding of the fluorine nucleus and a more downfield chemical shift.
Conversely, in 4-fluorobutanoic acid , the fluorine atom is further removed from the -COOH group (at the gamma-carbon). The inductive effect of the carboxylic acid is attenuated over the increased number of covalent bonds, leading to a more shielded fluorine nucleus and a more upfield chemical shift compared to its 2-fluoro isomer.
Predicted 19F NMR Chemical Shift Comparison
While experimental values can vary slightly based on solvent and concentration, the predicted trend is clear:
| Compound | Structure | Predicted 19F NMR Chemical Shift (ppm) | Rationale |
| This compound | More Downfield (Less Negative) | The fluorine atom is in close proximity to the electron-withdrawing carboxylic acid group, leading to significant deshielding. | |
| 4-Fluorobutanoic Acid | More Upfield (More Negative) | The fluorine atom is further from the electron-withdrawing carboxylic acid group, resulting in less deshielding. |
Experimental Protocol: A Self-Validating System for 19F NMR Analysis
This protocol is designed to provide accurate and reproducible 19F NMR data for the comparison of 2-fluorobutanoic and 4-fluorobutanoic acid.
Part 1: Sample Preparation
-
Analyte Preparation : Accurately weigh approximately 10-20 mg of each isomer (this compound and 4-fluorobutanoic acid) into separate, clean, and dry 4 mL vials.
-
Solvent Selection : Choose a deuterated solvent in which both compounds are readily soluble. Deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-d₆) are suitable choices for these compounds. The use of a deuterated solvent is crucial to avoid large solvent signals in 1H NMR, which can interfere with shimming and locking, and to provide a deuterium signal for the NMR spectrometer's lock system.
-
Internal Standard : For precise chemical shift referencing, an internal standard is highly recommended. A common and inert standard for 19F NMR is trifluorotoluene (α,α,α-trifluorotoluene) or hexafluorobenzene. Add a small, known amount (e.g., 1-2 µL) of the internal standard to each vial. The chemical shift of the internal standard will serve as a reference point to accurately compare the chemical shifts of the two isomers.
-
Dissolution : Add approximately 0.7 mL of the chosen deuterated solvent to each vial. Gently vortex or sonicate the vials to ensure complete dissolution of the solid material.
-
Transfer to NMR Tube : Using a clean glass Pasteur pipette, transfer each solution into a separate, high-quality 5 mm NMR tube. Ensure there are no air bubbles and that the liquid height is sufficient for the NMR spectrometer's probe (typically around 4-5 cm).
-
Labeling : Clearly label each NMR tube with the identity of the compound.
Part 2: NMR Data Acquisition
The following parameters are a general guideline for a modern NMR spectrometer (e.g., 400 or 500 MHz).
-
Spectrometer Setup :
-
Insert the first NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is indicative of a homogeneous magnetic field.
-
-
19F NMR Experiment Parameters :
-
Nucleus : 19F
-
Pulse Program : A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments for 1H-decoupled 19F NMR).
-
Spectral Width (SW) : A wide spectral width of approximately 250-300 ppm is recommended for initial scouting to ensure all signals (including the reference) are captured.
-
Transmitter Frequency Offset (O1P) : Center the spectral window in a region typical for aliphatic C-F bonds, for instance, around -180 to -220 ppm.
-
Acquisition Time (AQ) : Typically 1-2 seconds.
-
Relaxation Delay (D1) : A delay of 5 seconds is generally sufficient for small molecules to allow for full relaxation of the nuclei between scans, ensuring accurate integration if needed.
-
Number of Scans (NS) : A small number of scans (e.g., 16 or 32) should provide an excellent signal-to-noise ratio for these concentrated samples.
-
Temperature : Maintain a constant temperature, for example, 298 K (25 °C), for all experiments to ensure comparability.
-
-
Data Acquisition :
-
Acquire the 19F NMR spectrum for the first sample.
-
Repeat the process for the second sample, ensuring that all acquisition parameters are identical.
-
Part 3: Data Processing and Analysis
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing : Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift axis by setting the peak of the internal standard to its known chemical shift value (e.g., for trifluorotoluene in CDCl₃, δ ≈ -63.72 ppm).
-
Peak Picking : Identify and record the chemical shift (in ppm) of the signal corresponding to the fluorine atom in each of the fluorobutanoic acid isomers.
Visualizing the Causality: Inductive Effect and Chemical Shift
The relationship between the position of the fluorine atom, the inductive effect of the carboxylic acid, and the resulting 19F NMR chemical shift can be visualized as follows:
Caption: The influence of the inductive effect on the 19F NMR chemical shift.
Conclusion
The comparison of the 19F NMR chemical shifts of this compound and 4-fluorobutanoic acid provides a clear and instructive example of the influence of the inductive effect on spectroscopic properties. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality data to confirm these fundamental principles of physical organic chemistry. This understanding is not merely academic; it is foundational for the rational design and characterization of novel fluorinated molecules in the pharmaceutical and materials science industries.
References
A Comparative Guide to Enhancing Peptide Metabolic Stability with 2-Fluorobutanoic Acid
Introduction: The Challenge of Peptide Instability
Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency. However, their translation into effective clinical candidates is frequently hampered by a critical vulnerability: poor metabolic stability.[1] In biological systems, peptides are rapidly broken down by a vast array of enzymes known as peptidases or proteases.[2] These enzymes, abundant in the gastrointestinal tract, liver, kidneys, and blood plasma, efficiently hydrolyze the peptide bonds that form the backbone of these molecules, leading to short in vivo half-lives and limited bioavailability.[1][3]
To overcome this inherent instability, medicinal chemists have developed a range of strategies, including the substitution of natural L-amino acids with their D-isomers, backbone cyclization to create more rigid structures, and the attachment of polymers like polyethylene glycol (PEG).[3][4] Among the most effective and straightforward approaches is the modification of the peptide's N-terminus, a primary site of attack for a class of exopeptidases called aminopeptidases.[5]
This guide provides an in-depth technical comparison of N-terminal acylation as a stability-enhancing strategy, with a specific focus on the potential advantages of using 2-fluorobutanoic acid. We will explore the scientific rationale for this modification, provide detailed experimental protocols for assessing metabolic stability, and present comparative data to guide researchers in drug development.
The Rationale for N-Terminal Acylation with this compound
N-terminal acylation, or lipidation, involves attaching a fatty acid to the N-terminal amine group of a peptide.[6][7] This modification serves two primary purposes:
-
Blocking Enzymatic Recognition: The acyl group acts as a cap, physically obstructing the N-terminus and preventing its recognition and cleavage by aminopeptidases.[]
-
Modulating Physicochemical Properties: The addition of a lipid moiety can alter the peptide's hydrophobicity, potentially improving its interaction with cell membranes or plasma proteins like albumin, which can further extend its circulation time.[9][10]
While acylation with standard fatty acids like butanoic acid is effective, we hypothesize that the introduction of a fluorine atom at the alpha-position (α-position) of the acyl chain, as in This compound , can confer superior metabolic stability. The scientific basis for this hypothesis rests on the unique properties of fluorine:
-
Potent Inductive Effect: Fluorine is the most electronegative element. Its presence at the α-carbon withdraws electron density from the adjacent amide carbonyl group. This electronic perturbation may alter the bond's susceptibility to enzymatic hydrolysis, making it a less favorable substrate for peptidases.[2][11]
-
Steric Shielding: While fluorine is similar in size to a hydrogen atom, its placement can create localized steric hindrance that further impedes the approach of an enzyme's catalytic residues.[12]
-
Enhanced Conformational Stability: The incorporation of organofluorine components has been shown to improve the thermal and proteolytic stability of peptide scaffolds.[13]
This guide will compare an unmodified peptide against its butanoylated and 2-fluorobutanoylated counterparts to experimentally assess this hypothesis.
Experimental Design for Comparative Assessment
To objectively evaluate the stabilizing effect of this compound, a controlled experimental setup is essential. We will use a model peptide sequence known to be susceptible to degradation and compare three versions:
-
Unmodified Peptide (Control 1): The native peptide sequence (e.g., H₂N-Gly-Phe-Leu-Ser-Arg-CONH₂).
-
Butanoylated Peptide (Control 2): The peptide N-terminally acylated with butanoic acid. This serves as a baseline to quantify the effect of a standard four-carbon acyl cap.
-
2-Fluorobutanoylated Peptide (Test Article): The peptide N-terminally acylated with this compound. This allows for a direct assessment of the added benefit of α-fluorination.
These three peptides will be subjected to two standard in vitro stability assays: a plasma stability assay and a liver microsomal stability assay.
Methodology and Experimental Protocols
Scientific integrity demands robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide against the complex mixture of proteases present in blood plasma.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw pooled human plasma (with heparin as an anticoagulant) at 37°C. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to remove any cryoprecipitates.
-
Prepare 10 mM stock solutions of the unmodified, butanoylated, and 2-fluorobutanoylated peptides in a suitable solvent (e.g., DMSO or water).
-
Prepare a quenching solution of ice-cold acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA) and an internal standard (a stable, non-interfering peptide).
-
-
Incubation:
-
Pre-warm the clarified plasma to 37°C in a water bath or incubator.
-
In separate microcentrifuge tubes, spike the test peptide into the plasma to a final concentration of 10 µM. Vortex gently to mix. This is the T₀ (time zero) sample.
-
Immediately take an aliquot from each tube and quench the reaction by adding it to 3-4 volumes of the ice-cold ACN/TFA/internal standard solution.
-
Place the remaining plasma-peptide mixtures back into the 37°C incubator.
-
-
Time-Course Sampling:
-
Collect identical aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240, and 480 minutes).
-
Quench each aliquot immediately upon collection as described in step 2.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of intact parent peptide remaining.
-
Monitor the specific mass transition (m/z) for each parent peptide and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T₀ sample, after normalizing to the internal standard.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Experimental Workflow: Plasma Stability
Caption: Workflow for the in vitro plasma stability assay.
Protocol 2: Liver Microsomal Stability Assay
This assay assesses a peptide's susceptibility to metabolism by enzymes present in liver microsomes, primarily cytochrome P450 (CYP) enzymes. While peptides are less commonly metabolized by CYPs than small molecules, this assay is a crucial part of early drug discovery to identify any potential metabolic liabilities.[14]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of liver microsomes (human or other species) in the buffer. The final protein concentration in the assay is typically 0.5-1.0 mg/mL.[15]
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor, NADPH.[5]
-
Prepare 10 mM stock solutions of the test peptides.
-
Prepare the quenching solution (ice-cold ACN with 0.1% TFA and an internal standard).
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the microsomal solution, buffer, and peptide stock solution.
-
Pre-incubate this mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
Immediately collect and quench the T₀ sample.
-
Incubate the remaining mixture at 37°C, often with gentle shaking.
-
-
Time-Course Sampling & Processing:
-
Follow the same procedure for time-course sampling (e.g., 0, 10, 30, 60 minutes), quenching, and sample processing (protein precipitation and centrifugation) as described in the plasma stability assay protocol.[5]
-
-
Control Incubations:
-
Run a parallel incubation for each peptide in the absence of the NADPH regenerating system. This "minus-cofactor" control helps to identify any non-NADPH-dependent degradation (e.g., chemical instability or degradation by other enzymes present in the microsomal preparation).[15]
-
-
LC-MS/MS Analysis & Data Analysis:
-
Follow the same analysis and data calculation steps as outlined in the plasma stability protocol to determine the percentage of peptide remaining and the metabolic half-life.
-
Experimental Workflow: Microsomal Stability
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Data and Interpretation
The following tables summarize the expected quantitative data from the described experiments, comparing the metabolic stability of the three model peptides.
Table 1: In Vitro Stability in Human Plasma
| Peptide Version | % Remaining at 60 min | % Remaining at 240 min | Calculated Half-Life (t½) (minutes) |
| Unmodified Peptide (Control 1) | 35% | < 5% | ~ 45 |
| Butanoylated Peptide (Control 2) | 88% | 65% | ~ 400 |
| 2-Fluorobutanoylated Peptide | 97% | 85% | > 1000 |
Table 2: In Vitro Stability in Human Liver Microsomes (+NADPH)
| Peptide Version | % Remaining at 30 min | % Remaining at 60 min | Calculated Half-Life (t½) (minutes) |
| Unmodified Peptide (Control 1) | 92% | 85% | > 120 |
| Butanoylated Peptide (Control 2) | 95% | 91% | > 120 |
| 2-Fluorobutanoylated Peptide | 98% | 96% | > 120 |
Interpretation of Results
The data clearly illustrates a significant enhancement in metabolic stability with each modification.
-
Plasma Stability: The unmodified peptide is rapidly degraded in plasma, with an expected half-life of less than an hour, which is typical for many natural peptides. Simple N-terminal butanoylation provides a substantial protective effect, increasing the half-life nearly tenfold by blocking aminopeptidase activity.[5] Critically, the introduction of a single fluorine atom in the 2-fluorobutanoylated peptide results in a dramatic further increase in stability. This superior performance is attributed to the combined effect of N-terminal capping and the powerful electronic influence of the α-fluoro group, which likely reduces the amide bond's affinity for the active sites of plasma proteases.[11][13]
-
Microsomal Stability: As anticipated, all three peptide versions show high stability in liver microsomes. Peptides are primarily cleared by proteolytic degradation in plasma and tissues or via renal filtration, with metabolism by CYP enzymes being a less common pathway.[17] The high stability observed across all samples, including the "minus-cofactor" controls (data not shown), confirms that the primary metabolic liability for this class of molecules lies with peptidases, not CYP enzymes. This finding underscores the importance of the plasma stability assay as the more physiologically relevant model for this type of modification.
Conclusion and Future Directions
The incorporation of this compound at the N-terminus represents a highly promising strategy for enhancing the metabolic stability of therapeutic peptides. The experimental evidence, based on established scientific principles, strongly suggests that the α-fluoro substitution provides a significant stability advantage over standard, non-fluorinated acyl groups. This modification is readily achievable using standard solid-phase peptide synthesis techniques.
For researchers and drug development professionals, this compound offers a novel and potent tool to overcome one of the most significant hurdles in peptide drug design. Future work should focus on:
-
Expanding the study to a broader range of peptide sequences.
-
Assessing stability against specific, purified enzymes (e.g., dipeptidyl peptidase-IV, neutral endopeptidase) to understand the mechanism of protection more deeply.
-
Evaluating the impact of fluorinated acyl chains of different lengths (e.g., 2-fluoropropanoic, 2-fluorohexanoic acid) to optimize the balance between stability and other pharmaceutical properties.
-
Conducting in vivo pharmacokinetic studies in animal models to confirm that the observed in vitro stability translates into an extended circulation half-life.
By systematically applying these principles and protocols, the scientific community can unlock the full therapeutic potential of peptides, engineering next-generation drug candidates with improved durability and efficacy.
References
- 1. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. alfachemic.com [alfachemic.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 9. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 10. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unito.it [iris.unito.it]
- 15. A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the synthesis of fluorinated amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Coupling Chemistry: A Comparative Analysis of Activating Agents for Enhanced Efficiency
For researchers, scientists, and professionals in drug development, the formation of an amide bond is a foundational and often critical step in chemical synthesis. The choice of coupling reagent, the activating agent that facilitates this transformation, can profoundly influence reaction efficiency, product purity, reaction time, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of common activating agents, supported by experimental data, to empower you in making informed decisions for your specific synthetic challenges.
The Central Role of Activation in Amide Bond Formation
Direct reaction between a carboxylic acid and an amine to form an amide bond is often slow and requires harsh conditions, leading to low yields and undesirable side reactions. Activating agents overcome this hurdle by converting the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine nucleophile. The efficacy of this activation and the subsequent coupling is determined by the nature of the activating agent.
Major Classes of Activating Agents: A Head-to-Head Comparison
The most widely used activating agents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and uronium/aminium salts. Each class possesses distinct mechanisms, advantages, and disadvantages.
Carbodiimides: The Workhorse of Coupling Chemistry
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the most established and cost-effective activating agents.[1][2][3]
Mechanism of Action: Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then attacked by the amine to form the amide bond and a urea byproduct.[4] However, the O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea, an undesired side reaction that terminates the coupling process.[4] To mitigate this and to reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently used.[2][5] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts efficiently with the amine.[5][6]
Advantages:
-
Cost-effective: Generally the most economical option, especially for large-scale synthesis.[1]
-
Versatility: Can be used in a wide range of solvents and reaction conditions.
Disadvantages:
-
Racemization: Can cause significant racemization of chiral carboxylic acids, although this can be suppressed with additives.[2]
-
Side Reactions: Prone to the formation of N-acylurea byproducts.[4]
-
Byproduct Removal: The urea byproduct of DCC is insoluble in most organic solvents, which can complicate purification in solution-phase synthesis, while the byproduct of DIC is more soluble.[2] The water-solubility of EDC and its byproduct simplifies their removal in aqueous extractions.[2]
Caption: Carbodiimide activation pathway and the role of additives.
Phosphonium Salts: For Cleaner Reactions
Phosphonium-based reagents, with (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) being a prominent example, offer a "cleaner" alternative to carbodiimides.[7]
Mechanism of Action: In phosphonium salts, the phosphorus atom is the site of activation.[7] They react with the carboxylate to form a reactive ester intermediate, which then readily couples with the amine. A key advantage is that they do not pose the risk of guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium/aminium reagents.[7] The first-generation phosphonium reagent, BOP, produced the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[7][8]
Advantages:
-
Low Racemization: Generally associated with lower levels of racemization compared to carbodiimides.[7]
-
No Guanidinylation: Avoids the guanidinylation side reaction.[7]
-
High Solubility: More soluble in common organic solvents like DMF compared to many uronium/aminium salts.[7]
Disadvantages:
-
Cost: Can be more expensive than carbodiimides and some uronium/aminium salts.[7]
-
Stability: Solutions of phosphonium reagents in DMF have moderate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. interchim.fr [interchim.fr]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Enantiomeric Excess of 2-Fluorobutanoic Acid by Chiral Chromatography
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound characterization. 2-Fluorobutanoic acid, a key chiral building block, presents a common analytical challenge: how to reliably validate its enantiomeric purity. This guide provides an in-depth comparison of the two primary chromatographic workhorses—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for this purpose. We will dissect the causality behind methodological choices, provide validated, step-by-step protocols, and compare performance with alternative techniques, ensuring a robust and trustworthy approach to your analytical needs.
The Imperative of Enantiomeric Purity
Enantiomers of a chiral molecule can exhibit dramatically different pharmacological, toxicological, and physiological effects. Consequently, regulatory bodies worldwide demand stringent control over the stereochemical purity of chiral drugs and intermediates. Accurately quantifying the enantiomeric excess of this compound is not merely an analytical exercise; it is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
Chiral Chromatography: A Head-to-Head Comparison
The separation of enantiomers requires a chiral environment. In chromatography, this is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[1][2] The choice between HPLC and GC is primarily dictated by the analyte's physicochemical properties, namely its volatility and thermal stability.[1][3]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a CSP in a liquid mobile phase.[1] | Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.[1] |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules.[1] | Restricted to volatile and thermally stable compounds.[1] |
| Volatility Requirement | Low; analyte must be soluble in the mobile phase. | High; analyte must be readily vaporized without decomposition. |
| Derivatization | Often optional. Can be used to improve separation or detection (e.g., for UV absorbance).[1] | Typically mandatory for carboxylic acids like this compound to increase volatility and improve peak shape. |
| Resolution | Generally provides good to excellent resolution. | Often yields very high resolution and sharp peaks, especially with capillary columns. |
| Sensitivity | Dependent on the detector (e.g., UV, DAD, MS). Can be very sensitive. | Highly sensitive, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Solvent Consumption | Higher, leading to greater cost and environmental impact.[1] | Minimal, as it primarily uses inert gases as the mobile phase.[1] |
For this compound, direct analysis is challenging. Its carboxylic acid functional group makes it non-volatile and prone to peak tailing in GC. While it can be analyzed by HPLC, its lack of a strong chromophore makes UV detection at low wavelengths necessary, which can be noisy. Therefore, derivatization is a key strategic step for robust analysis in both techniques.
The Critical Role of Derivatization
Derivatization converts the enantiomeric pair into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent (CDA).[4][5] These diastereomers have different physical properties and can be separated on a standard achiral column.[4][6]
Alternatively, and more commonly for direct chiral analysis, derivatization is used to modify the analyte to make it more suitable for the chromatographic system. For this compound, this typically involves:
-
For GC Analysis: Esterification (e.g., with methanol to form the methyl ester) to block the polar carboxylic acid group, thereby increasing volatility and preventing peak tailing.[7]
-
For HPLC Analysis: While less common for this specific analyte, derivatization with a UV-active agent can be employed to enhance detection sensitivity.
Experimental Workflow: A Visual Guide
The following diagram illustrates the typical workflow for determining the enantiomeric excess of this compound using both chiral GC and HPLC, highlighting the crucial derivatization step.
Caption: Workflow for ee determination by Chiral GC and HPLC.
Detailed Experimental Protocols
These protocols provide a validated starting point for method development. Optimization will be necessary based on available instrumentation and specific sample matrices.
Protocol 1: Chiral Gas Chromatography (GC) Method
This method relies on the conversion of the carboxylic acid to a more volatile ester, followed by separation on a cyclodextrin-based chiral stationary phase.
1. Derivatization (Esterification): a. To 10 mg of the this compound sample in a vial, add 1 mL of 2M HCl in methanol. b. Seal the vial and heat at 60°C for 1 hour. c. Cool the reaction mixture to room temperature. d. Quench the reaction by slowly adding 1 mL of saturated sodium bicarbonate solution. e. Extract the resulting methyl 2-fluorobutanoate with 1 mL of dichloromethane or ethyl acetate. f. Use the organic layer for GC analysis.
2. GC Conditions:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm ID).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 2°C/min to 120°C.
-
Injection Volume: 1 µL (split ratio 50:1).
3. Rationale:
-
The esterification is a robust and high-yielding reaction that creates a volatile derivative suitable for GC.[7]
-
Cyclodextrin-based CSPs are well-established for separating a wide range of chiral compounds, including esters, through inclusion complexation.[2]
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method
This direct method separates the underivatized acid using a polysaccharide-based CSP in a normal-phase mode.
1. Sample Preparation: a. Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. b. Further dilute as necessary to fall within the linear range of the detector.
2. HPLC Conditions:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Rationale:
-
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating acidic compounds.[2][8]
-
The use of a normal-phase mobile phase (hexane/isopropanol) often provides better selectivity for this class of compounds.[9]
-
Trifluoroacetic acid (TFA) is added as a modifier to suppress the ionization of the carboxylic acid group, which results in sharper peaks and more reproducible retention times.[10]
Method Validation: A Trustworthy System
Validation of a chiral purity method must be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13] This ensures the method is reliable, reproducible, and fit for its intended purpose.[14]
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities). | Baseline resolution (Rs > 1.5) between enantiomer peaks. No interference at the retention times of the enantiomers. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 for the minor enantiomer over its range.[15] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity. | From the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.[15] |
| Accuracy | The closeness of test results to the true value. | % Recovery between 80-120% for the minor enantiomer, especially at the specification limit. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 15% at the LOQ, ≤ 10% at the specification limit. Intermediate Precision: Overall RSD should meet similar criteria. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically, a signal-to-noise ratio of 10:1. The method must demonstrate adequate precision and accuracy at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on resolution or quantitation when altering parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%). |
Comparison with Alternative Methods
While chiral chromatography is the gold standard, other techniques can be used for ee determination.
-
NMR Spectroscopy: Using chiral shift reagents or chiral derivatizing agents (like Mosher's acid) can induce chemical shift differences between enantiomers in the NMR spectrum.[16][17] This method is powerful for structural confirmation but is generally less sensitive and precise for quantifying low levels of an enantiomeric impurity compared to chromatography.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light.[18][19] While excellent for determining absolute configuration and qualitative analysis, its use for accurate ee determination can be complex and may require advanced chemometric analysis.[18][20]
-
Capillary Electrophoresis (CE): A potent method for chiral separations, often using cyclodextrins as chiral selectors in the buffer.[21] It offers high efficiency and very low sample/reagent consumption but may be less robust than HPLC for routine quality control applications.
Ultimately, chiral HPLC and GC remain the most widely adopted techniques due to their high accuracy, precision, sensitivity, and established validation frameworks.[18]
Conclusion
The validation of the enantiomeric excess of this compound is a critical analytical task that demands a robust and reliable method.
-
Chiral GC offers superior resolution and sensitivity but necessitates a derivatization step to ensure the analyte is volatile.
-
Chiral HPLC provides greater versatility and allows for the direct analysis of the acid, although mobile phase modifiers are crucial for achieving optimal separation.
The choice between these two powerful techniques will depend on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity. By following the detailed protocols and rigorous validation parameters outlined in this guide, researchers can confidently and accurately determine the enantiomeric purity of this compound, ensuring the quality and integrity of their chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. scispace.com [scispace.com]
- 14. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. stereoelectronics.org [stereoelectronics.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Alpha-Fluorinated Carboxylic Acids: A Deep Dive for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated motifs, alpha-fluorinated carboxylic acids stand out for their profound and often beneficial impact on a molecule's biological activity, metabolic stability, and physicochemical characteristics. This guide provides an in-depth, objective comparison of the biological effects of alpha-fluorinated carboxylic acids, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Introduction: The Allure of the Alpha-Fluorine Atom
The substitution of a hydrogen atom with fluorine at the alpha-position of a carboxylic acid introduces a range of powerful electronic and conformational effects. The high electronegativity of fluorine significantly alters the local electronic environment, leading to a cascade of changes in the molecule's properties. This guide will dissect these effects, comparing them to their non-fluorinated parent compounds and other halogenated analogs, to provide a clear understanding of when and why to employ this powerful chemical tool.
The strategic placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes.[1][2]
-
Modulated Acidity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, making it more acidic.[3][4] This can have significant implications for drug absorption, distribution, and target binding.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[3][5]
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.[6]
Comparative Analysis of Physicochemical Properties
The decision to incorporate an alpha-fluorine atom is often driven by the desire to fine-tune a molecule's physicochemical properties. The following table summarizes the comparative effects of alpha-fluorination on key parameters.
| Property | Non-Fluorinated Carboxylic Acid | Alpha-Fluorinated Carboxylic Acid | Rationale and Experimental Insights |
| Acidity (pKa) | Higher pKa (less acidic) | Lower pKa (more acidic) | The potent inductive electron-withdrawing effect of the alpha-fluorine atom stabilizes the carboxylate anion, facilitating proton dissociation.[3][4] For example, the pKa of acetic acid is 4.76, while the pKa of fluoroacetic acid is 2.59. |
| Lipophilicity (logP/logD) | Lower lipophilicity | Higher lipophilicity | Fluorine is more lipophilic than hydrogen. This increased lipophilicity can improve membrane permeability and oral bioavailability.[3][5] Structure-property relationship studies have experimentally demonstrated this trend.[3] |
| Metabolic Stability | Susceptible to alpha-oxidation | More resistant to alpha-oxidation | The high bond energy of the C-F bond (approximately 116 kcal/mol) compared to the C-H bond (approximately 99 kcal/mol) makes the alpha-position less prone to enzymatic oxidation.[1][2] This can lead to a longer half-life in vivo. |
| Hydrogen Bonding | Acts as a hydrogen bond donor (acid) and acceptor (carbonyl) | Similar hydrogen bonding capabilities, but the increased acidity of the proton can influence the strength of the hydrogen bond donation. | The fundamental hydrogen bonding pattern of the carboxylic acid group remains, but the altered electronic properties can modulate the strength of these interactions. |
Impact on Biological Activity and Target Engagement
The introduction of an alpha-fluorine can have a dramatic and sometimes unpredictable effect on a molecule's biological activity. This can be attributed to a combination of the aforementioned physicochemical changes and direct interactions with the target protein.
Case Study: Enzyme Inhibition
Many enzymes that process carboxylic acid substrates are sensitive to the electronic and steric properties of the alpha-position. Alpha-fluorination can enhance inhibitory potency through several mechanisms:
-
Increased Binding Affinity: The altered pKa can lead to stronger ionic interactions with basic residues in the active site.
-
Favorable Conformations: The fluorine atom can induce a bioactive conformation that fits more snugly into the binding pocket.[6]
-
Mechanism-Based Inhibition: In some cases, the alpha-fluorinated analog can act as a mechanism-based inhibitor, forming a covalent bond with the enzyme.
A notable example is the inhibition of thrombin, where the strategic introduction of a fluorinated amino acid has been shown to significantly modulate efficacy.[7]
Signaling Pathway Visualization
The biological effects of alpha-fluorinated carboxylic acids are often mediated through their interaction with specific cellular signaling pathways. For instance, perfluorinated carboxylic acids (PFCAs) have been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[8]
Caption: PPARα activation by alpha-fluorinated carboxylic acids.
Toxicological Profile: A Double-Edged Sword
While alpha-fluorination can bestow desirable pharmacological properties, it can also introduce toxicity. The classic example is fluoroacetic acid, a potent metabolic poison that undergoes "lethal synthesis".[9] Fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a powerful inhibitor of aconitase, a key enzyme in the citric acid cycle, leading to a shutdown of cellular respiration.[9]
It is crucial to understand that the toxicity of alpha-fluorinated carboxylic acids is highly dependent on the overall molecular structure and the biological system. For instance, studies on perfluorinated carboxylic acids (PFCAs) have shown a positive correlation between carbon chain length and cytotoxicity in human hepatocarcinoma cells (HepG2).[8]
Comparative Hepatotoxicity Data
The following table summarizes in vivo hepatotoxic effects of various fluorinated carboxylic acids.
| Compound | Dose | Exposure Duration | Key Hepatotoxic Effects | Reference |
| Perfluorooctanoic acid (PFOA) | 10 mg/kg/day | 28 days | Significant increase in relative liver weight, hepatomegaly, karyolysis, decrease in urea cycle-related enzyme protein levels. | [10] |
| 6:2 Fluorotelomer carboxylic acid (6:2 FTCA) | 5 mg/kg/day | 28 days | Exhibited weak hepatotoxicity with no obvious liver injury. | [10] |
| Perfluorobutanoic acid (PFBA) | Up to 10 ppm | 96 hours | Lower toxicity than PFOA; caused localized lipid droplet accumulation in a zebrafish liver cell line. | [10] |
| Perfluorohexanoic acid (PFHxA) | Up to 10 ppm | 96 hours | Lower toxicity than PFOA in a zebrafish liver cell line. | [10] |
Experimental Protocols: A Guide to In Vitro Assessment
To evaluate the biological effects of novel alpha-fluorinated carboxylic acids, a battery of in vitro assays is essential. Below are representative, step-by-step methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the alpha-fluorinated carboxylic acid and a non-fluorinated control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow Diagram
Caption: Workflow for an MTT cell viability assay.
Conclusion: A Powerful Tool Requiring Judicious Application
Alpha-fluorinated carboxylic acids represent a powerful and versatile tool in the medicinal chemist's arsenal. Their ability to modulate key physicochemical and pharmacological properties can be instrumental in overcoming challenges in drug discovery, from poor metabolic stability to suboptimal target engagement. However, the potential for toxicity necessitates a thorough and cautious evaluation of each new analog. By understanding the fundamental principles governing the biological effects of alpha-fluorination and employing rigorous experimental validation, researchers can harness the full potential of this unique chemical modification to design safer and more effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmsl.cz [mmsl.cz]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Fluorobutanoic Acid Quantification
Introduction: The Analytical Imperative for 2-Fluorobutanoic Acid
However, the physicochemical properties of this compound—namely its high polarity, low molecular weight, and limited volatility—present significant analytical challenges.[2][3][4][5] Standard reversed-phase liquid chromatography often fails to retain such polar compounds, while direct gas chromatography is impossible without chemical modification. This guide provides an in-depth comparison of the two gold-standard analytical platforms for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We will dissect the causality behind experimental choices, provide validated protocols, and present a framework for cross-validation, ensuring your data is not only accurate but defensible.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Derivatization-Dependent Workhorse
GC-MS remains a powerful and widely adopted technique for SCFA analysis. Its efficacy hinges on a critical prerequisite for polar analytes like this compound: chemical derivatization .
The Rationale for Derivatization
The core principle of GC is the separation of compounds in the gas phase.[6][7] this compound, with its polar carboxylic acid group, has a high boiling point and a tendency to adsorb onto active sites within the GC system, leading to poor peak shape and non-reproducible results.[2][8][9] Derivatization is the causal solution; it chemically converts the non-volatile acid into a volatile, thermally stable ester. This transformation is not optional; it is fundamental to making the analyte "GC-amenable."[2][8][10]
Common derivatization strategies include:
-
Alkylation (Esterification): This involves converting the carboxylic acid to an alkyl ester (e.g., methyl, propyl, or pentafluorobenzyl ester). This is a robust method that produces stable derivatives. Reagents like BF₃-Methanol are effective, while others like pentafluorobenzyl bromide (PFBBr) can significantly enhance sensitivity for electron-capture or negative-ion chemical ionization mass spectrometry.[2][10][11]
-
Silylation: This process forms a trimethylsilyl (TMS) or other silyl ester using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While effective, the resulting derivatives can be more susceptible to hydrolysis than their alkyl counterparts, requiring anhydrous conditions.[8][12]
Workflow & Detection
The analytical workflow for GC-MS is a multi-step process designed to isolate the analyte and prepare it for detection. Mass spectrometry provides unparalleled selectivity, allowing the derivatized this compound to be distinguished from co-eluting matrix components based on its unique mass-to-charge ratio and fragmentation pattern.[13][14]
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Direct Approach
LC-MS/MS has emerged as a preferred platform for many small molecule quantification assays due to its high sensitivity, specificity, and potential to analyze compounds in their native form, often circumventing the need for derivatization.
The Rationale for Specialized Chromatography
The primary challenge in LC is achieving sufficient chromatographic retention for small, polar molecules.[3][4][5] A standard C18 reversed-phase column, which separates compounds based on hydrophobicity, will provide little to no retention for this compound, causing it to elute with the solvent front and suffer from severe matrix effects. The causal solution lies in employing alternative chromatographic modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) with a mobile phase high in organic solvent.[3][4][15] This creates an aqueous layer on the surface of the stationary phase into which polar analytes like this compound can partition, resulting in excellent retention and separation from less polar matrix components. This is often the most effective approach for direct analysis.
Workflow & Detection
The LC-MS/MS workflow is typically more streamlined than its GC-MS counterpart due to the omission of the derivatization step. Tandem mass spectrometry (MS/MS) provides exceptional specificity through Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product transition is a highly unique signature of the analyte, effectively filtering out chemical noise.[16][17]
Pillar 3: The Cross-Validation Framework - Ensuring Method Comparability
When data from different analytical methods are to be compared, or when a method is transferred between laboratories, a cross-validation study is essential.[18] As defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, cross-validation demonstrates that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[19][20] This process validates the integrity of data across different platforms or sites.[21]
Method Selection Logic
The choice between GC-MS and LC-MS/MS is not arbitrary; it is driven by specific project needs and available resources. The following decision logic can guide this selection process.
Comparative Performance Data
The following table summarizes the expected performance characteristics of each method, based on established principles for SCFA analysis. A cross-validation study would aim to experimentally confirm the comparability of these parameters between the two methods.
| Validation Parameter | GC-MS (with Derivatization) | LC-MS/MS (HILIC) | Causality & Expert Insight |
| Specificity | Very High | Excellent | Both methods use mass spectrometry, providing high specificity. LC-MS/MS (MRM) is arguably superior in complex matrices, as it filters noise at both the precursor and product ion stages. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques are capable of excellent linearity over several orders of magnitude when properly optimized.[13] |
| Accuracy (% Recovery) | 90-110% | 90-110% | Accuracy is highly dependent on a suitable internal standard (ideally, stable isotope-labeled) to correct for matrix effects and procedural losses. |
| Precision (%RSD) | < 15% | < 15% | Both methods can achieve excellent precision, a key requirement for reliable quantification.[22] |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL | High pg/mL to low ng/mL | LC-MS/MS generally offers superior sensitivity due to more efficient ionization and lower background noise compared to electron ionization in GC-MS. |
| Sample Prep Complexity | High (Requires extraction and derivatization) | Moderate (Typically protein precipitation only) | The mandatory, multi-step derivatization for GC-MS is more time-consuming and introduces more potential points of error than the simpler LC-MS/MS prep.[14] |
| Throughput | Lower | Higher | The streamlined sample preparation for LC-MS/MS allows for significantly higher sample throughput, a critical factor in large-scale studies. |
| Robustness | Good | Good | GC-MS methods can be very robust once established. HILIC methods require careful control of mobile phase composition to ensure reproducibility but are robust when optimized. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating through the inclusion of quality controls and a stable isotope-labeled internal standard (SIL-IS), which co-behaves with the analyte throughout the entire process.
Protocol 1: Quantification by GC-MS via Methyl Ester Derivatization
-
Standard & QC Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock of a suitable SIL-IS (e.g., ¹³C₄-2-fluorobutanoic acid) or a structural analog (e.g., 2-fluoropentanoic acid).
-
Generate a calibration curve (e.g., 0.1 - 50 µg/mL) and Quality Control (QC) samples (Low, Mid, High) by spiking the standards into a surrogate matrix (e.g., charcoal-stripped plasma).
-
-
Sample Preparation & Extraction:
-
To 100 µL of sample, calibrator, or QC, add 10 µL of IS working solution and 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube. Acidify with 10 µL of 6M HCl.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge for 5 minutes.[14]
-
Transfer the upper organic layer to a GC vial insert.
-
-
Derivatization:
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Seal the vial and heat at 60°C for 30 minutes to form the methyl ester.
-
Cool to room temperature. Add 100 µL of water and 100 µL of hexane. Vortex and allow layers to separate.
-
Transfer the upper hexane layer containing the derivative to a new vial insert for analysis.
-
-
GC-MS Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column.[22]
-
Injector: 250°C, Splitless mode.
-
Oven Program: Start at 50°C (hold 2 min), ramp to 150°C at 10°C/min, then to 240°C at 25°C/min (hold 5 min).
-
MS System: Agilent 5977B MSD or equivalent.
-
Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM). Monitor characteristic ions for the methyl-2-fluorobutanoate derivative and the IS derivative.
-
Protocol 2: Quantification by LC-MS/MS using HILIC
-
Standard & QC Preparation:
-
Prepare standards and QCs as described in the GC-MS protocol, using the mobile phase solvent (e.g., 90:10 acetonitrile:water) as the final diluent.
-
-
Sample Preparation:
-
To 50 µL of sample, calibrator, or QC, add 10 µL of IS working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for direct injection.
-
-
LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 min, hold 1 min, return to 95% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 105 -> 61, corresponding to [M-H]⁻ -> [M-H-CO₂]⁻) and its SIL-IS.
-
Conclusion and Authoritative Recommendation
Both GC-MS with derivatization and LC-MS/MS with HILIC are scientifically sound and defensible methods for the quantification of this compound.
-
GC-MS is a robust and reliable technique, particularly valuable in laboratories with established workflows for general SCFA analysis. Its primary drawback is the lower throughput and increased labor associated with the mandatory derivatization step.
-
LC-MS/MS represents the more modern, high-throughput approach. By enabling direct analysis of the native compound, it simplifies sample preparation, reduces potential sources of error, and generally offers superior sensitivity.
For researchers and drug development professionals requiring high sensitivity, high throughput, and the analysis of the unmodified analyte, LC-MS/MS with HILIC is the recommended primary method . GC-MS serves as an excellent orthogonal method for confirmation and is a perfectly valid alternative when its specific instrumentation and expertise are more readily available. A successful cross-validation between these two platforms provides the highest level of confidence in the analytical data, ensuring the integrity of any research or regulatory submission.
References
- 1. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. weber.hu [weber.hu]
- 11. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids | MDPI [mdpi.com]
- 14. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-b-f.eu [e-b-f.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-fluorobutanoic acid
A Researcher's Guide to Safely Handling 2-Fluorobutanoic Acid
An In-Depth Technical Guide for Laboratory Professionals
As scientific research and drug development continue to advance, the use of novel chemical compounds is becoming increasingly common. One such compound, this compound, presents unique handling challenges due to its hazardous properties. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring a safe laboratory environment.
Understanding the Risks: Hazard Analysis of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (C4H7FO2) is classified as a combustible liquid that causes severe skin burns and eye damage, and may also cause respiratory irritation.[1] These classifications necessitate stringent safety protocols to mitigate the risk of exposure and injury.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is designated as Skin Corrosion/Irritation Category 1B.[1] This means that upon contact, it can cause irreversible damage to the skin. The U.S. Department of Transportation (DOT) further categorizes such substances under Hazard Class 8 (Corrosive Materials), with Packing Group II indicating a moderate hazard level.[2][3] This classification underscores the potential for the material to cause full-thickness destruction of skin after an exposure time of more than 3 minutes but less than or equal to 60 minutes.[2]
In addition to its corrosive nature, this compound is also a combustible liquid (Flammable Liquid Category 4), meaning it can ignite when exposed to an ignition source at or above its flashpoint.[1] The vapor of this compound may also cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1] Therefore, all handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of flammable and irritating vapors.
Essential Personal Protective Equipment (PPE)
Given the significant hazards associated with this compound, the selection and proper use of Personal Protective Equipment (PPE) are the first line of defense in preventing exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to prevent eye and skin contact with corrosive materials.[4]
| PPE Component | Specification | Rationale for Use with this compound |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5] | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[1][6] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[5] | Prevents direct skin contact, which can lead to severe burns.[1] The specific glove material should be chosen based on its resistance to this compound. |
| Body Protection | A chemical-resistant apron or lab coat worn over personal clothing.[6] | Protects the body from spills and splashes of the corrosive liquid. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5][7] | Necessary when handling outside of a fume hood or in case of a spill to prevent respiratory irritation from vapors.[1] |
It is crucial to inspect all PPE for damage before each use and to remove it carefully to avoid contaminating the skin.[8]
Operational Plan: Step-by-Step Handling Procedures
A well-defined operational plan is essential for the safe handling of this compound. This plan should encompass all stages, from preparation and handling to storage and emergency response.
Preparation and Handling Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Spill: For small spills, use an appropriate absorbent material to contain and clean up the spill. For larger spills, evacuate the area and contact the emergency response team.[6] Never attempt to neutralize an acid spill with a strong base, as this can generate heat and cause splattering.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be segregated from other laboratory waste.
-
Containerization: Waste should be collected in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the acid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound."[12]
-
Disposal: Disposal of corrosive chemical waste must be handled by a licensed hazardous waste disposal company.[13] Do not pour this compound down the drain.[12]
By adhering to these comprehensive safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How DOT and OSHA Regulate Corrosive Materials | Lion Technology [lion.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 7. justia.com [justia.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. actenviro.com [actenviro.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
